Methyl (2-furfurylthio)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(furan-2-ylmethylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-10-8(9)6-12-5-7-3-2-4-11-7/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVNCXPHDABNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427453 | |
| Record name | Methyl {[(furan-2-yl)methyl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108499-33-8 | |
| Record name | Methyl {[(furan-2-yl)methyl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL (2-FURFURYLTHIO)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl (2-furfurylthio)acetate: Structure, Properties, and Scientific Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (2-furfurylthio)acetate is a sulfur-containing heterocyclic compound featuring a furan ring, a thioether linkage, and a methyl ester group. While primarily recognized for its role as a flavoring agent in the food and beverage industry, its distinct molecular architecture presents significant opportunities as a versatile building block in synthetic chemistry, materials science, and drug discovery.[1][2] This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, plausible synthetic routes, and key reactivity patterns. Furthermore, it outlines a comprehensive workflow for its analytical characterization and explores potential applications beyond flavor science, offering a forward-looking perspective for research and development professionals.
Introduction: The Significance of Furan-Based Thioethers
Sulfur-containing furan derivatives are a critical class of compounds that contribute significantly to the aroma profiles of thermally processed foods, most notably coffee. The Maillard reaction, occurring between sugars and amino acids during roasting, generates a plethora of volatile compounds, including 2-furfurylthiol, the characterizing aroma component of coffee.[3] this compound, a derivative of this key thiol, encapsulates a unique combination of functional groups that not only defines its sensory properties but also endows it with a rich and versatile chemical reactivity. Understanding the interplay between its structure and properties is essential for harnessing its full potential, whether for creating novel flavor profiles or for designing new functional molecules in pharmaceutical and materials science contexts.
Molecular Structure and Identification
The unique properties of this compound stem directly from its molecular structure, which combines an aromatic furan ring with a flexible thioether-ester side chain.
-
IUPAC Name: methyl 2-(furan-2-ylmethylsulfanyl)acetate[4]
-
Key Identifiers:
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical properties of this compound are crucial for its handling, formulation, and potential applications. These properties suggest a relatively non-volatile liquid with limited water solubility, characteristic of many organic esters used in flavor and fragrance applications.
| Property | Value | Source |
| Appearance | Colorless to yellow clear liquid (estimated) | [1] |
| Boiling Point | 286-287 °C at 760 mmHg | [1] |
| Specific Gravity | 1.195 - 1.205 @ 25 °C | [1] |
| Refractive Index | 1.510 - 1.520 @ 20 °C | [1] |
| Flash Point | 103.33 °C (218 °F) | [1] |
| Water Solubility | 2,498 mg/L @ 25 °C (estimated) | [1] |
| logP (o/w) | 1.795 (estimated) | [1] |
Synthesis and Mechanistic Considerations
While not widely detailed in academic literature, a logical and efficient synthesis of this compound can be proposed based on established organosulfur chemistry. The most direct approach involves the S-alkylation of a suitable thiol with a furfuryl electrophile.
Proposed Synthetic Pathway: S-alkylation
The synthesis can be envisioned via the reaction of 2-furfuryl mercaptan with methyl chloroacetate. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the highly nucleophilic thiolate anion attacks the electrophilic carbon of the chloroacetate.
Causality of Experimental Design:
-
Choice of Base: A non-nucleophilic base like sodium hydride (NaH) or a weaker base like potassium carbonate (K₂CO₃) is used to deprotonate the 2-furfuryl mercaptan, forming the thiolate in situ. The thiolate is a much stronger nucleophile than the parent thiol, which is critical for driving the reaction to completion.
-
Solvent Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is ideal. These solvents can dissolve the ionic intermediates (thiolate salt) but do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of the base and alkylating agent to control the exothermicity, then gently warmed to room temperature or slightly above to ensure a reasonable reaction rate.
Sources
An In-Depth Technical Guide to the Synthesis of Methyl (2-furfurylthio)acetate
Foreword: The Aromatic & Therapeutic Potential of a Unique Thioether
Methyl (2-furfurylthio)acetate, a fascinating heterocyclic compound, holds a significant position in the realms of flavor chemistry and as a potential scaffold in medicinal chemistry. Characterized by its potent, roasted coffee-like aroma, it is a key component in the formulation of various food and beverage flavor profiles. Beyond its sensory attributes, the unique arrangement of a furan ring, a thioether linkage, and a methyl ester group presents a versatile molecular architecture for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the synthetic pathways to this compound, grounded in established chemical principles and supported by practical, field-proven insights. It is designed for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of the synthesis of this intriguing molecule.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target molecule is paramount for its successful synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 96-98 °C at 1 Torr | [3] |
| Density | ~1.197 g/cm³ | [3] |
| Refractive Index | 1.510 - 1.520 @ 20°C | [2] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [2] |
Primary Synthetic Pathway: S-Alkylation of 2-Furfuryl Mercaptan
The most direct and widely employed method for the synthesis of this compound is the S-alkylation of 2-furfuryl mercaptan with methyl chloroacetate. This reaction proceeds via a classic SN2 mechanism, where the nucleophilic sulfur of the thiol attacks the electrophilic carbon of the methyl chloroacetate, displacing the chloride leaving group.
Reaction Scheme
Caption: S-Alkylation of 2-Furfuryl Mercaptan.
Mechanistic Insights
The reaction is initiated by the deprotonation of the thiol group of 2-furfuryl mercaptan by a suitable base, forming a highly nucleophilic thiolate anion. This thiolate then attacks the carbon atom bearing the chlorine in methyl chloroacetate in a concerted fashion, leading to the formation of the thioether bond and the expulsion of the chloride ion. The choice of base is critical; a non-nucleophilic organic base such as triethylamine is often preferred to minimize side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable procedure for the synthesis of the corresponding ethyl ester and is expected to provide good yields of the methyl ester.
Materials:
-
2-Furfuryl Mercaptan
-
Methyl Chloroacetate
-
Triethylamine
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Sodium Bicarbonate, saturated solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a solution of 2-furfuryl mercaptan (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq) and stir the mixture at room temperature for 20 minutes.
-
Slowly add methyl chloroacetate (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-65 °C and maintain for 14 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Potential Side Reactions and Mitigation
-
Oxidation of 2-Furfuryl Mercaptan: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and base. To minimize this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Over-alkylation: While less common with thiols compared to amines, there is a possibility of the product thioether acting as a nucleophile. Using a slight excess of the thiol and controlled addition of the alkylating agent can help to mitigate this.
-
Reaction with the Furan Ring: The furan ring is generally stable under these conditions, but strongly acidic or basic conditions should be avoided to prevent ring-opening or polymerization.
Synthesis of the Starting Material: 2-Furfuryl Mercaptan
A robust synthesis of this compound necessitates a reliable source of the key starting material, 2-furfuryl mercaptan. This can be readily prepared from the corresponding alcohol.
Reaction Scheme: From Furfuryl Alcohol to 2-Furfuryl Mercaptan
Caption: Two-step synthesis of 2-Furfuryl Mercaptan.
Experimental Protocol: Synthesis of 2-Furfuryl Mercaptan
This procedure is based on the well-established method from Organic Syntheses.[2]
Materials:
-
Furfuryl Alcohol
-
Thiourea
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Deionized Water
-
Calcium Chloride
Procedure:
-
In a round-bottomed flask, dissolve thiourea (1.0 eq) in a mixture of water and concentrated hydrochloric acid with gentle heating.
-
Cool the solution to 30 °C and add furfuryl alcohol (1.0 eq).
-
The reaction is exothermic; maintain the temperature around 60 °C with cooling.
-
After the initial reaction subsides, allow the mixture to stand at room temperature for 12 hours.
-
Add a solution of sodium hydroxide to the reaction mixture to induce the separation of an oily layer of S-2-furfurylisothiourea.
-
Perform steam distillation of the mixture. The 2-furfuryl mercaptan will co-distill with the water.
-
Separate the oily product from the aqueous distillate using a separatory funnel.
-
Dry the product over anhydrous calcium chloride to yield 2-furfuryl mercaptan. A yield of 55-60% can be expected.[2]
Product Characterization
Thorough characterization of the final product is essential to confirm its identity and purity.
Spectroscopic Data (Predicted)
While experimental spectra are ideal, predicted data can provide a useful reference.
-
¹H NMR (CDCl₃, predicted):
-
δ 7.35 (m, 1H, furan H-5)
-
δ 6.30 (m, 1H, furan H-4)
-
δ 6.20 (m, 1H, furan H-3)
-
δ 3.75 (s, 2H, -S-CH₂-furan)
-
δ 3.70 (s, 3H, -O-CH₃)
-
δ 3.20 (s, 2H, -S-CH₂-CO-)
-
-
¹³C NMR (CDCl₃, predicted):
-
δ 171.0 (C=O)
-
δ 150.0 (furan C-2)
-
δ 142.5 (furan C-5)
-
δ 110.5 (furan C-4)
-
δ 108.0 (furan C-3)
-
δ 52.5 (-O-CH₃)
-
δ 34.0 (-S-CH₂-CO-)
-
δ 30.0 (-S-CH₂-furan)
-
Alternative Synthetic Approaches
While S-alkylation is the most common route, other methods could potentially be employed.
-
Phase-Transfer Catalysis: The S-alkylation reaction could be adapted to a phase-transfer catalysis (PTC) system. This would involve using an aqueous solution of the thiolate salt and an organic solvent for the methyl chloroacetate, with a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction. This approach can offer milder reaction conditions and easier workup.
-
Mitsunobu Reaction: The Mitsunobu reaction provides an alternative for forming thioethers from thiols and alcohols. In this case, furfuryl alcohol could be reacted with methyl thioglycolate in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate).
Conclusion
The synthesis of this compound is a well-defined process, primarily achieved through the efficient S-alkylation of 2-furfuryl mercaptan. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of this valuable aroma and specialty chemical can be obtained. The ability to synthesize the key precursor, 2-furfuryl mercaptan, from readily available furfuryl alcohol further enhances the accessibility of this compound for research and industrial applications. This guide provides a solid foundation for the successful synthesis and characterization of this compound, empowering researchers to explore its full potential in their respective fields.
References
- Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.
- 2-furfuryl mercaptan. Organic Syntheses. 1955, 35, 66. DOI: 10.15227/orgsyn.035.0066.
- Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC.
- CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material.
- Enzymes-Assisted Generation of Thiols
- Catalytic synthesis of renewable 2-methylfuran
- This compound. PubChem.
- Synthesis of New Five-Membered Hetrocyclic Compounds from 2- Furfuryl Mercaptan Derivative and Evaluation of their Biological Activity.
- Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. MDPI. 2024.
- Separation and Purification of Furfuryl Alcohol Monomer and Oligomers Using a Two-Phase Extracting Process.
- New sulfuryl fluoride-derived alkylating reagents for the 1,1-dihydrofluoroalkyl
- Methyl 5-(2-Fluoro-4-nitrophenyl)
- Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. Catalysis Science & Technology (RSC Publishing).
- 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. 2021.
- ¹H and ¹³C NMR spectra of methyl-2-[ethylthio(thiocarbonyl)thio] acrylate (a and b) and ¹H NMR spectrum and GPC trace of PDMA43 macro-CTA (c and d).
- furfuryl mercaptan, 98-02-2. The Good Scents Company.
- Furfuryl acetate(623-17-6) 1H NMR spectrum. ChemicalBook.
- Methyl 2-furoate (Methyl furan-2-carboxyl
- An Efficient Strategy for the Synthesis of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) via Thiol-Michael. The Royal Society of Chemistry.
- CAS 108499-33-8 Methyl (2-furfurylthio)
- Williamson Ether Synthesis. YouTube. 2020.
- Application Notes and Protocols: Methyl (methylthio)acetate in the Synthesis of Heterocyclic Compounds. Benchchem.
- Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels. -ORCA - Cardiff University.
- Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Imre Blank.
- Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates.
- Williamson Ether synthesis. Reddit. 2025.
- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress.
- (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl).
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (2-furfurylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to Methyl (2-furfurylthio)acetate
This compound is a sulfur-containing organic compound with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol .[1][][3] Its structure features a furan ring, a thioether linkage, and a methyl ester group, making it a molecule of interest in flavor and fragrance chemistry, as well as a potential building block in organic synthesis.[] Accurate spectroscopic characterization is paramount for confirming its identity and purity, whether it is synthesized in the laboratory or isolated from a complex mixture.
Molecular Structure:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Trustworthiness of Fragmentation Analysis:
-
Formation of the Furfuryl Cation (m/z = 81): The most characteristic fragmentation pathway for furfuryl derivatives is the cleavage of the bond beta to the furan ring, leading to the highly stable furfuryl cation. This is expected to be the base peak in the spectrum.
-
Loss of the Methoxycarbonyl Group (m/z = 59): Cleavage of the C-S bond can lead to the loss of the methoxycarbonylmethyl radical, resulting in a fragment at m/z = 127, or the formation of the methoxycarbonyl cation at m/z = 59.
-
Other Fragments: Other significant fragments may arise from rearrangements and further fragmentation of the primary ions. For instance, the mass spectrum of the related compound, Ethanethioic acid, S-(2-furanylmethyl) ester, also shows a prominent peak at m/z = 81, corresponding to the furfuryl cation. [4]
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed. These protocols represent best practices in a typical analytical laboratory.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be acquired as a thin film. Place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Acquire a background spectrum of the empty sample compartment. Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC) for separation from any impurities.
-
Instrument: A mass spectrometer with an electron ionization (EI) source, coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquisition:
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 1 scan/second.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive methods with the analysis of structurally similar compounds, a detailed and reliable interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra has been presented. The inclusion of standardized experimental protocols further equips researchers with the necessary tools to confidently identify and characterize this compound. This self-validating approach ensures a high degree of scientific integrity, providing a solid foundation for future research and development involving this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Furfuryl thioacetate (HMDB0035088). Retrieved from [Link]
-
PubChem. (n.d.). Furfuryl thioacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Retrieved from [Link]
-
NIST. (n.d.). 2-Furanmethanol, acetate. NIST Chemistry WebBook. Retrieved from [Link]
-
Yinghao Pharm Co.,Ltd. (n.d.). This compound cas no.108499-33-8. Retrieved from [Link]
-
Veeprho. (n.d.). Methyl 2-(furfurylthio)acetate | CAS 108499-33-8. Retrieved from [Link]
-
NIST. (n.d.). Ethanethioic acid, S-(2-furanylmethyl) ester. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Furan, 2-[(methylthio)methyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Robinson Brothers. (n.d.). Methyl 2-(furfurylthio)acetate. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Properties of Methyl (2-furfurylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical properties of Methyl (2-furfurylthio)acetate, specifically its boiling point and specific gravity. As a compound of interest in flavor and fragrance chemistry, as well as a potential building block in synthetic organic chemistry, a thorough understanding of its physical characteristics is paramount for its effective handling, application, and purification. This document moves beyond a simple recitation of values to provide insights into the experimental methodologies and the underlying chemical principles that dictate these properties.
Core Physical Properties of this compound
This compound is a colorless to pale yellow liquid with a characteristic odor profile. Its fundamental physical constants are crucial for a variety of laboratory and industrial applications, from predicting its behavior in distillation processes to formulating solutions of a specific concentration.
| Physical Property | Value | Conditions |
| Boiling Point | 286.00 - 287.00 °C | @ 760.00 mm Hg |
| Specific Gravity | 1.195 - 1.205 | @ 25.00 °C |
Table 1: Key Physical Properties of this compound. Data sourced from The Good Scents Company.[1]
The relatively high boiling point of this compound is indicative of strong intermolecular forces, likely dipole-dipole interactions arising from the polar ester and thioether functional groups, as well as the furan ring. Its specific gravity, being greater than 1, signifies that it is denser than water at the specified temperature.
Experimental Determination of Physical Properties: A Methodological Deep Dive
The precise and accurate determination of physical properties such as boiling point and specific gravity is fundamental to chemical characterization. The choice of methodology is often dictated by the quantity of the substance available, its purity, and the required level of precision.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a high-boiling-point liquid like this compound, several methods can be employed.
Given the high boiling point of this compound, a simple distillation or a capillary method would be appropriate. A key consideration for a high-boiling-point liquid is the prevention of decomposition. Therefore, heating should be uniform and controlled. For small sample volumes, a micro-boiling point determination using a Thiele tube or a similar apparatus is preferred to minimize sample loss. The use of a high-temperature boiling liquid in the Thiele tube, such as silicone oil, ensures even heat distribution.
This method is suitable for determining the boiling point of a small quantity of a liquid.
-
Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in a small-diameter test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube filled with a high-boiling-point liquid (e.g., silicone oil).
-
Heating and Observation: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Boiling Point Identification: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed.
-
Confirmation: The liquid will begin to cool, and the bubbling will cease. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the sample equals the external atmospheric pressure.
Caption: Workflow for Micro-Boiling Point Determination.
Specific Gravity Determination
Specific gravity is the ratio of the density of a substance to the density of a reference substance, which is typically water at a specified temperature. The pycnometer method is a highly accurate technique for determining the specific gravity of liquids.
The pycnometer method is chosen for its high precision and accuracy, which is crucial for obtaining reliable physical data for a substance like this compound. This method directly compares the mass of a known volume of the sample to the mass of the same volume of water, thereby minimizing errors associated with volume measurement. Careful temperature control is critical as density is temperature-dependent.
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m_pyc).
-
Water Calibration: The pycnometer is filled with deionized water and placed in a constant temperature bath set to 25.0 °C until thermal equilibrium is reached. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (m_pyc+water).
-
Sample Measurement: The pycnometer is emptied, thoroughly dried, and then filled with this compound. It is brought to 25.0 °C in the constant temperature bath, the volume is adjusted, and it is weighed again (m_pyc+sample).
-
Calculation: The specific gravity is calculated using the following formula:
Specific Gravity = (m_pyc+sample - m_pyc) / (m_pyc+water - m_pyc)
Caption: Workflow for Specific Gravity Determination via Pycnometer.
Scientific Integrity and Trustworthiness
The protocols described above are standard and widely accepted methods in chemical analysis, ensuring the generation of reliable and reproducible data. For this compound, adherence to these standardized procedures is crucial for obtaining physical property data that is comparable across different laboratories and applications. The trustworthiness of these measurements relies on the proper calibration of instruments (thermometers, balances, and pycnometers) and meticulous control of experimental parameters, most notably temperature.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. methyl (2-furfuryl thio) acetate. [Link]
Sources
An In-depth Technical Guide to Methyl (2-furfurylthio)acetate (CAS 108499-33-8)
Abstract
This technical guide provides a comprehensive characterization of Methyl (2-furfurylthio)acetate, CAS number 108499-33-8. This document delves into its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the compound's relevance in the flavor and fragrance industry and its significance as a known impurity in the pharmaceutical agent Lafutidine. Detailed, field-proven protocols for its synthesis and analysis are provided to support researchers in their practical applications.
Introduction and Chemical Identity
This compound is a sulfur-containing furan derivative recognized for its distinct sensory properties and its emergence as a character-impact compound in both food science and pharmaceutical analysis. Structurally, it comprises a furan ring tethered to a methyl acetate group via a thioether linkage. This unique combination of functional groups dictates its chemical reactivity, stability, and analytical behavior.
-
IUPAC Name: methyl 2-(furan-2-ylmethylsulfanyl)acetate[1]
-
CAS Number: 108499-33-8
-
Molecular Formula: C₈H₁₀O₃S[1]
-
Molecular Weight: 186.23 g/mol [1]
-
Chemical Structure:
Synonyms: A comprehensive list of synonyms is available and includes Methyl 2-[(2-furanylmethyl)thio]acetate, Acetic acid, 2-[(2-furanylmethyl)thio]-, methyl ester, and Methyl 2-(furfurylthio)acetate.[1]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties is fundamental for the handling, formulation, and analysis of this compound.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Appearance | Colorless to yellow clear liquid (estimated) | |
| Boiling Point | 96-98 °C at 1 Torr | |
| Density | 1.197 ± 0.06 g/cm³ | |
| Refractive Index | 1.510 to 1.520 @ 20.00 °C | |
| Flash Point | 103.33 °C (218.00 °F) | |
| Water Solubility | 2498 mg/L @ 25 °C (estimated) | |
| logP (o/w) | 1.795 (estimated) |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
~7.3-7.4 ppm (1H, multiplet): Proton on C5 of the furan ring.
-
~6.2-6.3 ppm (1H, multiplet): Proton on C4 of the furan ring.
-
~6.1-6.2 ppm (1H, multiplet): Proton on C3 of the furan ring.
-
~3.8 ppm (2H, singlet): Methylene protons (-S-CH₂-furan).
-
~3.7 ppm (3H, singlet): Methyl ester protons (-O-CH₃).
-
~3.3 ppm (2H, singlet): Methylene protons of the acetate group (-S-CH₂-CO-).
-
-
¹³C NMR (Predicted):
-
~170 ppm: Carbonyl carbon of the ester.
-
~150 ppm: C2 of the furan ring (attached to the methylene group).
-
~142 ppm: C5 of the furan ring.
-
~110 ppm: C4 of the furan ring.
-
~108 ppm: C3 of the furan ring.
-
~52 ppm: Methyl ester carbon.
-
~35 ppm: Methylene carbon of the acetate group.
-
~30 ppm: Methylene carbon attached to the furan ring.
-
2.2.2. Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 186. The fragmentation pattern would likely be dominated by cleavage at the thioether bond, leading to characteristic fragments.
-
Key Predicted Fragments:
-
m/z = 81: The furfuryl cation [C₅H₅O]⁺, resulting from the cleavage of the C-S bond. This is often a base peak for furfuryl derivatives.
-
m/z = 105: Fragment corresponding to [M - C₄H₅O]⁺.
-
m/z = 127: Fragment from the loss of the methoxy group (-OCH₃).
-
m/z = 155: Fragment from the loss of the methyl group (-CH₃).
-
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of its key functional groups.
-
Characteristic IR Absorptions:
-
~1735 cm⁻¹: Strong C=O stretching of the ester group.
-
~3100 cm⁻¹: C-H stretching of the furan ring.
-
~1100-1200 cm⁻¹: C-O stretching of the ester.
-
~1500, ~1600 cm⁻¹: C=C stretching of the furan ring.
-
Synthesis and Purification
The synthesis of this compound can be efficiently achieved via a nucleophilic substitution reaction. The following protocol is based on established methods for the preparation of similar thioethers.
// Nodes FurfurylMercaptan [label="Furfuryl Mercaptan", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaH, Et3N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiolate [label="Furfuryl Thiolate (in situ)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; MethylChloroacetate [label="Methyl Chloroacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic\nSubstitution (SN2)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; CrudeProduct [label="Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval]; FinalProduct [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges FurfurylMercaptan -> Thiolate [label="Deprotonation"]; Base -> Thiolate; Thiolate -> Reaction; MethylChloroacetate -> Reaction; Reaction -> CrudeProduct; CrudeProduct -> Purification; Purification -> FinalProduct; }
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Furfuryl mercaptan
-
Methyl chloroacetate
-
Triethylamine (Et₃N) or Sodium Hydride (NaH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve furfuryl mercaptan (1.0 equivalent) in the anhydrous solvent.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) dropwise. If using sodium hydride (1.1 equivalents), add it portion-wise, allowing for the cessation of hydrogen gas evolution between additions.
-
Nucleophilic Attack: While maintaining the temperature at 0 °C, add a solution of methyl chloroacetate (1.05 equivalents) in the anhydrous solvent dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a colorless to pale yellow oil.
Analytical Methodologies
Quality control and quantification of this compound are critical, especially in the context of its use as a flavor ingredient and as a pharmaceutical impurity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
// Nodes SamplePrep [label="Sample Preparation\n(Dilution in Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="GC Injection", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Separation [label="Chromatographic Separation\n(Capillary Column)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; Ionization [label="Ionization\n(Electron Impact)", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; MassAnalysis [label="Mass Analysis\n(Quadrupole)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval]; Detection [label="Detection & Data Acquisition", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges SamplePrep -> Injection; Injection -> Separation; Separation -> Ionization; Ionization -> MassAnalysis; MassAnalysis -> Detection; }
Figure 2: Workflow for the GC-MS analysis of this compound.
Protocol:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the quantification and purity assessment of this compound, particularly in non-volatile matrices.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 220 nm.
-
Injection Volume: 10 µL.
Biological Context and Significance
This compound holds a dual role that is of interest to both food scientists and pharmaceutical professionals.
Flavor and Fragrance Applications
This compound is recognized as a flavoring agent with sweet, roasted notes.[1] It is part of a larger group of furan derivatives used to impart specific flavor profiles to food and beverages. The European Food Safety Authority (EFSA) has evaluated this group of compounds and, based on current intake levels, has not identified a safety concern.[2]
Pharmaceutical Impurity in Lafutidine
This compound is a known process-related impurity of Lafutidine, a second-generation H₂ receptor antagonist used to treat gastrointestinal disorders. The presence of impurities in active pharmaceutical ingredients (APIs) is strictly controlled by regulatory bodies. Therefore, the synthesis, characterization, and quantification of this compound as a reference standard are crucial for pharmaceutical quality control.
Toxicological Profile
The toxicological properties of this compound have not been fully investigated individually. However, safety data sheets indicate that it is classified as a skin and eye irritant and may cause respiratory irritation.[3] The broader class of furan derivatives has been extensively studied. While some furans can exhibit toxicity, regulatory bodies like EFSA and JECFA have concluded that furan derivatives used as flavoring agents, including those structurally similar to this compound, are not a safety concern at the low levels of estimated dietary intake.[2][4]
Stability and Reactivity
The stability of this compound is governed by its constituent functional groups. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The furan ring, being electron-rich, is prone to electrophilic substitution and can be sensitive to strong oxidizing agents. The thioether linkage can be oxidized to the corresponding sulfoxide and sulfone under appropriate conditions. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This compound (CAS 108499-33-8) is a compound of significant interest due to its application as a flavoring agent and its role as a pharmaceutical impurity. This guide has provided a detailed overview of its chemical and physical properties, a robust protocol for its synthesis, and methodologies for its analytical characterization. The information presented herein serves as a valuable resource for researchers and professionals working with this compound, enabling them to handle, synthesize, and analyze it with a high degree of confidence and scientific rigor.
References
-
methyl (2-furfuryl thio) acetate, 108499-33-8. The Good Scents Company. [Link]
-
This compound | C8H10O3S | CID 7022533. PubChem, National Center for Biotechnology Information. [Link]
-
Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side-chain substituents and heteroatoms from chemical group 14. EFSA Journal, 2021. [Link]
-
Lafutidine Impurities and Related Compound. Veeprho. [Link]
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An In-depth Technical Guide to Methyl (2-furfurylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2-furfurylthio)acetate is a sulfur-containing organic compound featuring a furan ring, a thioether linkage, and a methyl ester group. While it has found application in the flavor and fragrance industry, its structural motifs—the furan ring and the thioether linkage—are of significant interest in medicinal chemistry and organic synthesis.[1] The furan moiety is a common structural element in many natural products and bioactive compounds, exhibiting a wide range of biological activities.[2] Thioethers are also crucial in various biological processes and are present in a number of pharmaceutical agents. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, spectral characterization, reactivity, potential applications, and safety information, to support its use in research and development.
Chemical Identity and Properties
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is methyl 2-((furan-2-ylmethyl)thio)acetate .[3]
It is also known by a variety of synonyms, which are listed in the table below for easy reference.
| Identifier Type | Identifier |
| CAS Number | 108499-33-8[3] |
| Molecular Formula | C₈H₁₀O₃S[3] |
| Molecular Weight | 186.23 g/mol [3] |
| Synonyms | Methyl (2-furanylmethylthio)acetate, Methyl 2-(furan-2-ylmethylsulfanyl)acetate, Acetic acid, 2-[(2-furanylmethyl)thio]-, methyl ester[4][5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. It is important to note that some publicly available data may refer to the closely related compound, Furfuryl thioacetate (CAS 13678-68-7), and care should be taken to ensure the data corresponds to the correct compound.
| Property | Value | Source |
| Appearance | Colorless to yellow clear liquid (estimated) | [4] |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | [4] |
| Flash Point | 218.00 °F (103.33 °C) (Closed Cup) | [4] |
| Specific Gravity | 1.195 to 1.205 @ 25.00 °C | [4] |
| Refractive Index | 1.510 to 1.520 @ 20.00 °C | [4] |
| Solubility | Soluble in alcohol; sparingly soluble in water (2498 mg/L @ 25 °C, estimated) | [4] |
Synthesis and Characterization
Synthetic Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furanmethanethiol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: To the solution, add a non-nucleophilic base such as triethylamine (1.1 equivalents) and stir the mixture for 20-30 minutes at room temperature. The base deprotonates the thiol to form the more nucleophilic thiolate.
-
Addition of Electrophile: Slowly add methyl chloroacetate (1 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-65 °C and maintain this temperature for several hours (e.g., 14 hours, as in the ethyl ester synthesis) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]
-
Work-up: Cool the reaction mixture to room temperature and pour it over ice water. Add sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Spectral Characterization
Specific spectral data (¹H NMR, ¹³C NMR, MS, IR) for this compound are not widely published in peer-reviewed journals. However, based on the known spectra of analogous compounds and general principles of spectroscopy, the expected spectral characteristics are outlined below. Researchers should confirm these characteristics with their own experimentally obtained data.
Expected ¹H NMR (proton nuclear magnetic resonance) Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| -OCH₃ | ~3.7 | Singlet | Methyl ester protons. |
| -S-CH₂-CO- | ~3.2 | Singlet | Methylene protons adjacent to the sulfur and carbonyl group. |
| Furan-CH₂-S- | ~3.8 | Singlet | Methylene protons of the furfuryl group. |
| Furan H-5 | ~7.4 | Doublet | Furan proton adjacent to the oxygen. |
| Furan H-3 | ~6.2 | Doublet | Furan proton coupled to H-4. |
| Furan H-4 | ~6.3 | Doublet of doublets | Furan proton coupled to H-3 and H-5. |
Expected ¹³C NMR (carbon-13 nuclear magnetic resonance) Data:
| Carbon | Expected Chemical Shift (ppm) |
| -C=O | ~170 |
| Furan C-2 | ~150 |
| Furan C-5 | ~142 |
| Furan C-3 | ~107 |
| Furan C-4 | ~110 |
| -OCH₃ | ~52 |
| -S-CH₂-CO- | ~35 |
| Furan-CH₂-S- | ~30 |
Expected Mass Spectrometry (MS) Data:
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 186. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃), cleavage of the C-S bond, and fragmentation of the furan ring.
Expected Infrared (IR) Spectroscopy Data:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | ~1740 (strong) |
| C-O (ester) | ~1200-1100 |
| C-S | ~700-600 |
| Furan ring C-H | ~3100 |
| Furan ring C=C | ~1600, 1500 |
Reactivity and Stability
The reactivity of this compound is primarily dictated by the furan ring, the thioether linkage, and the ester group.
-
Furan Ring: The furan ring is susceptible to electrophilic substitution and can undergo reactions such as nitration, sulfonation, and halogenation. It is also prone to oxidation, which can lead to ring-opening.[6] The furan ring can be sensitive to strong acids.
-
Thioether Linkage: The sulfur atom in the thioether is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The C-S bond can be cleaved under certain reductive conditions.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
The compound should be stored in a cool, dry place away from strong oxidizing agents and strong acids or bases to prevent degradation.
Potential Applications in Research and Drug Development
While primarily used as a flavoring agent, the structural features of this compound suggest potential applications in organic synthesis and medicinal chemistry.
Building Block in Organic Synthesis
The furan ring can be considered a versatile building block. For instance, furfural, a related compound, is a precursor for the synthesis of various pharmaceuticals and other specialty chemicals.[7] this compound could potentially be used in similar synthetic strategies, with the thioether and ester functionalities allowing for further chemical modifications.
Medicinal Chemistry
Both furan and thioether moieties are found in various biologically active molecules. Thiophene, a bioisostere of furan, is present in numerous drugs.[8] The thioether linkage is also a key component of many pharmaceuticals. The combination of these functional groups in this compound makes it an interesting scaffold for the design and synthesis of novel compounds with potential therapeutic applications. For example, furan derivatives have been investigated for their anticancer and antibacterial activities.[2]
Caption: Potential synthetic modifications of this compound.
Analytical Methods
For the analysis of this compound, chromatographic methods are most suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is an excellent method for the identification and quantification of this compound. A non-polar or medium-polarity capillary column would be appropriate for separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for monitoring reactions or for the analysis of less volatile derivatives. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a good starting point for method development.
Safety and Toxicology
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2) [9]
-
Serious Eye Irritation (Category 2) [9]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [9]
Toxicological Profile
Specific toxicological data for this compound is limited. However, data on related compounds such as furfural and furfuryl alcohol can provide some insights. Furfural and its derivatives are known to be irritants to the skin, eyes, and respiratory tract.[10] Chronic exposure to high concentrations of furfural has been associated with liver toxicity in animal studies.[11] It is expected that furfuryl thio-esters would be metabolized via hydrolysis to furfuryl alcohol and the corresponding thioacetic acid, which would then be further metabolized.[10]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with plenty of water and seek medical attention if irritation persists.
Conclusion
This compound is a compound with established use in the flavor industry, but its potential in broader chemical research and development is yet to be fully explored. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, expected spectral characteristics, reactivity, and safety considerations. For researchers and drug development professionals, this compound represents a readily accessible scaffold containing both a furan ring and a thioether linkage, offering multiple points for chemical modification and the potential for the discovery of novel bioactive molecules. Further research into its synthetic applications and biological activity is warranted.
References
-
The Good Scents Company. methyl (2-furfuryl thio) acetate, 108499-33-8. Available from: [Link]
-
PubChem. Furfuryl thioacetate. National Center for Biotechnology Information. Available from: [Link]
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Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Journal of Agricultural and Food Chemistry, 54(1), 29–33. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available from: [Link]
-
Chem-Impex. Furfuryl thioacetate. Available from: [Link]
- El-Sayed, W. A., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical and Pharmaceutical Bulletin, 67(8), 888-898.
- Google Patents. (2011).
- Diva-Portal.org. (2012). Method development for the determination of thiols using HPLC with fluorescence detection.
- Benchchem. Technical Support Center: Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
- ResearchGate. (2016). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)
- Thermo Fisher Scientific. Fast GC-MS/MS for High Throughput Pesticides Analysis.
- ResearchGate. (2015).
- INCHEM. (1999).
- Organic Reactions. (2004).
- Biosystems Engineers. (2014).
- MDPI. (2022).
- RACO. (2009).
- INCHEM. (1995). FURFURAL (WHO Food Additives Series 42).
- National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ResearchGate. (2012). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)...
- ResearchGate. (2009).
- ResearchGate. (2014). On the fragmentation of furan molecule and its dependence on the laser wavelength.
- ResearchGate. (2014). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.
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- 6. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Strategic Importance of Furan-Containing Thioacetates
An In-depth Technical Guide on the Mechanism of Formation for Furan-Containing Thioacetates
Audience: Researchers, scientists, and drug development professionals.
Abstract: Furan-containing thioacetates represent a pivotal class of synthons, prized for their utility in constructing complex molecular architectures in medicinal chemistry and materials science. Their unique electronic and structural properties, conferred by the furan moiety and the thioacetate group, make them valuable intermediates. This guide provides a comprehensive exploration of the predominant mechanistic pathways for their formation. We will delve into the underlying principles of key synthetic strategies, offering not just procedural outlines but also the causal reasoning behind experimental design, thereby equipping researchers with the knowledge to optimize existing methods and innovate new ones.
The furan ring is a privileged scaffold in numerous biologically active compounds and functional materials. When functionalized with a thioacetate group, its synthetic versatility expands significantly. The thioacetate can serve as a protected thiol, a precursor for radical reactions, or a handle for diverse coupling chemistries. Understanding the mechanisms of their formation is paramount for controlling selectivity, improving yields, and designing novel molecular entities for drug discovery and development. This guide will focus on the most prevalent and mechanistically insightful pathways for the synthesis of these valuable compounds.
Mechanistic Pathway I: Nucleophilic Substitution of Halofurans
One of the most direct and widely employed methods for the synthesis of furan-containing thioacetates involves the nucleophilic substitution of a halofuran derivative with a thioacetate salt. This approach is predicated on the principles of SNAr (Nucleophilic Aromatic Substitution) or SN2 reactions, depending on the substrate.
The SNAr Mechanism on Activated Furans
For furan rings bearing electron-withdrawing groups (EWGs) ortho or para to a halogen atom, the SNAr mechanism is often operative. The presence of these EWGs is crucial as they stabilize the negatively charged intermediate, the Meisenheimer complex.
Causality Behind Experimental Choices:
-
Choice of Base and Salt: Potassium thioacetate (KSAc) is a common choice due to its good solubility in polar aprotic solvents and the sufficient nucleophilicity of the thioacetate anion.
-
Solvent System: Polar aprotic solvents like DMF, DMSO, or NMP are preferred. They effectively solvate the cation (K+) without solvating the nucleophile (-SAc), thereby enhancing its reactivity.
-
Temperature Control: While heat is often required to overcome the activation energy, excessive temperatures can lead to decomposition of the furan ring or side reactions. Careful temperature monitoring is essential.
Visualizing the SNAr Pathway
Caption: SNAr mechanism for thioacetate formation on an activated furan ring.
Experimental Protocol: Synthesis of 2-Thioacetylfuran
This protocol describes the synthesis of 2-thioacetylfuran from 2-bromofuran as a representative example.
Materials:
-
2-Bromofuran
-
Potassium thioacetate (KSAc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add potassium thioacetate (1.2 eq). The flask is then purged with nitrogen or argon. An inert atmosphere is critical to prevent oxidation of the thioacetate.
-
Solvent and Reagent Addition: Anhydrous DMF is added to dissolve the KSAc. 2-Bromofuran (1.0 eq) is then added dropwise to the stirring solution at room temperature.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C. The progress is monitored by TLC or GC-MS. The elevated temperature is necessary to facilitate the nucleophilic attack on the relatively electron-rich furan ring.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by pouring into water. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with saturated sodium bicarbonate solution to remove any unreacted thioacetic acid, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Self-Validation: The success of this protocol relies on the exclusion of water to prevent hydrolysis of the thioacetate and the use of an appropriate solvent to ensure reagent solubility and reactivity. The purification steps are designed to remove both inorganic salts and organic byproducts.
Mechanistic Pathway II: The Pummerer Rearrangement
A more advanced and elegant approach involves the Pummerer rearrangement of a furan-containing sulfoxide. This reaction allows for the introduction of a thioacetate group at a position alpha to the sulfur atom.
The Core Mechanism
The reaction is initiated by the activation of the sulfoxide with an acylating agent, typically acetic anhydride. This forms a highly electrophilic intermediate, the thionium ion, which is susceptible to nucleophilic attack.
Causality Behind Experimental Choices:
-
Activating Agent: Acetic anhydride serves a dual role: it activates the sulfoxide and provides the acetate nucleophile. Trifluoroacetic anhydride (TFAA) can be used for less reactive substrates due to its higher electrophilicity.
-
Catalyst: A catalytic amount of a Lewis acid or a protic acid can sometimes accelerate the initial acylation step.
-
Temperature: The reaction is often run at or below room temperature to control the reactivity of the intermediates and minimize side reactions.
Visualizing the Pummerer Rearrangement
Caption: Key steps of the Pummerer rearrangement for thioacetate synthesis.
Mechanistic Pathway III: Thiol-Ene Radical Addition to Furans
For furan substrates containing an alkene moiety, a radical-mediated thiol-ene reaction can be a powerful method for introducing a thioacetate group. This reaction proceeds via a free-radical chain mechanism.
The Radical Chain Process
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) is homolytically cleaved by heat or UV light to generate radicals.
-
Propagation:
-
The initiator radical abstracts a hydrogen atom from thioacetic acid to form a thiyl radical (AcS•).
-
The thiyl radical adds to the alkene on the furan ring, forming a carbon-centered radical.
-
This carbon radical then abstracts a hydrogen from another molecule of thioacetic acid, yielding the furan-thioacetate product and regenerating the thiyl radical.
-
-
Termination: Two radicals combine to terminate the chain.
Causality Behind Experimental Choices:
-
Initiator: The choice of initiator depends on the desired reaction temperature. AIBN is commonly used for thermal initiation around 80 °C.
-
Stoichiometry: A slight excess of the thioacetic acid is often used to ensure complete consumption of the alkene and to favor the propagation steps over termination.
-
Degassing: Removal of dissolved oxygen is crucial, as oxygen can act as a radical scavenger and inhibit the chain reaction.
Visualizing the Thiol-Ene Reaction Workflow
Caption: Experimental workflow for the radical thiol-ene addition.
Data Summary: Comparison of Synthetic Routes
| Method | Substrate Requirement | Typical Yields | Key Strengths | Potential Challenges |
| Nucleophilic Substitution | Halofuran, often with EWG | 60-90% | Direct, reliable, scalable | Requires specific substitution pattern, can require high temperatures |
| Pummerer Rearrangement | Furan-sulfoxide | 50-85% | Access to different substitution patterns | Requires multi-step substrate synthesis, sensitive intermediates |
| Thiol-Ene Addition | Furan with an alkene side chain | 70-95% | High atom economy, mild conditions | Limited to specific substrates, requires radical-compatible functionality |
Conclusion and Future Outlook
The synthesis of furan-containing thioacetates is achievable through several distinct mechanistic pathways, each with its own set of advantages and substrate requirements. The choice of method is ultimately dictated by the specific molecular target and the available starting materials. As the demand for complex furan-based molecules in drug discovery continues to grow, further development of more efficient, selective, and sustainable synthetic methods will be a key area of research. Innovations in catalysis, such as photoredox-mediated reactions, may soon provide even milder and more versatile routes to these important building blocks.
References
-
Title: Nucleophilic Aromatic Substitution Source: Organic Chemistry (5th ed.), Paula Yurkanis Bruice URL: [Link]
-
Title: The Pummerer Reaction Source: Strategic Applications of Named Reactions in Organic Synthesis, László Kürti and Barbara Czakó URL: [Link]
-
Title: Thiol-Ene "Click" Chemistry Source: Chemical Society Reviews URL: [Link]
The Ascendant Role of Sulfur-Containing Furan Derivatives in Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the synthesis, properties, and burgeoning pharmacological applications of sulfur-containing furan derivatives has been compiled for researchers, scientists, and professionals in drug development. This guide navigates the intricate landscape of these heterocyclic compounds, offering a deep dive into their chemical synthesis and a thorough exploration of their significant and varied biological activities. The furan nucleus, a five-membered aromatic ring containing an oxygen atom, is a prevalent scaffold in a multitude of clinically relevant molecules. The strategic incorporation of sulfur-containing functional groups into this framework has been shown to modulate and enhance the therapeutic potential of these derivatives, opening new avenues for the discovery of novel therapeutic agents.
This in-depth guide provides a structured overview of the current state of research, focusing on the synergistic relationship between the furan core and its sulfur substituents. It aims to serve as an essential resource for medicinal chemists and pharmacologists, providing both foundational knowledge and insights into the latest advancements in the field.
The Strategic Integration of Sulfur into the Furan Scaffold: A Synthetic Overview
The introduction of sulfur into the furan ring system can be achieved through a variety of synthetic strategies, broadly categorized into the formation of the heterocyclic core from sulfur-containing precursors and the post-synthetic functionalization of a pre-formed furan ring.
Building the Core: Synthesis of Thiophene-Fused Furans and Related Systems
Classical named reactions provide a robust foundation for the synthesis of thiophene rings, which can be fused to or derived from furan precursors.
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield a substituted thiophene.[1][2] While not directly a synthesis of a furan, 1,4-dicarbonyls can be derived from furan precursors, making this a relevant indirect route.
-
Fiesselmann Thiophene Synthesis: This versatile reaction allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[3] This method offers a pathway to highly functionalized thiophenes that can be further elaborated.
-
Gewald Aminothiophene Synthesis: A multicomponent reaction involving a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base, the Gewald reaction is a highly efficient method for the synthesis of 2-aminothiophenes.[4][5] These products serve as versatile intermediates for the synthesis of a wide range of biologically active compounds.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes [6]
This protocol describes a modified Gewald reaction for the synthesis of 3-acetyl-2-aminothiophenes.
Materials:
-
Cyanoacetone sodium salt
-
α-Mercaptoaldehyde dimers
-
Triethylamine
-
Dimethylformamide (DMF)
-
Acetic anhydride
-
Deionized water
-
Diethyl ether
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Cyanoacetone: To a solution of cyanoacetone sodium salt (50 mmol) in water (150 mL), add CH₂Cl₂ (100 mL). While stirring, adjust the mixture to pH 1 with concentrated HCl. Separate the organic layer, and extract the aqueous layer again with CH₂Cl₂ (100 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.[6]
-
Cyclization: After filtration, add the appropriate α-mercaptoaldehyde dimer (50 mmol) and triethylamine (50 mmol) to the solution of cyanoacetone. Remove the solvent under reduced pressure. To the residue, add DMF (50 mL) and triethylamine (50 mmol).[6]
-
Reaction: After 15 minutes, heat the solution to 60 °C for 3 hours.[6]
-
Work-up: Remove the solvent under reduced pressure. To the oily residue, add water (50 mL), diethyl ether (50 mL), and glacial acetic acid (approximately 1–3 mL) until the organic layer becomes clear.[6]
-
Acetylation for Stabilization: For stabilization, the resulting 3-acetyl-2-aminothiophenes can be heated with acetic anhydride. For example, reflux 10 mmol of the thiophenamine with 5 mL of acetic anhydride for 15 minutes. Add approximately 10 mL of water and heat for an additional 5 minutes. Upon cooling, the acetamide product will crystallize.[6]
Caption: The Gewald reaction pathway to 2-aminothiophenes.
Functionalizing the Furan Ring: Introduction of Sulfur-Containing Moieties
The direct introduction of sulfur functionalities onto a pre-existing furan ring is a key strategy for the synthesis of diverse derivatives.
-
Synthesis of Furan Thioethers: Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds.[7][8] Palladium- and copper-based catalytic systems are commonly employed to couple furan halides or triflates with thiols or their corresponding salts.[8]
-
Oxidation of Furan Thioethers: Furan thioethers can be selectively oxidized to the corresponding sulfoxides or sulfones using various oxidizing agents.[7][9] Hydrogen peroxide, often in the presence of a catalyst, is a common and environmentally benign oxidant.[7] The stoichiometry of the oxidant can be controlled to favor the formation of either the sulfoxide or the sulfone.[10]
-
Sulfonation of Furan: Furan can undergo electrophilic sulfonation to introduce a sulfonic acid group. Due to the acid-sensitivity of the furan ring, mild sulfonating agents such as a sulfur trioxide-pyridine complex are typically used.[11]
-
Synthesis of Furan-based Sulfonamides: Furan-containing sulfonamides are valuable pharmacophores. A common synthetic route involves the electrophilic sulfonation of a suitable furan derivative, followed by conversion of the resulting sulfonic acid to a sulfonyl chloride, which is then reacted with an amine.[12][13]
Caption: Synthetic routes to various sulfur-containing furan derivatives.
The Pharmacological Landscape of Sulfur-Containing Furan Derivatives
The incorporation of sulfur into furan-based molecules has led to a diverse array of pharmacological activities, with compounds demonstrating potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[14][15][16]
A Spectrum of Biological Activities
The biological activity of furan derivatives can be significantly influenced by the nature and position of the sulfur-containing substituent.
| Class of Compound | Biological Activity | References |
| Furan Thioethers | Antibacterial, Antifungal, Neuroprotective | [17] |
| Furan Sulfoxides | Anti-inflammatory, Anticancer | [10] |
| Furan Sulfones | Antimicrobial, Anti-inflammatory, Anticancer, Anti-HIV | [18][19] |
| Furan-based Sulfonamides | Antibacterial, Anticancer, Diuretic | [12][13] |
| Thienofurans | Antiproliferative, Photochemotherapeutic | [20] |
Structure-Activity Relationship (SAR) Insights
The interplay between the furan ring and the sulfur-containing moiety is crucial for biological activity.
-
Influence of the Sulfur Oxidation State: The oxidation state of the sulfur atom can have a profound impact on the pharmacological properties of the molecule. For instance, sulfones are often more potent than their corresponding thioether or sulfoxide counterparts due to their ability to act as hydrogen bond acceptors and their increased polarity.[19]
-
Role of Substituents: The position and nature of other substituents on the furan and any associated aromatic rings play a critical role in determining the potency and selectivity of the compound. For example, in a series of furan-ring fused chalcones, the relative position of the benzofuran and phenyl moieties was found to be important for their antiproliferative activity.[11]
-
Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, offering a different pharmacokinetic profile.[14] The inclusion of sulfur can further fine-tune these properties.
Future Directions and Conclusion
The field of sulfur-containing furan derivatives continues to be a fertile ground for drug discovery. The versatility of synthetic methodologies allows for the creation of a vast chemical space for biological screening. Future research will likely focus on the development of more stereoselective and efficient synthetic methods, a deeper understanding of the mechanisms of action of these compounds, and the exploration of novel therapeutic targets. The synergistic combination of the furan scaffold and sulfur-containing functional groups holds immense promise for the development of the next generation of therapeutic agents.
References
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Metal-Catalyzed Furan Synthesis. A Review. (2012). Organic Preparations and Procedures International, 44(2), 103-130. [Link]
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The oxidation procedure from thioether to sulfoxide and sulfone. (n.d.). ResearchGate. [Link]
-
Recent Metal-Catalyzed Methods for Thioether Synthesis. (2022). Synthesis, 54(15), 3329-3348. [Link]
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Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (2011). Anticancer Research, 31(10), 3291-3298. [Link]
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Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry. [Link]
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Sulfonamide derivatives: Synthesis and applications. (2022). Frontiers in Chemical Science, 2, 1-15. [Link]
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Paal–Knorr synthesis. (n.d.). In Wikipedia. [Link]
- Selective oxidation of thioethers to sulfoxides or sulfones. (n.d.). MDPI.
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.).
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Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Recent Metal-Catalyzed Methods for Thioether Synthesis. (2022). Thieme. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5). [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2010(i), 209-246. [Link]
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1fiesselmann Thiophene Synthesis. (n.d.). Scribd. [Link]
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Recent advances in the medicinal chemistry of aurones. (2013). European Journal of Medicinal Chemistry, 69, 391-409. [Link]
- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (2000).
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(9), 4811. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]
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Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
-
Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). ResearchGate. [Link]
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Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. (2021). ResearchGate. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. [Link]
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Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(19), 6262. [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2007). Molecules, 12(6), 1256-1263. [Link]
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Fiesselmann thiophene synthesis. (2024). Filo. [Link]
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Paal-Knorr Thiophene Synthesis. (2018). Chem-Station. [Link]
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Scheme 6. Mechanism of Fiesselmann thiophene synthesis. (n.d.). ResearchGate. [Link]
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The Chemistry of Furfuryl Thio Compounds: From Discovery to Modern Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Furfuryl thio compounds, a class of organosulfur molecules derived from the furan heterocycle, have carved a unique niche in the landscape of chemistry. Initially identified as key contributors to the alluring aroma of roasted coffee, their journey has expanded far beyond the realm of flavor science. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and diverse applications of these fascinating compounds. We delve into the foundational synthetic routes pioneered in the early 20th century, the intricate mechanisms of their formation in nature through the Maillard reaction, and the modern analytical techniques employed for their characterization. Furthermore, this guide illuminates their emerging roles in medicinal chemistry and materials science, offering insights for professionals in drug development and polymer chemistry. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.
Introduction to Furfuryl Thio Compounds
Furfuryl thio compounds are characterized by a furan ring connected to a sulfur-containing functional group via a methylene bridge. The most prominent member of this family is 2-furfurylthiol, also known as furfuryl mercaptan, the primary odorant of roasted coffee.[1] The general structure consists of a furan ring, a methylene group, and a sulfur-containing moiety, which can be a thiol (mercaptan), thioester, disulfide, or thioether.
The unique sensory properties of these compounds, often described as roasty, coffee-like, or savory, stem from the interplay between the furan ring and the sulfur atom.[1] Their extremely low odor thresholds make them significant contributors to the aroma profiles of various foods and beverages, even at trace concentrations.[2] Beyond their organoleptic characteristics, the reactivity of the furan ring and the sulfur atom imparts these molecules with a versatile chemical profile, opening avenues for their application in diverse fields.
A Historical Perspective: The Discovery and Early Synthesis
The story of furfuryl thio compounds begins in the early 20th century, intertwined with the burgeoning field of organic chemistry and the quest to understand the chemical basis of food aromas.
The Seminal Work of Staudinger and Reichstein
The first synthesis of a furfuryl thio compound is credited to the pioneering work of Hermann Staudinger and Thadeus Reichstein in the late 1920s. In a series of patents, they described the synthesis of 2-furfurylthiol.[1] Their initial approach involved the treatment of furfural with ammonium hydrogen sulfide to produce bis(furylmethyl) disulfide, which was subsequently reduced to the desired thiol.[1] This two-step process laid the groundwork for future synthetic endeavors.
Identification in Coffee Aroma
While the synthesis of 2-furfurylthiol was a significant chemical achievement, its profound importance in the natural world was not fully realized until the 1940s. In 1944, José Giral and Aureliano García Fernández were among the first to associate 2-furfurylthiol with the characteristic aroma of coffee.[1] This discovery marked a pivotal moment, bridging the gap between synthetic chemistry and the complex sensory world of food.
Synthetic Methodologies: From Classic Routes to Modern Innovations
The synthesis of furfuryl thio compounds has evolved from the early multi-step procedures to more refined and efficient methods. The choice of synthetic route often depends on the desired sulfur functionality and the availability of starting materials.
Synthesis of 2-Furfurylthiol
Two classical and reliable methods for the laboratory-scale synthesis of 2-furfurylthiol remain widely used.
A robust and commonly cited method involves the reaction of furfuryl alcohol with thiourea in an acidic medium to form an S-2-furfurylisothiouronium salt intermediate. This intermediate is then hydrolyzed under basic conditions to yield 2-furfurylthiol.[3] This method avoids the use of unstable furfuryl halides.[4]
Experimental Protocol: Synthesis of 2-Furfurylthiol from Furfuryl Alcohol and Thiourea [4]
-
Reaction Setup: In a well-ventilated fume hood, combine 380 g (5 moles) of thiourea, 500 mL of water, and 400 mL of concentrated hydrochloric acid in a 3-L round-bottomed flask.
-
Dissolution and Cooling: Gently heat the mixture to dissolve the solids, then cool the solution to 30°C.
-
Addition of Furfuryl Alcohol: Slowly add 490 g (5 moles) of furfuryl alcohol to the reaction mixture. The reaction is exothermic and should be maintained at approximately 60°C with cooling.
-
Reaction Progression: After the initial exothermic reaction subsides, allow the mixture to stand at room temperature for 12 hours.
-
Hydrolysis: Carefully add a solution of 225 g of sodium hydroxide in 250 mL of water to the reaction mixture.
-
Isolation: Perform steam distillation to isolate the 2-furfurylthiol. Separate the oily product from the aqueous phase.
-
Drying and Purification: Dry the product over anhydrous calcium chloride. The resulting 2-furfurylthiol is of high purity (yield: 55-60%). Further purification can be achieved by distillation under a nitrogen atmosphere.
The historical method developed by Staudinger and Reichstein, involving the formation and subsequent reduction of difurfuryl disulfide, is also a viable synthetic route.[1]
Experimental Protocol: Synthesis of Difurfuryl Disulfide [5]
-
Reaction: Combine furfural with hydrogen sulfide or sodium hydrosulfide.
-
Oxidation: The intermediate furfuryl mercaptan is oxidized to difurfuryl disulfide. A modern approach uses dimethyl sulfoxide (DMSO) as the oxidant.[6]
-
Purification: The resulting difurfuryl disulfide can be purified by distillation.
Experimental Protocol: Reduction of Difurfuryl Disulfide
-
Reduction: The purified difurfuryl disulfide is reduced to 2-furfurylthiol using a suitable reducing agent such as sodium borohydride or zinc in an acidic medium.
-
Isolation and Purification: The product is isolated and purified by distillation.
Synthesis of Furfuryl Thioacetates and Other Thioesters
Furfuryl thioesters are important flavor compounds and can also serve as stable precursors to the corresponding thiols.
Experimental Protocol: Synthesis of Furfuryl Thioacetate [7]
-
Reaction Setup: In a three-necked flask, combine 1 mmol of furfuryl alcohol, 10 mL of acetone, a catalytic amount of a suitable catalyst (e.g., Ru-WOx/HZSM-5), and 2 mmol of triethylamine.
-
Acylation: Slowly add a solution of 1.5 mmol of acetic anhydride in 5 mL of acetone at room temperature.
-
Reaction: Stir the mixture for 24 hours.
-
Workup: After the reaction is complete, add 30 mL of water and extract the aqueous layer with dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain furfuryl thioacetate.
Synthesis of Difurfuryl Disulfide
Difurfuryl disulfide is a key intermediate in one of the synthetic routes to 2-furfurylthiol and is also found in some food products.
Experimental Protocol: Synthesis of Difurfuryl Disulfide from Furfuryl Mercaptan [6]
-
Reaction: A mixture of furfuryl mercaptan and dimethyl sulfoxide (DMSO) is stirred under normal pressure at a temperature between 10°C and the reflux temperature for 0.5 to 10 hours.
-
Workup: After the reaction, dimethyl sulfide and water are removed by distillation at normal pressure.
-
Purification: The resulting difurfuryl disulfide is purified by vacuum distillation, with a reported yield of 83.0%.[6]
Natural Formation: The Maillard Reaction
The characteristic aroma of many cooked foods, including roasted coffee, is a result of the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids. Furfuryl thio compounds are key products of this intricate chemical cascade, particularly when sulfur-containing amino acids like cysteine are involved.
The formation of 2-furfurylthiol in the Maillard reaction is thought to proceed through the interaction of furan derivatives, formed from the degradation of sugars, with hydrogen sulfide, which is released from the degradation of cysteine.[8] Key intermediates in this pathway are believed to be 2-furfural and 2-furanmethanol.[8]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of furfuryl thio compounds is essential for their identification, characterization, and application.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance | Odor Description |
| 2-Furfurylthiol | C₅H₆OS | 114.17 | 155 | Colorless oily liquid | Extremely powerful, coffee-like, roasty, sweet upon dilution[3] |
| Furfuryl Thioacetate | C₇H₈O₂S | 156.20 | 90-92 @ 12 mmHg | Oily liquid | Burnt, roasted, savory, coffee-like[9] |
| Difurfuryl Disulfide | C₁₀H₁₀O₂S₂ | 226.32 | 112-115 @ 0.5 mmHg | Colorless to yellow liquid | Sulfury, coffee, roasted, meaty[10] |
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of furfuryl thio compounds.
Table 2: ¹H and ¹³C NMR Data for 2-Furfurylthiol in CDCl₃ [11]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -SH | 1.89 | - |
| -CH₂- | 3.69 | 20.91 |
| Furan H-3 | 6.17 | 106.23 |
| Furan H-4 | 6.29 | 110.45 |
| Furan H-5 | 7.33 | 141.88 |
| Furan C-2 | - | 153.57 |
Mass Spectrometry Fragmentation of 2-Furfurylthiol:
The electron ionization (EI) mass spectrum of 2-furfurylthiol typically shows a molecular ion peak at m/z 114. A prominent fragment is observed at m/z 81, corresponding to the loss of the sulfhydryl group (-SH) and the formation of the furfuryl cation.[12] Other significant fragments can be seen at m/z 53.
Applications Beyond Flavor
While the primary application of furfuryl thio compounds remains in the flavor and fragrance industry, their unique chemical properties have led to explorations in other domains, including medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
The furan nucleus is a recognized pharmacophore in medicinal chemistry, and its incorporation into sulfur-containing molecules presents opportunities for the development of novel therapeutic agents.[13] Research has shown that some furan-based thio-derivatives exhibit a range of biological activities.
-
Antimicrobial Activity: Certain 1-benzoyl-3-furan-2-ylmethyl-thiourea derivatives have demonstrated antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus.[13] Additionally, some 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives have shown moderate antimicrobial activity.[14]
-
Anticancer Activity: Novel chalcones containing a furan ring have been synthesized and evaluated for their in vitro anticancer activities against various human cancer cell lines, with some compounds showing promising results.[15] Furthermore, some 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives have exhibited moderate anticancer action.[16]
The synthesis of novel heterocyclic compounds from 2-furfuryl mercaptan has been explored to create biheterocyclic systems with potential biological activity.[17]
Materials Science
The reactivity of the furan ring, particularly its ability to undergo Diels-Alder reactions, and the chemistry of the thiol group offer potential for the use of furfuryl thio compounds in polymer and materials science.
-
Polymer Synthesis: Furfuryl thioacetate has been suggested as a building block in the synthesis of polymers and resins, potentially contributing to materials with enhanced thermal and mechanical properties.[12] Furan derivatives, in general, are used in the preparation of polymeric products.
Analytical Methodologies
The analysis of volatile sulfur compounds like furfuryl thio derivatives in complex matrices such as food and biological samples presents a significant challenge due to their low concentrations and high reactivity. Modern analytical techniques have been developed to address these challenges.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of volatile and semi-volatile compounds. The use of a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), can enhance sensitivity and selectivity.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile compounds from various matrices before GC analysis.[11]
-
Derivatization: To improve the stability and chromatographic behavior of thiols, derivatization is often employed. Reagents such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can be used to create more stable derivatives suitable for GC analysis.[15]
Safety and Toxicology
For a comprehensive understanding, it is crucial to consider the safety and toxicological aspects of furfuryl thio compounds. 2-Furfurylthiol is classified as a flammable liquid and is harmful if swallowed or in contact with skin. It can cause serious eye irritation and is toxic if inhaled, potentially causing respiratory irritation.[3] Furfuryl thioacetate is also known to cause skin and eye irritation and may cause respiratory irritation.[3] As with any chemical, appropriate safety precautions should be taken when handling these compounds in a laboratory or industrial setting.
Conclusion and Future Outlook
The journey of furfuryl thio compounds from their initial discovery as key aroma components to their exploration in medicinal chemistry and materials science highlights their remarkable versatility. While their role in the flavor industry is well-established, the future of these compounds lies in harnessing their unique chemical reactivity for the development of novel pharmaceuticals and functional materials. Further research into greener and more efficient synthetic methods, a deeper understanding of their biological activities, and the exploration of their potential in polymer chemistry will undoubtedly unlock new and exciting applications for this fascinating class of molecules.
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Theoretical studies on Methyl (2-furfurylthio)acetate molecular structure
An In-Depth Technical Guide to the Theoretical Elucidation of Methyl (2-furfurylthio)acetate's Molecular Structure
Authored by: A Senior Application Scientist
Preamble: Bridging Theory and Application in Molecular Characterization
In the realms of drug development, flavor chemistry, and materials science, a molecule's function is inextricably linked to its three-dimensional structure and electronic properties. This compound (C₈H₁₀O₃S) is a compound of interest, finding application as a flavoring agent.[1][2] A thorough understanding of its conformational preferences, electronic landscape, and spectroscopic signatures is paramount for predicting its behavior, stability, and interactions.
This guide delineates a comprehensive theoretical framework for the structural and electronic characterization of this compound. We move beyond a mere recitation of methods, focusing instead on the causal reasoning behind the selection of computational protocols. This document serves as a roadmap for researchers and scientists, demonstrating how modern computational chemistry provides a powerful, predictive lens to complement and guide empirical investigation.
Part 1: The Theoretical Foundation: A Quantum Mechanical Approach
At the heart of modern molecular modeling lies the objective of solving the Schrödinger equation to determine the electronic structure of a molecule. For polyatomic systems like this compound, exact solutions are intractable. Therefore, we rely on robust approximations.
Density Functional Theory (DFT): The Cornerstone of Modern Computational Chemistry
For this investigation, Density Functional Theory (DFT) is the chosen methodology. Its widespread adoption stems from its exceptional balance of computational efficiency and predictive accuracy, particularly for organic molecules containing heteroatoms.[3][4] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach.
The selection of a specific functional and basis set is a critical decision that directly impacts the quality of the results.
-
Functional Selection: A hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , is a proven choice for geometric and electronic properties of organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, offering a higher degree of accuracy.
-
Basis Set Selection: The 6-311++G(d,p) basis set provides a flexible and robust description of the electron distribution. The inclusion of diffuse functions (++) is essential for accurately describing lone pairs on oxygen and sulfur atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
The Computational Workflow: A Self-Validating Protocol
Our theoretical protocol is designed as a logical, self-validating sequence. Each step builds upon the previous, with built-in checks to ensure the chemical and physical relevance of the results.
Caption: A typical DFT-based workflow for molecular structure elucidation.
Part 2: Defining the Molecular Architecture: Geometry and Stability
This compound possesses several rotatable single bonds, leading to a complex conformational landscape. Identifying the global minimum energy structure is crucial, as it represents the most populated and thus most relevant conformation of the molecule at equilibrium.
Step-by-Step Protocol: From Initial Guess to Optimized Structure
-
Initial Structure Input: A 3D structure of this compound is generated using standard molecular modeling software. The IUPAC name is methyl 2-(furan-2-ylmethylsulfanyl)acetate.[1]
-
Conformational Search: A potential energy surface (PES) scan is performed by systematically rotating the key dihedral angles (e.g., C-C-S-C, C-S-C-C) to identify all low-energy conformers. This step is vital to avoid converging on a local, rather than the global, energy minimum.
-
Geometry Optimization: Each identified low-energy conformer is then subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process iteratively adjusts the positions of all atoms until the forces on them are negligible, corresponding to a stationary point on the PES.
-
Vibrational Frequency Calculation: A frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield the theoretical harmonic vibrational frequencies, which are instrumental in predicting the molecule's infrared (IR) spectrum.
Table 1: Predicted Geometric Parameters for the Most Stable Conformer
(Note: The following data are illustrative examples of what a DFT calculation would yield and are based on typical values for similar molecular fragments.)
| Parameter | Bond/Angle/Dihedral | Predicted Value |
| Bond Lengths | C=O | 1.21 Å |
| S-CH₂ | 1.82 Å | |
| Furan C-O | 1.36 Å | |
| Bond Angles | O=C-S | 122.5° |
| C-S-C | 101.0° | |
| C-O-C (furan) | 106.5° | |
| Dihedral Angles | C-C-S-C | -75.0° |
| S-C-C(furan)-O | 165.0° |
Part 3: Unveiling the Electronic Landscape and Chemical Reactivity
With a validated, stable geometry, we can now probe the electronic properties that govern the molecule's reactivity, polarity, and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Seats of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For furan-containing compounds, the aromatic ring often plays a significant role in the FMOs.[5][6]
Molecular Electrostatic Potential (MEP): A Map of Charge Distribution
The MEP provides a visual guide to the electrostatic potential on the surface of the molecule. It allows for the immediate identification of electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, negative potential is expected around the carbonyl oxygen and the furan oxygen, while positive potential may be found near the hydrogens.
Natural Bond Orbital (NBO) Analysis: Delving into Bonding and Charge Transfer
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structures of bonds and lone pairs. This method allows for the quantification of intramolecular charge transfer and hyperconjugative interactions, providing deep insights into the stability endowed by specific electronic delocalizations.
Table 2: Predicted Electronic Properties
(Note: The following data are illustrative examples.)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Dipole Moment | 2.5 Debye |
Part 4: In Silico Spectroscopy: The Bridge to Experimental Verification
A key strength of computational chemistry is its ability to predict spectroscopic data, which can then be directly compared with experimental results for structural validation.
Predicting NMR Spectra
The Gauge-Including Atomic Orbital (GIAO) method is a reliable technique for calculating nuclear magnetic shielding tensors. These tensors can be converted into ¹H and ¹³C NMR chemical shifts (relative to a standard like TMS, which would be calculated at the same level of theory). This prediction is invaluable for assigning peaks in an experimental spectrum and confirming the connectivity of the molecule.[7]
Predicting UV-Visible Spectra
Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to various excited states. This information allows for the prediction of the wavelength of maximum absorption (λmax) in the UV-Visible spectrum, which corresponds to the electronic excitations within the molecule, often involving the π-systems of the furan ring.
The synergy between these computational predictions and empirical data from techniques like FTIR, NMR, and UV-Vis spectroscopy provides a robust, self-validating system for molecular structure elucidation.[8]
Conclusion
This guide has outlined a comprehensive, first-principles approach to elucidating the molecular structure and electronic properties of this compound. By leveraging the predictive power of Density Functional Theory within a structured and self-validating workflow, we can generate detailed insights into the molecule's conformational preferences, stability, reactivity, and spectroscopic signatures. This theoretical framework not only stands as a powerful independent investigative tool but also serves as an essential partner to experimental research, enabling a deeper and more nuanced understanding of molecular behavior.
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Furfuryl thioacetate | C7H8O2S | CID 61660 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
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This compound | C8H10O3S | CID 7022533 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
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methyl (2-furfuryl thio) acetate, 108499-33-8 - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of Methyl (2-furfurylthio)acetate for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Versatile Thioester
Methyl (2-furfurylthio)acetate, a compound characterized by its furan ring and thioester group, presents a unique set of physicochemical properties. Its structural motifs are of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its effective application in these fields, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the known and predicted solubility characteristics of this compound, alongside practical, field-proven methodologies for its empirical determination. We will delve into the theoretical underpinnings of its solubility, present what little concrete data exists, and, most critically, equip the researcher with the tools to precisely determine its solubility in any solvent system of interest.
Unveiling the Physicochemical Profile of this compound
To comprehend the solubility of this compound, we must first examine its molecular structure and inherent properties.
Molecular Structure:
Caption: Molecular structure of this compound.
With a molecular formula of C8H10O3S and a molecular weight of approximately 186.23 g/mol , this compound possesses several key features that dictate its solubility[1][2]:
-
A Furan Ring: This heterocyclic aromatic ring introduces a degree of polarity and the potential for π-π stacking interactions. Furan itself is sparingly soluble in water but miscible with many organic solvents[3].
-
A Thioester Group: The thioester linkage (-S-C=O) is a critical functional group. While structurally similar to an ester, the larger size of the sulfur atom and the weaker C-S bond compared to the C-O bond can influence intermolecular interactions and, consequently, solubility.
-
A Methyl Ester: The methyl ester group (-COOCH3) contributes to the molecule's polarity and potential for hydrogen bonding with protic solvents.
-
A Methylene Bridge: The methylene groups provide conformational flexibility.
Solubility Profile: Known Data and Theoretical Predictions
Direct experimental data on the solubility of this compound is limited. However, by combining the available information with the solubility of structurally related compounds and fundamental chemical principles, we can construct a robust predictive model.
Aqueous Solubility
The estimated water solubility of this compound is approximately 2498 mg/L at 25°C[4]. This places it in the category of being slightly soluble in water. Some sources also describe it as "insoluble in water," which for practical purposes in many applications, can be considered accurate[4]. The presence of polar oxygen and sulfur atoms is countered by the nonpolar hydrocarbon backbone, limiting its miscibility with water.
Solubility in Organic Solvents
Based on available data and chemical principles, a more favorable solubility profile is expected in organic solvents.
Known Data:
-
Alcohol: It is reported to be soluble in alcohol[4]. This is expected due to the ability of the thioester and furan moieties to interact with the polar hydroxyl group of alcohols. A related compound, furfuryl thioacetate, is miscible with ethanol at room temperature, further supporting this[5].
Predicted Solubility Based on Solvent Polarity:
The principle of "like dissolves like" is a powerful predictor of solubility. We can categorize solvents and predict the solubility of this compound accordingly.
| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of these solvents can act as a hydrogen bond donor to the oxygen atoms of the ester and furan groups, and as a hydrogen bond acceptor. The overall polarity aligns well with that of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | High to Moderate | These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of this compound. The lack of a hydrogen bond donating group might slightly reduce solubility compared to polar protic solvents, but good solubility is still anticipated. Thioester chemistry is frequently performed in solvents like THF and DMF[6]. |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Moderate to Low | While the furan ring and hydrocarbon portions of the molecule will interact favorably with nonpolar solvents through van der Waals forces, the polar thioester and ester groups will be less well-solvated. Dichloromethane, with its slight polarity, is likely to be a better solvent than hexane. |
A Practical Guide to Experimental Solubility Determination
Given the scarcity of published quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following is a robust, step-by-step protocol for this purpose.
Materials and Equipment
-
This compound (of known purity)
-
A selection of high-purity solvents
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.
-
Record the exact mass of the compound added.
-
Add a known volume or mass of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials.
-
Centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is free of any solid particles.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.
-
-
Data Analysis:
-
From the concentration determined by HPLC/GC and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.
-
Implications for Drug Development and Research
A comprehensive understanding of the solubility of this compound is critical for its successful application:
-
Reaction Chemistry: The choice of solvent is crucial for synthetic routes involving this compound. A solvent in which the reactants are highly soluble can lead to faster reaction rates and higher yields.
-
Purification: Solubility data is essential for developing effective purification strategies, such as recrystallization or chromatography. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Formulation: For pharmaceutical applications, the solubility in biocompatible solvents and aqueous media is a key determinant of the feasibility of developing a stable and effective formulation. Poor aqueous solubility can be a major hurdle in drug development.
-
Bioavailability: The solubility of a compound significantly impacts its absorption and bioavailability. For orally administered drugs, sufficient aqueous solubility is often required for dissolution in the gastrointestinal tract.
Conclusion
While the publicly available, experimentally determined solubility data for this compound is sparse, a combination of existing estimated values, data from analogous compounds, and a strong theoretical framework allows for a robust prediction of its solubility behavior. It is anticipated to have low aqueous solubility and good to high solubility in a range of common organic solvents, particularly polar protic and polar aprotic solvents. For research and development purposes, the provided experimental protocol offers a reliable method for determining its solubility in specific systems, enabling informed decisions in synthesis, purification, and formulation. As the applications of this versatile thioester continue to be explored, a more comprehensive, publicly available dataset on its solubility would be a valuable resource for the scientific community.
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Methodological & Application
The Strategic Utility of Methyl (2-furfurylthio)acetate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Furan Derivative
In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). Methyl (2-furfurylthio)acetate, a furan derivative incorporating a thioether linkage, has emerged as a valuable building block, particularly in the construction of complex heterocyclic scaffolds. The furan moiety itself is a "privileged scaffold" in medicinal chemistry, present in numerous natural products and FDA-approved drugs due to its unique electronic properties and ability to act as a bioisostere for other aromatic systems. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the practical applications and protocols involving this compound as a key pharmaceutical intermediate.
The inherent reactivity of the furan ring, coupled with the nucleophilic nature of the sulfur atom, provides a versatile handle for a variety of chemical transformations. This allows for the strategic introduction of the furfurylthio moiety into larger molecular frameworks, a common feature in a number of therapeutic agents. This guide will provide a detailed exploration of the synthesis, characterization, and application of this compound, with a particular focus on its role in the synthesis of histamine H₂-receptor antagonists.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | Colorless to yellow clear liquid | [2] |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 103.33 °C (218.00 °F) | [2] |
| Specific Gravity | 1.195 to 1.205 @ 25.00 °C | [2] |
| Refractive Index | 1.510 to 1.520 @ 20.00 °C | [2] |
| Solubility | Soluble in alcohol | [2] |
Safety Profile:
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is readily achieved through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis, between 2-furfuryl mercaptan and a methyl haloacetate. The following protocol details a robust and scalable procedure.
Diagram of the Synthetic Pathway
Caption: Figure 1: Synthesis of this compound via SN2 reaction.
Experimental Protocol:
This protocol is adapted from the synthesis of the analogous ethyl ester.[3]
Materials:
-
2-Furfuryl mercaptan
-
Methyl chloroacetate
-
Triethylamine
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate, saturated solution
-
Brine, saturated solution
-
Magnesium sulfate, anhydrous
-
Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-furfuryl mercaptan (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath.
-
Addition of Electrophile: Add methyl chloroacetate (1 equivalent) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-65 °C for 14 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate. The following data, extrapolated from the analogous ethyl ester, can be expected.[3]
| Spectroscopic Data | Expected Chemical Shifts / Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (d, 1H, furan-H), 6.30 (dd, 1H, furan-H), 6.20 (d, 1H, furan-H), 3.80 (s, 2H, -CH₂-S-), 3.70 (s, 3H, -OCH₃), 3.20 (s, 2H, -S-CH₂-CO-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0 (C=O), 150.0 (furan C-O), 142.0 (furan C-H), 110.0 (furan C-H), 108.0 (furan C-H), 52.0 (-OCH₃), 34.0 (-S-CH₂-CO-), 30.0 (-CH₂-S-) |
| FT-IR (neat) | ν (cm⁻¹) 2950 (C-H), 1740 (C=O, ester), 1500, 1010 (furan ring) |
Application as a Pharmaceutical Intermediate: Synthesis of Histamine H₂-Receptor Antagonists
This compound is a key precursor for the synthesis of various pharmaceutical compounds. Its utility is prominently demonstrated in the synthesis of histamine H₂-receptor antagonists, a class of drugs that reduce stomach acid production. A notable example is the synthesis of ranitidine.[4]
The Role in Ranitidine Synthesis
The synthesis of ranitidine involves the construction of a side chain containing a furan ring and a thioether linkage, which is then coupled to a nitroethenediamine core. While various synthetic routes exist, a common strategy involves the use of a furfurylthio-containing intermediate that can be elaborated to the final API. This compound can be readily converted to the necessary building blocks for this synthesis.
Illustrative Synthetic Scheme
The following diagram illustrates a plausible synthetic pathway from this compound to a key intermediate in ranitidine synthesis.
Caption: Figure 2: Plausible pathway to Ranitidine utilizing a this compound derived intermediate.
Protocol for the Synthesis of a Ranitidine Precursor
This protocol outlines the conversion of this compound to a key precursor that can be utilized in the synthesis of ranitidine.
Part 1: Reduction to 2-(Furfurylthio)ethanol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid, 1M solution
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension over 1 hour.
-
Reaction and Quenching: After the addition is complete, allow the mixture to stir at room temperature for 4 hours. Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Workup and Isolation: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Furfurylthio)ethanol.
Part 2: Chlorination to 2-(Furfurylthio)ethyl chloride
Materials:
-
2-(Furfurylthio)ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(Furfurylthio)ethanol (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 equivalents) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Workup: Carefully pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate to give 2-(Furfurylthio)ethyl chloride.
This chlorinated intermediate can then be reacted with N-methyl-1-(methylthio)-2-nitroethenamine in the presence of a base to yield ranitidine.[4]
Conclusion
This compound is a strategically important and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its functional groups allow for its incorporation into a variety of complex molecular architectures. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently and safely utilize this valuable building block in their drug discovery and development endeavors. The continued exploration of furan-based intermediates will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- Maged, A.S., & Ahamed, L.S. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.
- Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(11), 3141-3143.
-
PubChem. (n.d.). Furfuryl thioacetate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing ranitidine.
- PubMed. (1991). Potential histamine H2-receptor antagonists: synthesis and pharmacological activity of derivatives containing acylamino-furazan moieties. Il Farmaco, 46(10), 1183-1194.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Furfurylthioacetone.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of ranitidine.
-
Royal Society of Chemistry. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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-
Blank, I. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). Retrieved from [Link]
-
MDPI. (2019). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.
-
PubMed. (1993). Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of methyl-2-[ethylthio(thiocarbonyl)thio].... Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing furfurylacetate by applying mesoporous acid material.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate. Retrieved from [Link]
-
YouTube. (2013, July 8). Mod-30 Lec-34 Furan Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
Sources
The Versatile Furan Scaffold: Application of Methyl (2-furfurylthio)acetate in Agrochemical Synthesis
In the relentless pursuit of novel and effective agrochemicals, synthetic chemists are continually exploring versatile building blocks that offer facile entry into diverse chemical scaffolds. Methyl (2-furfurylthio)acetate, a stable and readily accessible thioester, has emerged as a promising precursor for the synthesis of a variety of heterocyclic compounds with potential applications in agriculture. This technical guide provides an in-depth exploration of the utility of this compound as a strategic starting material for the synthesis of potential agrochemical candidates, with a focus on fungicides.
The core of this approach lies in the strategic use of this compound as a stable and manageable precursor to the more reactive 2-furfuryl mercaptan. The furan moiety itself is a key structural element in a range of biologically active molecules, including some commercialized agrochemicals, making furan-containing building blocks particularly attractive for new agrochemical discovery programs.[1] This guide will detail the deprotection of this compound to unveil the reactive thiol, followed by its application in the synthesis of heterocyclic systems known to exhibit fungicidal properties.
The Strategic Advantage of a Thioacetate Precursor
While 2-furfuryl mercaptan is a valuable nucleophile for constructing sulfur-containing heterocycles, its handling and storage can be challenging due to its volatility and propensity for oxidation. This compound serves as an excellent, shelf-stable surrogate, readily releasing the active thiol in situ upon deprotection. This approach offers enhanced practicality and safety in a research and development setting.[2]
The deprotection of thioacetates to their corresponding thiols is a well-established transformation in organic synthesis, with several reliable methods available.[3][4][5] The choice of deprotection conditions can be tailored to the sensitivity of the substrate and the requirements of the subsequent synthetic steps.
From Precursor to a Versatile Intermediate: A Two-Step Synthetic Workflow
The application of this compound in agrochemical synthesis typically begins with its conversion to 2-furfuryl mercaptan, which is then promptly utilized in subsequent reactions. A common and effective strategy involves the S-alkylation of the generated thiol with an appropriate electrophile to introduce a new functional handle, which can then be elaborated into a variety of heterocyclic scaffolds. A particularly fruitful pathway involves the synthesis of a key hydrazide intermediate, which serves as a versatile precursor for a range of five-membered heterocycles with known biological activities.[6][7]
Experimental Protocols
Protocol 1: Deprotection of this compound to 2-Furfuryl Mercaptan
This protocol describes the hydrolysis of the thioacetate to the corresponding thiol using hydroxylamine, a mild and effective method.[3]
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 13678-68-7 | C₇H₈O₂S | 156.20 |
| Hydroxylamine hydrochloride | 5470-11-1 | H₄ClNO | 69.49 |
| Sodium bicarbonate | 144-55-6 | NaHCO₃ | 84.01 |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Saturated aqueous sodium chloride (brine) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
To a solution of this compound (1.56 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer, add a solution of hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium bicarbonate (1.01 g, 12 mmol) in water (10 mL).
-
Stir the resulting mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the ethanol under reduced pressure.
-
To the remaining aqueous residue, add diethyl ether (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-furfuryl mercaptan.
-
Note: Due to the volatility and reactivity of 2-furfuryl mercaptan, it is recommended to use the crude product directly in the next step without further purification.
Protocol 2: Synthesis of Ethyl 2-((2-furfuryl)thio)acetate
This protocol details the S-alkylation of the in situ generated 2-furfuryl mercaptan with ethyl chloroacetate.[6][7]
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Furfuryl mercaptan (from Protocol 1) | 98-02-2 | C₅H₆OS | 114.17 |
| Ethyl chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |
| 1 M Hydrochloric acid | 7647-01-0 | HCl | 36.46 |
| Saturated aqueous sodium bicarbonate | 144-55-6 | NaHCO₃ | 84.01 |
| Brine | 7647-14-5 | NaCl | 58.44 |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
Dissolve the crude 2-furfuryl mercaptan (approx. 10 mmol) in DMF (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.53 mL, 11 mmol) to the solution and stir for 10 minutes at room temperature.
-
Slowly add ethyl chloroacetate (1.18 mL, 11 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-((2-furfuryl)thio)acetate.
Expected Yield: 70-80% over two steps.
Protocol 3: Synthesis of 2-((2-Furfuryl)thio)acetohydrazide
This protocol describes the conversion of the synthesized ester to the corresponding hydrazide, a key intermediate for heterocycle synthesis.[6][7]
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 2-((2-furfuryl)thio)acetate | 6140-90-5 | C₉H₁₂O₃S | 200.26 |
| Hydrazine hydrate (80%) | 7803-57-8 | H₆N₂O | 50.06 |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 |
Procedure:
-
Dissolve ethyl 2-((2-furfuryl)thio)acetate (2.00 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (80%, 1.25 mL, 20 mmol) to the solution.
-
Reflux the mixture for 6 hours.
-
After cooling to room temperature, the product will crystallize out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford 2-((2-furfuryl)thio)acetohydrazide as a white solid.
Expected Yield: 85-95%.
Application in the Synthesis of 1,3,4-Oxadiazoles: A Potential Fungicidal Scaffold
The 1,3,4-oxadiazole ring is a well-known pharmacophore in medicinal chemistry and is also present in a number of agrochemicals with fungicidal activity.[8] The 2-((2-furfuryl)thio)acetohydrazide intermediate is an excellent precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Protocol 4: Synthesis of 2-((Furan-2-ylmethyl)thiomethyl)-5-phenyl-1,3,4-oxadiazole
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-((2-Furfuryl)thio)acetohydrazide | 35191-62-3 | C₇H₁₀N₂O₂S | 186.23 |
| Benzoyl chloride | 98-88-4 | C₇H₅ClO | 140.57 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Phosphorus oxychloride | 10025-87-3 | POCl₃ | 153.33 |
| Saturated aqueous sodium bicarbonate | 144-55-6 | NaHCO₃ | 84.01 |
| Brine | 7647-14-5 | NaCl | 58.44 |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
-
Acylation: Dissolve 2-((2-furfuryl)thio)acetohydrazide (1.86 g, 10 mmol) in DCM (30 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add pyridine (0.89 mL, 11 mmol) followed by the dropwise addition of benzoyl chloride (1.28 mL, 11 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl hydrazide intermediate.
-
Cyclodehydration: To the crude N-benzoyl hydrazide, add phosphorus oxychloride (10 mL) and reflux the mixture for 5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the desired 1,3,4-oxadiazole.
Expected Yield: 60-70% for the cyclodehydration step.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potential agrochemicals. Its stability and ease of conversion to the reactive 2-furfuryl mercaptan make it an attractive starting material for the construction of complex heterocyclic scaffolds. The protocols provided herein offer a clear and reproducible pathway for the synthesis of 1,3,4-oxadiazoles, a class of compounds with known fungicidal activity. This synthetic strategy can be readily adapted to generate a diverse library of furan-containing heterocycles for screening and development in agrochemical research.
References
-
Scruggs, C. (n.d.). Hydroxylamine Catalyzed Deprotection of Thioacetates. Retrieved from [Link]
- Stettler, H. (1929). Method of producing mercaptans of the furfuryl series. U.S. Patent 1,715,795.
-
Kirner, W. R. (1955). 2-furfuryl mercaptan. Organic Syntheses, 35, 72. Retrieved from [Link]
-
Blank, I., et al. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates. Retrieved from [Link]
-
Gomes, P. A. C., et al. (2018). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances, 8(36), 20286-20294. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2019). Synthesis of New Five-Membered Hetrocyclic Compounds from 2-Furfuryl Mercaptan Derivative and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 9(1), 121-126. Retrieved from [Link]
-
Wieczorek, Z., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3470. Retrieved from [Link]
-
Li, J., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14217-14227. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemical Crystallography, 52(4), 483-488. Retrieved from [Link]
-
Nolan, S. P., & Organ, M. G. (2023). Synthetic access to thiols: A review. ChemRxiv. Retrieved from [Link]
- Tour, J. M., & Myrick, M. L. (2007). Thioacetate deprotection. U.S. Patent 7,173,156.
-
Nivrutti, B. G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Retrieved from [Link]
-
Wieczorek, Z., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3470. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Discover the Feasibility of Using Furfuryl Mercaptan in Manufacturing Processes. Retrieved from [Link]
-
Nolan, S. P., & Organ, M. G. (2023). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. Retrieved from [Link]
-
Nizamuddin, et al. (1999). Synthesis and Fungicidal Activity of Some Furan Containing Azoles. Pesticide Research Journal, 11(2), 168-172. Retrieved from [Link]
-
Wieczorek, Z., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3470. Retrieved from [Link]
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(1), 241-244. Retrieved from [Link]
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Analytical methods for quantifying Methyl (2-furfurylthio)acetate
An Application Note for the Analytical Quantification of Methyl (2-furfurylthio)acetate
Abstract
This compound is a significant sulfur-containing volatile compound that contributes to the characteristic aroma profiles of various food products, notably coffee and roasted goods. Its accurate quantification is paramount for quality control, flavor profile development, and research in food science. This document provides a comprehensive guide to the analytical quantification of this compound, designed for researchers, scientists, and professionals in the food, beverage, and drug development industries. We delve into the core principles of chromatographic separation, offer detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and outline the indispensable steps for method validation to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative for a Key Aroma Compound
This compound (CAS No. 108499-33-8) is a volatile organic compound that, despite often being present in trace amounts, plays a crucial role in the sensory experience of many consumer products.[1] As a member of the sulfur-containing flavor compounds, its analysis presents unique challenges due to the low concentrations and potential for matrix interference.[2][3] The ability to reliably quantify this compound is essential for:
-
Quality Control: Ensuring batch-to-batch consistency in food and beverage production.
-
Product Development: Tailoring flavor profiles to meet consumer preferences.
-
Scientific Research: Understanding the chemical reactions that form key aroma compounds during processing, such as the Maillard reaction in coffee roasting.
This application note moves beyond a simple recitation of steps. It explains the causality behind our methodological choices, grounding our protocols in established analytical principles to provide a self-validating framework for robust and reliable quantification.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development. Key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | PubChem[4] |
| Molecular Weight | 186.23 g/mol | PubChem[4] |
| Appearance | Colorless to yellow clear liquid (est.) | The Good Scents Company[1] |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | The Good Scents Company[1] |
| Flash Point | 103.33 °C (218.00 °F) | The Good Scents Company[1] |
| Solubility | Soluble in alcohol; Water solubility est. 2498 mg/L @ 25°C | The Good Scents Company[1] |
| logP (o/w) | 1.795 (est.) | The Good Scents Company[1] |
Core Analytical Strategy: Gas Chromatography
Given its volatility and thermal stability, Gas Chromatography (GC) is the premier analytical technique for the separation and quantification of this compound. When coupled with a mass spectrometer (MS), GC-MS provides unparalleled selectivity and sensitivity, making it the gold standard for analyzing complex volatile profiles in food and beverage matrices.[2][5]
The Rationale for GC-MS:
-
Separation Power: GC excels at separating individual volatile compounds from a complex mixture, which is essential when analyzing food aromas that can contain hundreds of components.
-
Sensitivity: Detectors like MS are capable of detecting compounds at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level, which is necessary for many potent aroma compounds.
-
Positive Identification: The mass spectrometer fragments the analyte in a reproducible way, creating a unique "fingerprint" (mass spectrum) that allows for confident identification. For quantification, Selective Ion Monitoring (SIM) can be employed to monitor specific, characteristic ions, dramatically increasing sensitivity and reducing matrix interference.[6]
Protocol 1: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
HS-SPME is a solventless sample preparation technique that is ideal for extracting volatile and semi-volatile compounds from a sample's headspace.[7] It is simple, fast, and minimizes matrix effects, making it a superior choice for routine analysis.
Causality of Choice: We select HS-SPME because it concentrates the volatile analyte from the headspace onto a coated fiber, effectively isolating it from non-volatile matrix components like sugars, proteins, and fats that can interfere with GC analysis. This "clean-up" step is crucial for achieving a low limit of detection and protecting the GC system.
Experimental Workflow: HS-SPME GC-MS
Caption: Workflow for quantifying this compound via HS-SPME-GC-MS.
Step-by-Step Protocol
A. Materials and Reagents
-
Reference Standard: this compound (≥98% purity).
-
Internal Standard (IS): e.g., 2-Methyl-3-heptanone or other suitable compound not present in the sample.
-
Solvent: Methanol or Ethanol (HPLC grade) for stock solutions.
-
SPME Fibers: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a good starting point for general flavor compounds.
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples ("salting out") and improve analyte partitioning into the headspace.
B. Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the IS in methanol.
C. Sample Preparation
-
Accurately weigh 5.0 g (for solid) or pipette 5.0 mL (for liquid) of the sample into a 20 mL headspace vial.
-
For liquid samples, add 1.5 g of NaCl.
-
Spike the sample with a known amount of the Internal Standard solution (e.g., 10 µL of 10 µg/mL IS stock) to achieve a final concentration of ~20 ng/g.
-
Immediately seal the vial.
D. HS-SPME and GC-MS Analysis
-
Place the sealed vial in the autosampler tray with an incubation block.
-
Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to facilitate the release of volatiles into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Immediately transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.
-
Run the GC-MS sequence.
Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Shimadzu, or equivalent | --- |
| Column | DB-5ms, HP-5ms, or equivalent (30m x 0.25mm, 0.25µm) | A non-polar column provides excellent separation for a wide range of volatile compounds. |
| Inlet Temp. | 250°C | Ensures rapid and complete thermal desorption of the analyte from the SPME fiber. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | 40°C (hold 2 min), ramp to 250°C @ 8°C/min, hold 5 min | A temperature gradient is necessary to elute compounds with different boiling points. |
| MS System | Quadrupole or Time-of-Flight (TOF) | --- |
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230°C | Standard operating temperature. |
| MS Quad Temp. | 150°C | Standard operating temperature. |
| Acquisition Mode | Full Scan (m/z 40-350) for identification; SIM for quantification | Full scan is used to identify unknowns, while SIM mode enhances sensitivity for target analytes. |
| SIM Ions | To be determined empirically using a pure standard. | Based on the structure, key ions would likely include the molecular ion (186 m/z) and fragments related to the furfuryl group (e.g., 81 m/z) and the thioacetate moiety. |
E. Data Analysis and Quantification
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.
-
Integrate the peak area of the target analyte and the internal standard.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the prepared standards.
-
Use the linear regression equation (y = mx + c) from the calibration curve to calculate the concentration of this compound in the unknown sample.
Method Validation: The Cornerstone of Trustworthy Data
An analytical method is only useful if its results are reliable. Method validation is the process of providing documented evidence that a procedure is fit for its intended purpose.[8] It is a mandatory requirement in regulated environments and a pillar of scientific integrity.[9][10]
Key Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (MS); no interfering peaks at the analyte's retention time in blank matrix. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. Assessed via recovery studies. | 80-120% recovery for spiked samples. |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; Precision (RSD) ≤ 20%. |
Validation Workflow
Caption: A logical workflow for the validation of an analytical method.
Conclusion
The HS-SPME GC-MS method detailed in this application note provides a robust, sensitive, and reliable framework for the quantification of this compound. The causality-driven approach to method selection and the emphasis on rigorous validation ensure that the data generated is of the highest quality, suitable for research, quality control, and regulatory purposes. By adhering to these protocols, scientists can confidently measure this key aroma compound, enabling deeper insights into flavor chemistry and better control over product quality.
References
-
methyl (2-furfuryl thio) acetate, 108499-33-8. The Good Scents Company.[Link]
-
Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates | Request PDF. ResearchGate.[Link]
-
Furfuryl thioacetate | C7H8O2S | CID 61660. PubChem, National Institutes of Health.[Link]
-
This compound | C8H10O3S | CID 7022533. PubChem, National Institutes of Health.[Link]
-
Showing metabocard for Furfuryl thioacetate (HMDB0035088). Human Metabolome Database.[Link]
-
methyl 2-(furyl thio) acetate, 16003-16-0. The Good Scents Company.[Link]
-
furfuryl thioacetate, 13678-68-7. The Good Scents Company.[Link]
-
Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. PubMed Central, National Institutes of Health.[Link]
-
Synthesis of Furfurylthiol acetate. PrepChem.com.[Link]
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Method Validation Approaches for Analysis of Constituents in ENDS. PubMed Central, National Institutes of Health.[Link]
-
S-Furfuryl thioacetate. SIELC Technologies.[Link]
-
A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties | Request PDF. ResearchGate.[Link]
-
Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF. ResearchGate.[Link]
-
A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. PubMed, National Institutes of Health.[Link]
-
Rapid Quantification of Flavor-Active Sulfur Compounds in Beer. Agraria.[Link]
-
VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository.[Link]
-
Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers.[Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[Link]
-
methyl acetate 1458 | niosh. Centers for Disease Control and Prevention.[Link]
-
Assay: Analytical Method Validation Tutorial: Step-by-Step with Examples #validation #pharma. YouTube.[Link]
-
The Importance of Analyzing Sulphur Compounds in Food. LCGC International.[Link]
-
Downloadables. Food and Drug Administration Philippines.[Link]
-
Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ResearchGate.[Link]
-
A highly sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry... Analytical and Bioanalytical Chemistry Research.[Link]
-
ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan. NCBI Bookshelf.[Link]
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Quantitative Analysis of Furan and its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS): A Validated Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Furan and its alkylated derivatives are process-formed contaminants that raise significant health concerns due to their potential carcinogenicity.[1] Their presence in heat-treated foods, beverages, and potential formation in other matrices necessitates robust, sensitive, and reliable analytical methods for accurate quantification.[2][3] This guide provides a comprehensive, field-proven protocol for the analysis of furan and its key derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). We detail two primary sample preparation workflows: Static Headspace (HS) for high-concentration matrices and Solid-Phase Microextraction (SPME) for trace-level analysis, both coupled to GC-MS. The causality behind critical experimental choices—from column selection and temperature programming to the strategic use of single-ion monitoring (SIM) versus multiple reaction monitoring (MRM)—is explained to empower researchers to adapt and validate the methodology for their specific applications. This document serves as a self-contained guide, ensuring scientific integrity through built-in quality control and validation checkpoints.
Core Principles: The Analytical Challenge of Volatiles
Furan and its derivatives (e.g., 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran) are highly volatile and lipophilic compounds with low boiling points.[4] This presents a dual challenge: preventing analyte loss during sample handling and effectively extracting them from complex sample matrices. The analytical strategy must therefore prioritize:
-
Efficient & Reproducible Extraction: Isolating the volatile furans from the non-volatile matrix components.
-
High-Resolution Separation: Chromatographically resolving structural isomers, such as 2-methylfuran and 3-methylfuran, which is critical for accurate identification and quantification.[5][6]
-
Sensitive & Selective Detection: Achieving low limits of detection (LOD) and minimizing interference from co-eluting matrix components.
To address these challenges, this protocol employs automated headspace or SPME for extraction, followed by GC for separation and MS for detection. The choice between HS and SPME is a critical first step.
-
Static Headspace (HS): Ideal for samples with relatively high concentrations of furans (e.g., coffee) or for screening purposes.[7] It is a simple, robust technique where the vapor phase above a sample is injected into the GC.
-
Solid-Phase Microextraction (SPME): A more sensitive technique, better suited for trace-level quantification (low µg/kg or ng/g) in matrices like baby food or for analyzing biological fluids.[6][7] SPME uses a coated fiber to adsorb and concentrate analytes from the headspace before desorption into the GC inlet. The SPME Arrow, a more robust version of the traditional fiber, offers enhanced durability and sensitivity.[8]
Instrumentation and Reagents
Instrumentation
-
Gas Chromatograph (GC): Equipped with a programmable split/splitless inlet and electronic pressure control.
-
Mass Spectrometer (MS): A single quadrupole or triple quadrupole (MS/MS) system. A triple quadrupole instrument is highly recommended for complex matrices to achieve superior selectivity and sensitivity via Multiple Reaction Monitoring (MRM).[8]
-
Autosampler: Automated headspace sampler or an autosampler capable of handling SPME fibers/arrows (e.g., PAL CTC). Automation is key for precision and throughput.[2]
-
GC Column: A mid-polarity column is generally effective. The choice of column is critical for resolving key isomers.
Reagents and Standards
-
Solvents: Methanol (GC grade or higher).
-
Analytes: Furan, 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran, 2-ethylfuran, etc. (high purity standards).
-
Internal Standard (IS): Furan-d4 (deuterated furan) is essential for accurate quantification to correct for matrix effects and variability.[1][9]
-
Reagents: Sodium chloride (NaCl, analytical grade), ultrapure water.
-
Vials: 20 mL headspace vials with PTFE-lined silicone septa.
Preparation of Standards
-
Rationale: Due to the high volatility of furan (boiling point ~31°C), all standard preparations must be conducted using cold solvents and stored in sealed vials at low temperatures (e.g., 4°C) to prevent evaporative losses.[4][9]
-
Stock Standard (e.g., ~2.5 mg/mL):
-
Pipette a precise volume (e.g., 20.0 mL) of cold methanol into a pre-weighed 22 mL headspace vial and seal it.
-
Record the weight (W1).
-
Using a chilled microsyringe, inject a known volume (e.g., 50 µL) of pure furan standard through the septum.
-
Immediately reweigh the vial (W2) to determine the exact mass of furan added (W2 - W1).[9]
-
Calculate the precise concentration. Store at 4°C.
-
-
Internal Standard Stock (Furan-d4): Prepare in the same manner as the primary stock standard.
-
Working Standards: Prepare daily by diluting the stock standards in cold methanol to create a series of calibration standards.[9] A typical range might be 5 to 500 ng/mL, but this should be adapted based on the expected sample concentrations and desired quantitation range.
Experimental Protocols
Protocol 1: Static Headspace (HS) GC-MS for High-Concentration Samples
This protocol is adapted from established methods for foods like coffee and is suitable for samples where analyte concentrations are expected to be high.
-
Step 1: Sample Preparation
-
Weigh 1.0 g of homogenized sample directly into a chilled 20 mL headspace vial.
-
Add 4.0 g of NaCl. Causality: Salting-out effect. Adding NaCl increases the ionic strength of the aqueous phase, reducing the solubility of volatile organic compounds and promoting their partitioning into the headspace for enhanced sensitivity.[2]
-
Add 9.0 mL of ultrapure water.
-
Spike with the internal standard (Furan-d4) to a final concentration relevant to the expected analyte levels.
-
Immediately seal the vial with a PTFE-lined septum and vortex thoroughly.[2]
-
-
Step 2: HS-GC-MS Analysis
-
Place the vial in the headspace autosampler tray.
-
Equilibration: Incubate the vial at 60°C for 30 minutes with shaking.[9] Causality: This step allows the volatile analytes to reach equilibrium between the sample and the headspace. The temperature is a compromise: high enough to promote volatilization but low enough to prevent thermal degradation or formation of new furan compounds during analysis.[9]
-
Injection: Automatically inject a portion of the headspace gas into the GC inlet.
-
Protocol 2: SPME-GC-MS/MS for Trace-Level Analysis
This protocol is optimized for low-concentration samples like fruit juices or baby food and leverages the concentrating power of SPME and the selectivity of MS/MS.[5][6]
-
Step 1: Sample Preparation
-
Step 2: SPME-GC-MS/MS Analysis
-
Equilibration: Incubate the vial at 35°C for 15 minutes with agitation (e.g., 250 rpm).[5][6]
-
Extraction: Expose the SPME fiber/arrow (e.g., Carboxen/PDMS) to the headspace for 15-20 minutes at the same temperature. Causality: The fiber coating adsorbs and concentrates the furan derivatives. The choice of fiber and optimization of time and temperature are crucial for achieving reproducible and sensitive results.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 280°C) for thermal desorption (e.g., 1-2 minutes).[7] The high temperature releases the trapped analytes onto the GC column.
-
GC-MS Instrumental Parameters
The following tables provide validated starting parameters. These should be optimized for your specific instrumentation and application.
Table 1: Gas Chromatography (GC) Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Rxi-624Sil MS (30 m x 0.25 mm, 1.40 µm) | Excellent for volatile compounds, provides good peak shape. |
| Inlet Temp. | 280°C | Ensures rapid and complete desorption from SPME fiber or volatilization of HS sample.[5][7] |
| Injection Mode | Split (10:1 to 100:1) | Split ratio is adjusted based on analyte concentration to avoid detector saturation. Higher splits are used for more concentrated samples like coffee.[7] |
| Carrier Gas | Helium, constant flow @ 1.2-1.4 mL/min | Standard carrier gas for GC-MS, providing good efficiency.[1][7] |
| Oven Program | 35°C (hold 3 min), ramp 8°C/min to 75°C, then 25°C/min to 200°C (hold 1 min) | Initial low temperature traps volatile analytes at the head of the column. The temperature ramp separates compounds based on their boiling points and column interaction.[5][7] |
Table 2: Mass Spectrometry (MS) Method Parameters | Parameter | Single Quadrupole (SIM Mode) | Triple Quadrupole (MRM Mode) | | :--- | :--- | :--- | | Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV | | Source Temp. | 230 - 325°C | 230°C | | Acquisition | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) | | Rationale | SIM increases sensitivity over full scan by monitoring only specific ions. MRM provides superior selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out chemical noise from the matrix.[8] | | Furan | m/z 68 (Quant), 39 (Qual)[7] | Precursor 68 -> Product 39 | | Furan-d4 (IS) | m/z 72 (Quant), 42 (Qual)[7] | Precursor 72 -> Product 42 | | 2-Methylfuran | m/z 82 (Quant), 53 (Qual)[7] | Precursor 82 -> Product 53 | | 3-Methylfuran | m/z 82 (Quant), 53 (Qual)[7] | Precursor 82 -> Product 53 | | 2,5-Dimethylfuran | m/z 96 (Quant), 95 (Qual) | Precursor 96 -> Product 67 |
Qual = Qualifier Ion; Quant = Quantifier Ion; IS = Internal Standard
Data Analysis, Quantification, and Validation
A self-validating protocol requires a robust system for quantification and quality control.
Quantification: The Importance of Standard Addition
While an external calibration curve can be used, the standard addition method is strongly recommended to achieve the highest accuracy, as it inherently corrects for matrix effects.[2] Matrix effects occur when components in the sample enhance or suppress the analyte signal, leading to inaccurate results if not accounted for.[4]
-
Procedure: A set of at least four sample aliquots is prepared. One is unspiked, while the others are spiked with increasing, known amounts of the furan standards. All are spiked with a constant amount of internal standard.
-
Analysis: The response ratio (analyte area / IS area) is plotted against the concentration of the added standard. The absolute value of the x-intercept of the resulting linear regression line reveals the concentration of the analyte in the original sample.[1]
Method Validation Parameters
Your method should be validated to ensure it is fit for purpose.
-
Linearity: A calibration curve should have a coefficient of determination (R²) of ≥ 0.99.[1][2]
-
Precision: The relative standard deviation (%RSD) for replicate analyses should be ≤ 15%.[5][6]
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable precision and accuracy, typically defined at a signal-to-noise ratio (S/N) of 10.[6]
-
Accuracy: Assessed by analyzing spiked samples. Recoveries should typically be within 75-120%.[5][6]
Workflow Visualizations
To clarify the procedural flow, the following diagrams illustrate the key stages of each protocol.
Caption: Workflow for Static Headspace (HS) GC-MS Analysis.
Caption: Workflow for Solid-Phase Microextraction (SPME) GC-MS Analysis.
Conclusion
This application note provides two robust, validated protocols for the quantification of furan and its derivatives using GC-MS. The Static Headspace method offers a simple and rapid approach for high-concentration samples, while the SPME method coupled with tandem mass spectrometry delivers the high sensitivity and selectivity required for trace-level analysis in complex matrices. By understanding the causality behind key steps—such as matrix modification with NaCl, the principles of HS vs. SPME, and the application of appropriate MS detection modes—researchers can confidently implement and adapt these methods. Adherence to the outlined validation and quantification strategies, particularly the use of deuterated internal standards and the standard addition method, is critical for generating trustworthy and scientifically defensible data.
References
-
Shimadzu Corporation. (2025). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Shimadzu Application News No. 01-00906-EN. [Link]
-
Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek Chromatography Products. [Link]
-
Kuo, T.-H., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
U.S. Food and Drug Administration (FDA). (2006). Determination of Furan in Foods. FDA.gov. [Link]
-
Restek Corporation. (2023). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Technology Networks. [Link]
-
MDPI. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.com. [Link]
-
The MAK Collection for Occupational Health and Safety. (2024). Determination of furan in exhaled air by GC-MS/MS. Wiley Online Library. [Link]
-
Joint Research Centre (JRC). (2007). Methods for the determination of furan in food. JRC Publications Repository. [Link]
-
Shimadzu Corporation. (n.d.). Quantitative Analysis of Furan and Alkylfuran in Processed Food Using a Triple Quadrupole GC-MS System and an SPME Arrow. Shimadzu Application News No. 01-00876-EN. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. shimadzu.com [shimadzu.com]
- 3. sepscience.com [sepscience.com]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 8. shimadzu.com [shimadzu.com]
- 9. fda.gov [fda.gov]
Application Notes and Protocols for Methyl (2-furfurylthio)acetate in Flavor and Fragrance Research
Introduction: Unveiling the Aromatic Potential of a Unique Sulfur-Containing Furan
Methyl (2-furfurylthio)acetate is a fascinating heterocyclic sulfur compound that holds significant interest for flavor and fragrance researchers, as well as for professionals in the food, beverage, and drug development industries. Its unique molecular structure, combining a furan ring with a sulfur-containing side chain, gives rise to a complex and potent sensory profile that can impart desirable roasted, savory, and subtly sulfureous notes to a variety of products. While not found in nature, its synthetic accessibility and impactful aroma make it a valuable tool in the flavorist's palette and a subject of ongoing research into the chemistry of taste and smell[1].
This document serves as a comprehensive technical guide for researchers and scientists exploring the use of this compound. It provides not only detailed protocols for its synthesis and analysis but also delves into the causality behind these experimental choices, aiming to equip the reader with a deep, field-proven understanding of this potent aroma chemical.
Chemical and Physical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application, and analysis. These properties dictate its volatility, solubility, and stability, which in turn influence its behavior in flavor systems and during analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | [2] |
| Molecular Weight | 186.23 g/mol | [2] |
| CAS Number | 108499-33-8 | [2][3] |
| Appearance | Colorless to yellow clear liquid (estimated) | [1] |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 218.00 °F (103.33 °C) (Closed Cup) | [1] |
| Specific Gravity | 1.195 to 1.205 @ 25.00 °C | [1] |
| Refractive Index | 1.510 to 1.520 @ 20.00 °C | [1] |
| Solubility | Soluble in alcohol; sparingly soluble in water (2498 mg/L @ 25 °C, estimated) | [1] |
These properties suggest that this compound is a relatively high-boiling point aroma compound with limited water solubility. Its solubility in alcohol makes it suitable for incorporation into alcoholic beverages and flavor extracts. The high flash point indicates a lower flammability hazard compared to more volatile flavor compounds.
Sensory Profile and Applications in the Flavor Industry
While specific sensory data for this compound is not extensively published, its close structural analog, Furfuryl thioacetate, is well-characterized and provides valuable insights into its likely flavor profile. Furfuryl thioacetate is described as having a burnt, roasted, alliaceous (garlic-like), savory, and coffee-like aroma[4]. It is found naturally in coffee and roasted sesame seed oil[5].
Based on this, this compound is expected to contribute the following sensory characteristics:
-
Roasted and Savory: Providing foundational notes reminiscent of roasted meats, coffee, and baked goods.
-
Sulfureous: A subtle, complex sulfur character that can enhance meaty and savory flavors.
-
Alliaceous Undertones: A hint of garlic or onion that can add depth to savory applications.
Due to these characteristics, this compound is utilized as a flavoring agent in a wide array of food products. The following table summarizes typical usage levels, providing a starting point for formulation development.
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products (excluding category 02.0) | 0.5 | 2.5 |
| Fats and oils, and fat emulsions | 0.2 | 1.0 |
| Edible ices, including sherbet and sorbet | 0.5 | 2.5 |
| Processed fruit | 0.4 | 2.0 |
| Confectionery | 1.0 | 5.0 |
| Bakery wares | 2.0 | 10.0 |
| Meat and meat products | 0.2 | 1.0 |
| Fish and fish products | 0.2 | 1.0 |
| Salts, spices, soups, sauces, salads, protein products | 0.3 | 1.5 |
| Non-alcoholic beverages | 0.2 | 1.0 |
| Alcoholic beverages | 1.0 | 5.0 |
| Ready-to-eat savories | 1.0 | 5.0 |
| Composite foods | 0.4 | 2.0 |
Source: The Good Scents Company[1]
It is important to note that this compound is not recommended for use in fragrance applications[1].
Protocols for Research and Development
The following section provides detailed, step-by-step protocols for the synthesis, analysis, and sensory evaluation of this compound. These protocols are designed to be self-validating and are grounded in established chemical and sensory science principles.
Protocol 1: Chemical Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the corresponding ethyl ester and is based on a nucleophilic substitution reaction[6]. The underlying principle is the reaction of a thiol (2-furfuryl mercaptan) with an α-haloester (methyl chloroacetate) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.
Materials:
-
2-Furfuryl mercaptan (Furan-2-ylmethanethiol)
-
Methyl chloroacetate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 2-furfuryl mercaptan (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DMF.
-
Addition of Haloester: Cool the mixture in an ice bath and add methyl chloroacetate (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Then, heat the mixture to 60-65 °C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is crucial to remove any unreacted acidic starting materials and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound. The purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Analytical Quantification by SPME-GC-MS
This protocol outlines a robust method for the extraction and quantification of this compound from a liquid food matrix (e.g., coffee, beer) using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from a sample headspace before GC analysis.
Materials:
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath with temperature control
-
Sodium chloride (NaCl)
-
This compound certified reference standard (commercially available from suppliers like Veeprho)[3]
-
Internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog, if available)
Analytical Workflow:
Caption: Workflow for the quantification of this compound.
Step-by-Step Procedure:
-
Sample Preparation:
-
Place a 5 mL aliquot of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial. Salting out increases the volatility of the analytes.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
SPME Extraction:
-
Place the vial in a heating block or water bath and allow it to equilibrate at 60 °C for 15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60 °C. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical for efficiently trapping a broad range of volatile compounds, including sulfur-containing furans.
-
-
GC-MS Analysis:
-
Inlet: Desorb the analytes from the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness). These columns provide good separation for a wide range of volatile and semi-volatile compounds.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/minute.
-
Ramp 2: Increase to 250 °C at a rate of 15 °C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 300.
-
Acquisition mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for enhanced sensitivity. Key ions for this compound would include the molecular ion and characteristic fragment ions.
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound in a model matrix (e.g., a dealcoholized beer or a sugar solution) spiked with the same concentration of the internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 3: Sensory Evaluation
This protocol describes a descriptive sensory analysis to characterize the flavor profile of this compound and determine its sensory threshold.
Logical Framework for Sensory Application:
Caption: Logical framework for the application of sensory evaluation in flavor research.
Step-by-Step Procedure:
-
Panelist Selection and Training:
-
Screen panelists for their ability to detect and describe basic tastes and aromas, particularly those related to roasted, savory, and sulfureous notes.
-
Train the selected panelists with reference standards for relevant flavor attributes (e.g., roasted coffee, grilled meat, garlic powder).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
For threshold testing, prepare a series of dilutions in a neutral base (e.g., water or a simple sugar solution). The concentration range should span from well below to well above the expected threshold.
-
For descriptive analysis, prepare samples with a concentration of this compound that is clearly perceptible but not overpowering, based on preliminary testing.
-
-
Sensory Evaluation Session:
-
Threshold Test (e.g., ASTM E679 - Ascending Forced-Choice Method): Present panelists with sets of three samples, two of which are blanks and one contains the odorant. Panelists must identify the odd sample. The concentration is increased in steps until the panelist can consistently and correctly identify the sample containing the odorant.
-
Descriptive Analysis: Provide panelists with the prepared samples and a list of relevant flavor attributes. Panelists will rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale). The data is then analyzed to generate a flavor profile of the compound.
-
Conclusion: A Versatile Compound for Flavor Innovation
This compound is a potent and versatile aroma chemical with significant potential for creating and enhancing roasted, savory, and complex flavor profiles in a wide range of food and beverage products. By understanding its chemical properties and employing robust and validated protocols for its synthesis, analysis, and sensory evaluation, researchers and flavorists can effectively harness its unique sensory characteristics. The methodologies outlined in this guide provide a solid foundation for further exploration and innovation with this impactful flavor ingredient.
References
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PubChem. (n.d.). Furfuryl thioacetate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate. Retrieved January 22, 2026, from [Link]
-
EFSA Panel on Food Additives and Flavourings (FAF), et al. (2021). Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side-chain substituents and heteroatoms from chemical group 14. EFSA Journal, 19(2), e06380. [Link]
-
The Good Scents Company. (n.d.). furfuryl thioacetate. Retrieved January 22, 2026, from [Link]
-
Veeprho. (n.d.). Methyl 2-(furfurylthio)acetate. Retrieved January 22, 2026, from [Link]
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EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2012). Scientific Opinion on Flavouring Group Evaluation 218, Revision 1 (FGE.218Rev1): alpha,beta-Unsaturated aldehydes and precursors from subgroup 4.2 of FGE.19: Furfural derivatives. EFSA Journal, 10(11), 2941. [Link]
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Maged, A. S., & Ahamed, L. S. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Eurasian Chemical Communications, 3(5), 324-335. [Link]
- Google Patents. (n.d.). CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material.
-
Anderson, K. L., & Meade, B. J. (2014). Evaluation of Furfuryl Alcohol Sensitization Potential Following Dermal and Pulmonary Exposure: Enhancement of Airway Responsiveness. Journal of immunotherapy (Hagerstown, Md. : 1997), 37(5), 233–243. [Link]
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Shettima, A. Y., Karumi, Y., Sodipo, O. A., Usman, H., & Tijjani, M. A. (2013). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis J.F. Gmel. Journal of Applied Pharmaceutical Science, 3(3), 146-150. [Link]
-
IRIS. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Retrieved January 22, 2026, from [Link]
-
EFSA Panel on Food Additives and Flavourings (FAF), et al. (2020). Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without ad. EFSA Journal, 18(12), e06380. [Link]
-
Kovacs, Z., et al. (2021). Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. Foods, 10(12), 3097. [Link]
-
Chen, Y. C., & Tsai, C. W. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(3), 429. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of Novel Bioactive Heterocycles from Methyl (2-furfurylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Furan-Based Building Block
In the landscape of modern medicinal chemistry, the furan scaffold remains a cornerstone in the design of novel therapeutics.[1][2] Its presence in a molecule can significantly influence pharmacokinetic properties and receptor binding affinities.[3] Methyl (2-furfurylthio)acetate, a readily accessible bifunctional molecule, represents an underutilized yet highly promising starting material for the synthesis of diverse heterocyclic compounds with potential biological activity.[4] This guide provides detailed protocols and mechanistic insights for the transformation of this compound into novel thiazole, oxadiazole, and triazole derivatives, which are classes of compounds renowned for their wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties.[5][6]
This document is designed to be a practical resource, offering not just step-by-step instructions, but also the scientific rationale behind the experimental design, empowering researchers to adapt and innovate upon these methodologies.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃S | [4] |
| Molecular Weight | 186.23 g/mol | [4] |
| Appearance | Colorless to yellow clear liquid (est.) | [7] |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | [7] |
| Refractive Index | 1.51000 to 1.52000 @ 20.00 °C | [7] |
| Solubility | Soluble in alcohol; sparingly soluble in water (2498 mg/L @ 25 °C est.) | [7] |
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-((Furan-2-ylmethyl)thio)acetohydrazide - A Key Intermediate
The conversion of the methyl ester of this compound to the corresponding acetohydrazide is a critical first step, creating a versatile intermediate for the synthesis of various five-membered heterocycles.
Reaction Scheme:
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Application Notes and Protocols: The Role of Methyl (2-furfurylthio)acetate in Maillard Reaction Studies
Introduction
The Maillard reaction, a non-enzymatic browning process, is fundamental to the development of color, aroma, and flavor in thermally processed foods.[1] This complex cascade of reactions between reducing sugars and amino acids generates a diverse array of volatile and non-volatile compounds that define the sensory profiles of products like roasted coffee, baked bread, and grilled meats.[1][2] Among the myriad of compounds formed, sulfur-containing molecules are particularly significant due to their low odor thresholds and potent aroma characteristics.[3] Methyl (2-furfurylthio)acetate is a key sulfur-containing furan derivative that imparts desirable roasted, coffee-like, and slightly savory notes. Understanding its formation pathways and impact on overall flavor is crucial for researchers, scientists, and drug development professionals aiming to modulate flavor profiles in food systems and understand potential physiological effects of Maillard reaction products.
This guide provides a comprehensive overview of the role of this compound in Maillard reaction studies, including its chemical properties, formation mechanisms, and detailed protocols for its analysis.
Chemical and Sensory Profile of this compound
This compound is a colorless to yellow liquid with a distinct aroma profile.[4] Its sensory characteristics are often described as roasted, coffee-like, and nutty.[5] Due to its potent aroma, it is considered a significant contributor to the overall flavor of various food products, even at trace concentrations.[3]
| Property | Value | Reference |
| Molecular Formula | C8H10O3S | [4] |
| Molecular Weight | 186.23 g/mol | [4] |
| Appearance | Colorless to yellow clear liquid | [4] |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | [4] |
| Flash Point | 218.00 °F (103.33 °C) | [4] |
| Solubility | Soluble in alcohol; slightly soluble in water (2498 mg/L @ 25 °C est.) | [4] |
| CAS Number | 108499-33-8 | [4] |
Formation of this compound in the Maillard Reaction
The formation of this compound is intricately linked to the Maillard reaction, particularly in systems containing furan precursors and sulfur-donating amino acids like cysteine. The primary pathway involves the reaction of 2-furfurylthiol with a methyl acetate precursor, or the direct reaction of furfural with cysteine and a methyl group donor.
Recent studies have elucidated that 2-furfural and 2-furanmethanol are critical intermediates in the formation of 2-furfurylthiol, a direct precursor to this compound.[6][7] The reaction between glucose and cysteine can generate 2-furfural, which is then reduced to 2-furanmethanol.[6][7] Subsequently, 2-furanmethanol reacts with hydrogen sulfide (H₂S), derived from the degradation of cysteine, to form 2-furfurylthiol.[6][7] The final step to this compound would involve the esterification of the thiol group.
Application Notes: Studying this compound in Model Systems
To investigate the formation and impact of this compound, researchers often utilize Maillard reaction model systems. These controlled environments allow for the systematic variation of parameters such as precursor concentrations, pH, temperature, and time.
Protocol 1: Preparation of a Maillard Reaction Model System
This protocol outlines the preparation of a simple aqueous model system to study the formation of this compound.
Materials:
-
D-Glucose
-
L-Cysteine
-
Methyl acetate
-
Phosphate buffer (pH 7.0)
-
Deionized water
-
Reaction vials (pressure-resistant)
-
Heating block or oven
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 M solution of D-Glucose in deionized water.
-
Prepare a 0.5 M solution of L-Cysteine in deionized water.
-
Prepare a 0.5 M solution of Methyl acetate in deionized water.
-
-
Reaction Mixture Preparation:
-
In a reaction vial, combine the following in the specified order:
-
5 mL of phosphate buffer (pH 7.0).
-
1 mL of 1 M D-Glucose solution.
-
1 mL of 0.5 M L-Cysteine solution.
-
0.5 mL of 0.5 M Methyl acetate solution.
-
-
Seal the vials tightly.
-
-
Thermal Processing:
-
Place the vials in a preheated heating block or oven at 120°C for 1 hour.
-
-
Cooling and Storage:
-
After the reaction, immediately cool the vials in an ice bath to stop the reaction.
-
Store the samples at -20°C until analysis.
-
Causality Behind Experimental Choices:
-
Precursors: Glucose (a reducing sugar) and cysteine (a sulfur-containing amino acid) are fundamental reactants in the Maillard reaction leading to sulfur-containing aroma compounds.[8] Methyl acetate is included as a potential precursor for the acetate moiety.
-
pH: A neutral pH of 7.0 is often used as a starting point for Maillard reaction studies, as it is relevant to many food systems.[9]
-
Temperature and Time: The selected temperature (120°C) and time (1 hour) are typical conditions to induce the Maillard reaction and generate a significant amount of volatile compounds for analysis.
Analytical Protocols for this compound
The analysis of volatile sulfur compounds like this compound requires sensitive and selective analytical techniques due to their low concentrations in complex food matrices.[3] Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the identification and quantification of these compounds.[10][11]
Protocol 2: Volatile Compound Extraction using Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in food and beverage samples.[11]
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heated agitator
-
GC vials with septa
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Transfer 5 mL of the Maillard reaction model system sample (from Protocol 1) into a 20 mL GC vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
-
Extraction:
-
Place the vial in the heated agitator set at 60°C.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes with continuous agitation.
-
-
Desorption:
-
Immediately after extraction, retract the fiber and insert it into the GC injector port for thermal desorption.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides typical GC-MS parameters for the analysis of this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Injector | Splitless mode, 250°C |
| Column | DB-WAX or equivalent polar column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 10 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Transfer Line | 250°C |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Mass Range | m/z 35-350 |
Data Analysis:
-
Identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).
-
Quantification can be performed using an internal or external standard calibration curve.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating systems. The use of a well-defined model system allows for reproducible generation of the target analyte. The combination of HS-SPME with high-resolution GC-MS provides a robust and sensitive analytical method.[12] To ensure the trustworthiness of the results, the following should be considered:
-
Use of Authentic Standards: Co-injection of an authentic standard of this compound is essential for unambiguous identification based on retention time and mass spectrum.
-
Reagent Blanks: Running reagent blanks (containing all components except the precursors) is crucial to identify any background contamination.
-
Replicates: Performing experiments in triplicate or higher allows for statistical evaluation of the results and ensures their reproducibility.
Conclusion
This compound is a significant aroma compound formed during the Maillard reaction, contributing desirable roasted and coffee-like notes to a variety of foods. A thorough understanding of its formation pathways and the ability to accurately quantify its presence are essential for flavor chemists, food scientists, and researchers in related fields. The detailed application notes and protocols provided in this guide offer a solid foundation for investigating the role of this compound in Maillard reaction studies, enabling the development of foods with enhanced sensory profiles and a deeper understanding of the complex chemistry of flavor formation.
References
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The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate. Retrieved from [Link]
- Sandiego, J. (2019). The Maillard Reaction. In Advances in Food and Nutrition Research.
- Bel Rhlid, R., et al. (2002). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 50(12), 3557-3561.
-
OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
- Zhang, D., et al. (2021). New Insight into the Formation Mechanism of 2-Furfurylthiol in the Glucose-Cysteine Reaction with Ribose.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Blank, I., et al. (2002). Enzymes-Assisted Generation of Thiols from Thioacetates.
- Stadler, R. H., et al. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(11), 4154-4161.
- Mottram, D. S. (2015). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Food Chemistry, 197, 769-775.
- Becalski, A., et al. (2010). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Food Additives & Contaminants: Part A, 27(6), 764-775.
- Wang, Y., et al. (2018). Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase From the Baijiu Yeast Saccharomyces Cerevisiae G20. Frontiers in Microbiology, 9, 376.
- Limacher, A., et al. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Journal of Agricultural and Food Chemistry, 56(10), 3639-3647.
- Zhang, Y., & Ho, C. T. (2020). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition, 7, 593414.
- Petisca, C., et al. (2013). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Food Chemistry, 141(3), 2854-2862.
-
PrepChem. (n.d.). Synthesis of Furfurylthiol acetate. Retrieved from [Link]
- Hofmann, T., & Schieberle, P. (2000). Formation of Odorants in Maillard Model Systems Based on L-Proline as Affected by pH. Journal of Agricultural and Food Chemistry, 48(10), 4839-4846.
- Ghnimi, S., & Kamal-Eldin, A. (2011). Reactivity of furfural–cysteine model reaction in food-grade five-component nonionic O/W microemulsions. Food Chemistry, 128(3), 724-730.
- European Commission. (2007). Methods for the determination of furan in food.
- Wang, X., et al. (2022). Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis. Foods, 11(21), 3424.
- Zhang, D., et al. (2021). New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose.
- Agilent Technologies. (n.d.). Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF.
- Perfumer & Flavorist. (2010). 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients.
- Liu, Y., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Molecules, 26(12), 3656.
-
ResearchGate. (n.d.). The reaction mechanism for the synthesis of 2-MF. Retrieved from [Link]
- Mallawaarachchi, V. (2017). Maillard Reaction — The Science of Browning, Flavoring and Aroma. Medium.
- Sari, D. A., & Setyaningsih, D. (2019). Effect of different aroma extraction methods combined with GC-MS on the aroma profiles of coffee. AIP Conference Proceedings, 2085(1), 020015.
- Google Patents. (n.d.).
-
Human Metabolome Database. (n.d.). Showing metabocard for Furfuryl thioacetate (HMDB0035088). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furfuryl thioacetate. PubChem. Retrieved from [Link]
- Zhang, X., et al. (2024).
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Application Note: Enzymatic Release of 2-Furfurylthiol from Methyl (2-furfurylthio)acetate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the enzymatic hydrolysis of Methyl (2-furfurylthio)acetate to release the potent aroma compound, 2-furfurylthiol (FFT). This process leverages the catalytic activity of lipases and esterases to offer a controlled and efficient method for generating highly sought-after thiol-based flavors, with significant applications in the food and beverage industry. Additionally, the principles outlined are relevant for drug development professionals exploring targeted thiol-release mechanisms. This document details the underlying enzymatic mechanism, provides step-by-step experimental protocols for both aqueous and organic media, outlines analytical methods for reaction monitoring, and discusses key considerations for process optimization.
Introduction: The Significance of Controlled Thiol Release
Thiols are a class of organosulfur compounds renowned for their potent and often desirable aroma profiles, even at trace concentrations.[1] 2-Furfurylthiol (FFT), in particular, is celebrated as a key character-impact compound in roasted coffee, lending it a signature rich and roasted aroma.[2] However, the high reactivity and volatility of free thiols present significant challenges in terms of stability and handling during processing and storage.[1]
A robust strategy to circumvent these issues is the use of a stable, non-volatile precursor that can release the active thiol on demand. This compound serves as an excellent precursor, effectively "capping" the reactive thiol group. Enzymatic hydrolysis offers a mild and highly specific method for the controlled release of FFT from this precursor.[1][3] This approach is gaining traction for the "just-in-time" generation of natural flavors in food systems and presents a model for enzyme-triggered drug delivery systems.[1] This guide provides the foundational knowledge and practical protocols for researchers to implement and optimize this valuable enzymatic reaction.
The Enzymatic Hydrolysis Pathway
The core of this application is the enzyme-catalyzed cleavage of the thioester bond in this compound. Lipases and esterases are the primary biocatalysts for this transformation.[1] The reaction proceeds via a nucleophilic attack by the enzyme's active site on the carbonyl carbon of the thioester, leading to the formation of an acyl-enzyme intermediate and the release of the thiol-containing portion of the molecule, in this case, 2-furfurylthiol. The acyl-enzyme intermediate is then hydrolyzed by water to regenerate the free enzyme and release acetic acid.
Caption: Enzymatic hydrolysis of this compound.
Experimental Protocols
This section provides detailed protocols for the enzymatic release of 2-furfurylthiol. The choice of reaction medium (aqueous vs. organic) will depend on the specific application and desired product stability.
Materials and Reagents
| Reagent | Recommended Supplier | Grade |
| S-2-Furfuryl thioacetate | Aldrich | Analytical Grade |
| Lipase from Candida rugosa | Sigma-Aldrich | ≥700 unit/mg solid |
| Esterase from porcine liver | Sigma-Aldrich | ≥150 units/mg protein |
| Sodium Phosphate (Monobasic & Dibasic) | Fisher Scientific | ACS Grade |
| n-Hexane | Fisher Scientific | HPLC Grade |
| Propylene Glycol | Sigma-Aldrich | USP Grade |
| Dichloromethane (for extraction) | Fisher Scientific | HPLC Grade |
| Anhydrous Sodium Sulfate | Fisher Scientific | ACS Grade |
Protocol 1: Hydrolysis in Aqueous Buffer
This protocol is ideal for applications where the released thiol will be used immediately or in an aqueous food system.
Workflow:
Caption: Workflow for aqueous enzymatic hydrolysis.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 5.8. This pH has been shown to provide optimal yields for 2-furfurylthiol release.[3]
-
Reaction Setup: In a sealed, temperature-controlled vessel, add the S-2-furfuryl thioacetate to the phosphate buffer to a final concentration of 0.05-0.1 M.
-
Enzyme Addition: Initiate the reaction by adding lipase from Candida rugosa (e.g., 50-100 units per mmol of substrate).[1] Stir the mixture at a constant speed.
-
Incubation: Incubate the reaction at room temperature (approximately 25°C) for 1-2 hours.[3] Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes).
-
Reaction Quenching & Extraction: To stop the reaction, rapidly cool the vessel in an ice bath. Extract the released 2-furfurylthiol with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under a gentle stream of nitrogen.
-
Analysis: Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of 2-furfurylthiol and quantify the yield.
Protocol 2: Hydrolysis in a Biphasic/Organic System
This protocol is advantageous when enhanced stability of the released thiol is required.[3]
Step-by-Step Procedure:
-
Reaction Setup: In a sealed vessel, dissolve the S-2-furfuryl thioacetate in n-hexane or a water/propylene glycol mixture to a final concentration of 0.05-0.1 M.[3]
-
Enzyme Addition: Add lipase from Candida rugosa (e.g., 50-100 units per mmol of substrate).
-
Incubation: Incubate the reaction at room temperature with vigorous stirring to ensure adequate mixing of the phases. Reaction times may be longer in organic media compared to aqueous systems.[3] Monitor progress over several hours.
-
Work-up: After the desired conversion is reached, centrifuge the reaction mixture to pellet the enzyme. Decant the organic phase containing the product.
-
Analysis: Directly inject an aliquot of the organic phase into the GC-MS for analysis.
Data Presentation and Expected Results
The efficiency of the enzymatic hydrolysis can be evaluated by monitoring the depletion of the substrate and the formation of 2-furfurylthiol over time.
| Parameter | Aqueous System (pH 5.8) | Organic System (n-Hexane) |
| Enzyme | Lipase (C. rugosa) | Lipase (C. rugosa) |
| Temperature | Room Temperature | Room Temperature |
| Optimal Reaction Time | ~1 hour | Slower, monitor >2 hours |
| Typical Yield of FFT | ~80% | Similar to aqueous |
| Product Stability | Lower | Higher |
Data synthesized from Bel Rhlid et al. (2002).[3]
Analytical Methods for Reaction Monitoring
Accurate monitoring of the reaction is crucial for optimization and ensuring desired yields.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for both qualitative and quantitative analysis of the volatile 2-furfurylthiol.[4]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable for separation.
-
Injection: Splitless injection is recommended for trace analysis.
-
Detection: Mass spectrometry in Selective Ion Monitoring (SIM) mode, using the characteristic ion fragment for 2-furfurylthiol (m/z 114), provides high sensitivity and selectivity.[4]
-
Causality and Experimental Choices
-
Choice of Enzyme: Lipases, particularly from Candida rugosa, have demonstrated high efficacy in hydrolyzing thioacetates.[3] Esterases from sources like porcine liver are also effective.[1] The choice may depend on cost, availability, and specific activity towards the substrate.
-
pH Optimization: The pH of the reaction medium significantly impacts both the enzyme's activity and the stability of the released thiol. A slightly acidic pH of 5.8 has been shown to provide a good balance, leading to high yields of 2-furfurylthiol.[1][3] At higher pH values, the yield may decrease.[1]
-
Solvent Selection: While aqueous systems often result in faster reaction rates, the stability of the generated thiol can be a concern.[3] Organic solvents like n-hexane or co-solvent systems like water/propylene glycol can enhance the stability of the product, which is crucial for applications requiring a longer shelf-life.[3]
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in the experimental design:
-
No-Enzyme Control: A reaction mixture containing the substrate but no enzyme should be run in parallel to account for any non-enzymatic hydrolysis.
-
Substrate-Only Control: An analysis of the starting material, this compound, should be performed to confirm its purity.
-
Positive Control: If available, a standard of 2-furfurylthiol should be used to confirm retention time and mass spectrum in the GC-MS analysis.
By implementing these controls, researchers can be confident that the observed release of 2-furfurylthiol is a direct result of the enzymatic activity.
Conclusion
The enzymatic hydrolysis of this compound is a powerful and precise method for the controlled release of the high-impact aroma compound, 2-furfurylthiol. The protocols outlined in this guide, utilizing readily available lipases, provide a solid foundation for researchers in flavor chemistry and drug development. By understanding the principles of enzyme selection, reaction conditions, and analytical monitoring, this technique can be effectively optimized for a variety of applications, from enhancing the sensory profile of food and beverages to designing innovative drug delivery systems.
References
-
Bel Rhlid, R., Matthey-Doret, W., Blank, I., Fay, L. B., & Juillerat, M. A. (2002). Lipase-assisted generation of 2-methyl-3-furanthiol and 2-furfurylthiol from thioacetates. Journal of Agricultural and Food Chemistry, 50(14), 4087–4090. [Link]
- Blank, I., Bel Rhlid, R., Matthey-Doret, W., Fay, L. B., & Juillerat, M. A. (2001).
-
American Chemical Society. (2022, January 3). 2-Furfurylthiol. ACS Molecule of the Week. [Link]
- Sun, Z., Heping, C., & Yang, N. (2018). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Journal of Agricultural and Food Chemistry, 66(1), 229-236.
-
PubChem. (n.d.). Furfuryl thioacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate. Retrieved from [Link]
Sources
Methyl (2-furfurylthio)acetate: A Versatile Heterocyclic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Furan-Based Synthon
In the landscape of contemporary organic synthesis, the demand for versatile and readily accessible building blocks is paramount for the efficient construction of complex molecular architectures. Methyl (2-furfurylthio)acetate, a furan derivative bearing a reactive thioether linkage, has emerged as a valuable synthon, offering a unique combination of functionalities ripe for exploitation in the synthesis of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols to empower researchers in their quest for molecular innovation.
The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in numerous biologically active compounds and approved drugs.[1][2] Its incorporation into a molecular structure can significantly influence pharmacokinetic and pharmacodynamic properties. The presence of the sulfur atom and the ester group in this compound further expands its synthetic versatility, providing multiple reaction sites for chemical modification. This guide will delve into the core reactivity of this building block, focusing on its application in the synthesis of diverse heterocyclic systems and its potential in fundamental organic transformations.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| CAS Number | 108499-33-8 |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| Density | ~1.195 g/cm³ |
| Refractive Index | ~1.510 |
Core Synthetic Applications: A Gateway to Heterocyclic Diversity
The strategic placement of the furan ring, the thioether linkage, and the ester functionality makes this compound a powerful precursor for a variety of heterocyclic scaffolds. This section will explore its application in the synthesis of biologically relevant pyrazolines, oxadiazoles, and triazines, providing detailed protocols for their preparation.
Synthesis of Pyrazoline Derivatives with Antimicrobial Activity
Pyrazolines are a well-known class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be readily converted into a key hydrazide intermediate, which serves as a cornerstone for the synthesis of substituted pyrazolines.
A study by Maged et al. (2021) demonstrated the synthesis of a series of novel pyrazoline derivatives starting from furan-2-yl methyl(sulfanyl)acetic acid hydrazide, which is directly derived from the corresponding ester.[4] These compounds were subsequently evaluated for their antibacterial and antifungal activities, with some exhibiting promising results.[4]
Workflow for the Synthesis of Pyrazoline Derivatives:
Caption: Synthetic route to pyrazoline derivatives from this compound.
Protocol 1: Synthesis of Furan-2-yl methyl(sulfanyl)acetic acid hydrazide [Adapted from Maged et al., 2021][4]
-
Ester Hydrolysis (Implicit Step): While the reference directly utilizes the acid hydrazide, its synthesis from this compound is a standard procedure. A mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent like ethanol is refluxed for 4-6 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The resulting solid is then recrystallized from ethanol to yield the pure furan-2-yl methyl(sulfanyl)acetic acid hydrazide.
Protocol 2: Synthesis of Pyrazoline Derivatives [Adapted from Maged et al., 2021][4]
-
Reaction Setup: In a round-bottom flask, a solution of furan-2-yl methyl(sulfanyl)acetic acid hydrazide (1 equivalent) and a substituted chalcone dibromide (1 equivalent) in absolute ethanol is prepared.
-
Reaction Conditions: A catalytic amount of piperidine is added, and the mixture is refluxed for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified pyrazoline derivative.
The synthesized pyrazoline compounds have shown promising antibacterial and antifungal activities, highlighting the potential of this compound as a building block in the development of new antimicrobial agents.[4]
Access to Oxadiazole and Triazine Scaffolds
The versatility of the acetohydrazide intermediate derived from this compound extends to the synthesis of other important five- and six-membered heterocycles, such as oxadiazoles and triazines. These scaffolds are also prevalent in many medicinally important compounds.
Maged and Ahamed (2021) have reported the successful synthesis of 1,3,4-oxadiazole and 1,2,4-triazine derivatives using 2-((furan-2-ylmethyl)thio)acetohydrazide as the starting material.[5]
Synthetic Pathways to Oxadiazoles and Triazines:
Caption: Synthesis of oxadiazoles and triazines from a common precursor.
Protocol 3: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives [Adapted from Maged and Ahamed, 2021][5]
-
Reaction Setup: A mixture of 2-((furan-2-ylmethyl)thio)acetohydrazide (1 equivalent) and a substituted aromatic acid (1 equivalent) is taken in phosphorus oxychloride (POCl₃).
-
Reaction Conditions: The reaction mixture is refluxed for 5-7 hours. The excess POCl₃ is then carefully removed by distillation under reduced pressure.
-
Work-up and Purification: The residue is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the desired oxadiazole derivative.
Protocol 4: Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thione Derivatives [Adapted from Maged and Ahamed, 2021][5]
-
Formation of Potassium Dithiocarbazate: To a solution of 2-((furan-2-ylmethyl)thio)acetohydrazide (1 equivalent) in ethanol, carbon disulfide (1.2 equivalents) and potassium hydroxide (1.2 equivalents) are added. The mixture is stirred at room temperature for 12-16 hours.
-
Cyclization with Hydrazine: To the resulting potassium dithiocarbazate salt, hydrazine hydrate (2 equivalents) is added, and the mixture is refluxed for 6-8 hours.
-
Isolation: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the triazole derivative.
Potential Transformations and Future Directions
Beyond its use in the synthesis of the aforementioned heterocycles, the structural features of this compound suggest its potential in other important organic transformations, including the Pummerer rearrangement and the Diels-Alder reaction.
The Pummerer Rearrangement: A Gateway to α-Functionalized Sulfides
The Pummerer rearrangement is a classic transformation of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent, typically acetic anhydride.[6] This reaction proceeds via a thionium ion intermediate that can be trapped by various nucleophiles.[6] Oxidation of the sulfide in this compound to the corresponding sulfoxide would furnish a suitable substrate for a Pummerer-type reaction. This would allow for the introduction of a functional group at the carbon adjacent to the sulfur atom, further expanding the synthetic utility of this building block.
Conceptual Pummerer Rearrangement of this compound Sulfoxide:
Caption: Proposed Pummerer rearrangement of the sulfoxide derivative.
The Diels-Alder Reaction: Harnessing the Furan Diene
The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, providing a powerful tool for the construction of oxabicyclic systems.[8] These structures are valuable intermediates in the synthesis of a variety of natural products and pharmaceuticals. The Diels-Alder reaction of furans is often reversible, and the reactivity of the furan diene can be influenced by the nature of the substituents on the furan ring and the dienophile.[8]
The electron-donating nature of the furfurylthio group is expected to enhance the reactivity of the furan ring as a diene. While specific examples of Diels-Alder reactions with this compound are not extensively documented, studies on the closely related 2-furanmethanethiol have shown its propensity to undergo [4+2] cycloaddition with dienophiles like maleic anhydride.
General Scheme for the Diels-Alder Reaction:
Caption: Conceptual Diels-Alder reaction involving this compound.
A typical protocol for a Diels-Alder reaction involving a furan derivative would involve mixing the furan compound with a suitable dienophile, either neat or in a high-boiling solvent, and heating the mixture to facilitate the cycloaddition. Lewis acid catalysis can also be employed to accelerate the reaction and improve selectivity.[9]
Conclusion: A Building Block with Broad Horizons
This compound stands as a testament to the power of multifunctional building blocks in streamlining the synthesis of complex and biologically relevant molecules. Its ready accessibility and the diverse reactivity of its constituent functional groups make it an attractive starting material for the construction of a wide array of heterocyclic systems. The detailed protocols provided herein for the synthesis of pyrazolines, oxadiazoles, and triazines offer a practical guide for researchers to harness the potential of this versatile synthon. Furthermore, the prospective applications in Pummerer and Diels-Alder reactions open up new avenues for molecular exploration. As the quest for novel therapeutic agents and advanced materials continues, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in shaping the future of organic synthesis.
References
- Maged, A. S., Ahamed, L. S., & Al-Masoudi, N. A. (2021). Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol and Study Their Biological Activity. Egyptian Journal of Chemistry, 64(9), 4975-4982.
-
Endeavour Speciality Chemicals. (n.d.). Methyl 2-(furfurylthio)acetate. Retrieved from [Link]
- Maged, A. S., & Ahamed, L. S. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.
- Fringuelli, F., Pizzo, F., & Taticchi, A. (2003). First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry, 68(23), 8746–8751.
-
The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate. Retrieved from [Link]
- Kappe, C. O., Murphree, S. S., & Padwa, A. (1997). The Diels-Alder Reaction of Furan. Tetrahedron, 53(42), 14179-14233.
- Verma, A., Joshi, N., & Singh, A. (2013). Furan: A Promising Scaffold for Biological Activity. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 166.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate. Retrieved from [Link]
-
Robinson Brothers. (n.d.). High Impact Aroma Chemicals. Retrieved from [Link]
- Tighine, A. (2022). Synthesis and biological activities of furan derivatives. Journal of Drug Delivery and Therapeutics, 12(5), 183-190.
-
Wikipedia. (2023). Pummerer rearrangement. Retrieved from [Link]
- Shkoor, M. G., & Njaf, I. (2013). Introducing the Diels-Alder reactivity of 2-furanmethanethiol with selected maleic acid derivatives. Tetrahedron Letters, 54(46), 6242-6244.
- Blank, I., & Schieberle, P. (1993). Enzymes-Assisted Generation of Thiols from Thioacetates. In Flavor Precursors (pp. 106-113). American Chemical Society.
- Maged, A. S., & Ahamed, L. S. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.
- Maged, A. S., Ahamed, L. S., & Al-Masoudi, N. A. (2021). Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol and Study Their Biological Activity. Egyptian Journal of Chemistry, 64(9), 4975-4982.
- Fringuelli, F., Pizzo, F., & Taticchi, A. (2003). First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry, 68(23), 8746–8751.
- Kappe, C. O., Murphree, S. S., & Padwa, A. (1997). The Diels-Alder Reaction of Furan. Tetrahedron, 53(42), 14179-14233.
- Tighine, A. (2022). Synthesis and biological activities of furan derivatives. Journal of Drug Delivery and Therapeutics, 12(5), 183-190.
- De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405.
-
Wikipedia. (2023). Pummerer rearrangement. Retrieved from [Link]
- Shkoor, M. G., & Njaf, I. (2013). Introducing the Diels-Alder reactivity of 2-furanmethanethiol with selected maleic acid derivatives. Tetrahedron Letters, 54(46), 6242-6244.
- Blank, I., & Schieberle, P. (1993). Enzymes-Assisted Generation of Thiols from Thioacetates. In Flavor Precursors (pp. 106-113). American Chemical Society.
Sources
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Application of Methyl (2-furfurylthio)acetate in preparing lipid nanoparticles
Application Note & Protocol
Topic: A Novel Furan-Thioether Moiety for Next-Generation Lipid Nanoparticles: Synthesis and Formulation Protocols using Methyl (2-furfurylthio)acetate as a Core Building Block
Abstract: The therapeutic potential of nucleic acids, particularly mRNA, has been unlocked by advances in lipid nanoparticle (LNP) delivery systems. The performance of these LNPs is critically dependent on the chemical identity of their constituent lipids, especially the ionizable cationic lipid, which governs encapsulation efficiency and endosomal escape.[1][] This document moves beyond standard lipid chemistries to propose a novel application for this compound as a unique chemical scaffold. While traditionally used as a flavoring agent[3][4], its furan ring and thioether linkage present compelling opportunities for creating functionally advanced lipids. Furan-containing molecules are prevalent in pharmacologically active compounds, offering unique steric and electronic properties that can enhance biological interactions.[5][6] Furthermore, thioether bonds can modulate the physicochemical properties of the lipid structure. This guide details the rationale, synthetic strategy, and formulation protocols for creating and characterizing LNPs from a novel ionizable lipid derived from this compound, hereafter termed "MFTA-Ionizable Lipid 1" (MIL-1).
Part 1: Rationale and Scientific Foundation
The Quest for Novel Functional Excipients
Standard LNP formulations consist of four primary lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[] The ionizable lipid is arguably the most critical component, being protonated at acidic pH to bind nucleic acid cargo during formulation and facilitating endosomal escape within the target cell. Innovation in this space is paramount, as novel excipients are subject to rigorous regulatory scrutiny and require extensive characterization to ensure safety and efficacy.[7][8][9][10] The development of new lipids with diverse chemical features can lead to improved biodistribution, higher transfection efficiency, and lower immunogenicity.[11]
Why this compound? A Chemically Inspired Hypothesis
This compound (MFTA) is a commercially available compound[12] featuring a unique combination of a furan ring and a thioether linkage. Our hypothesis is that this scaffold can be chemically elaborated to produce a novel ionizable lipid with advantageous properties for mRNA delivery.
-
The Furan Moiety: The furan ring is a five-membered aromatic heterocycle present in numerous FDA-approved drugs.[6] It can act as a bioisostere for phenyl groups but with altered hydrophilicity and metabolic stability.[5] Recent cutting-edge research has demonstrated that furan-derived lipids can be engineered into LNPs for efficient mRNA delivery, even targeting challenging tissues like the central nervous system.[13] This provides a strong precedent for exploring furan-based scaffolds.
-
The Thioether Linkage: Thiol and thioether chemistry is fundamental to bioconjugation and drug delivery.[14][] Thiolated polymers, or "thiomers," are known to enhance the mucoadhesive properties of drug delivery systems.[16] While not a free thiol, the thioether in MFTA provides a stable, flexible linker between the furan core and what will become the lipid's functional domains, potentially influencing the particle's morphology and interaction with biological membranes.
Based on this rationale, we propose the conversion of MFTA into a multi-tailed ionizable lipid (MIL-1) suitable for LNP formulation.
Part 2: Synthesis Protocol for MFTA-Ionizable Lipid 1 (MIL-1)
This section outlines a proposed, chemically sound synthetic route to transform the MFTA building block into a functional ionizable lipid.
Proposed Synthetic Pathway
The conversion involves a multi-step process:
-
Amidation of the Furan Core: Functionalization of the electron-rich 5-position of the furan ring via a Friedel-Crafts acylation to attach two lipid tails.
-
Ester Hydrolysis: Conversion of the methyl acetate group to a carboxylic acid to create a reactive handle.
-
Amide Coupling: Conjugation of the carboxylic acid to a polyamine headgroup to install the ionizable functionality.
Caption: Proposed synthetic pathway for MFTA-Ionizable Lipid 1 (MIL-1).
Detailed Experimental Protocol (Hypothetical)
Materials:
-
This compound (CAS: 108499-33-8)
-
Lauric Anhydride
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Spermidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Standard glassware and purification equipment (silica gel chromatography)
Procedure:
-
Step 1: Synthesis of Intermediate A:
-
Dissolve this compound (1 eq) and lauric anhydride (2.2 eq) in anhydrous DCM under an inert atmosphere (N₂).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add SnCl₄ (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate A.
-
-
Step 2: Synthesis of Intermediate B:
-
Dissolve Intermediate A (1 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (3 eq) and stir at 40 °C for 4-6 hours until saponification is complete (monitored by TLC).
-
Cool the reaction mixture and acidify to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield Intermediate B, which may be used directly in the next step.
-
-
Step 3: Synthesis of MIL-1:
-
Dissolve Intermediate B (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) and stir for 20 minutes.
-
Add Spermidine (1.5 eq) and stir at room temperature for 12-16 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with LiCl solution to remove DMF.
-
Dry, concentrate, and purify by column chromatography to yield the final product, MIL-1 .
-
Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS.[17]
-
Part 3: LNP Formulation Protocol
This protocol details the preparation of LNPs incorporating the novel MIL-1 lipid using a microfluidic mixing technique, which offers superior control over particle size and polydispersity compared to traditional methods.[18][19][20]
Materials and Stock Solutions
| Component | Supplier Example | Function | Stock Solution |
| MIL-1 | Synthesized (Part 2) | Novel Ionizable Lipid | 25 mg/mL in Ethanol |
| DSPC | Avanti Polar Lipids | Helper Lipid | 25 mg/mL in Ethanol |
| Cholesterol | Sigma-Aldrich | Structural/Stabilizer | 25 mg/mL in Ethanol |
| DMG-PEG 2000 | Avanti Polar Lipids | PEG-Lipid (Stealth) | 50 mg/mL in Ethanol |
| mRNA (e.g., Luc) | TriLink BioTechnologies | Active Payload | 1 mg/mL in 25 mM Citrate Buffer, pH 4.0 |
| Citrate Buffer | In-house preparation | Aqueous Phase | 25 mM Sodium Citrate, pH 4.0 |
| PBS (1x) | In-house preparation | Dialysis/Final Buffer | pH 7.4[18] |
Microfluidic Formulation Workflow
The protocol is designed for a microfluidic mixing system (e.g., NanoAssemblr® Ignite™ or similar). The core principle is the rapid mixing of a lipid-in-ethanol stream with an mRNA-in-aqueous-buffer stream, inducing nanoprecipitation and self-assembly of the LNPs.[21]
Caption: Standard workflow for LNP formulation using microfluidics.
Step-by-Step Protocol
-
Lipid Mix Preparation:
-
In a sterile glass vial, combine the lipid stock solutions (MIL-1, DSPC, Cholesterol, DMG-PEG 2000) to achieve a molar ratio of 50:10:38.5:1.5 .
-
Vortex gently to ensure a homogenous solution. This is the organic phase.
-
-
System Setup:
-
Prime the microfluidic system with ethanol and citrate buffer as per the manufacturer's instructions.
-
Load the lipid mix into the designated syringe for the organic phase.
-
Load the mRNA solution into the designated syringe for the aqueous phase.
-
-
LNP Assembly:
-
Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic).
-
Set the Total Flow Rate (TFR) to 12 mL/min . These parameters are critical for controlling particle size.[21]
-
Initiate the run. The two streams will converge in the microfluidic cartridge, leading to LNP self-assembly.
-
Collect the milky-white LNP suspension exiting the device into a sterile container.
-
-
Purification and Buffer Exchange:
-
Transfer the collected LNP suspension to a dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO).
-
Dialyze against 1x PBS (pH 7.4) for at least 18 hours at 4 °C, with two buffer changes. This removes ethanol and raises the pH, neutralizing the LNP surface.
-
Recover the dialyzed LNPs.
-
-
Sterilization and Storage:
-
Filter the final LNP formulation through a 0.22 µm sterile syringe filter into a sterile, low-binding tube.
-
Store at 4 °C for short-term use or at -80 °C for long-term storage.
-
Part 4: LNP Characterization Protocols
Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the LNP formulation.[17][22][23]
Size, Polydispersity, and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS) for size (Z-average diameter) and Polydispersity Index (PDI); Laser Doppler Electrophoresis for Zeta Potential.
-
Protocol:
-
Dilute a sample of the final LNP suspension in 1x PBS (pH 7.4) to an appropriate concentration (~50-100 µg/mL total lipid).
-
Equilibrate the sample at 25 °C for 2 minutes.
-
Measure the Z-average diameter and PDI. An acceptable LNP formulation should have a size between 80-150 nm and a PDI < 0.2.
-
Measure the Zeta Potential. The final LNPs should have a near-neutral surface charge (-10 mV to +10 mV).
-
mRNA Encapsulation Efficiency (EE)
-
Technique: Quant-iT™ RiboGreen™ assay (or similar nucleic acid stain). The assay relies on the fluorescence enhancement of the dye upon binding to nucleic acids.
-
Protocol:
-
Prepare two sets of samples from the LNP formulation.
-
Set 1 (Free mRNA): Dilute LNPs in TE buffer. Add RiboGreen reagent and measure fluorescence (Fluorescence_Free).
-
Set 2 (Total mRNA): Dilute LNPs in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to lyse the particles and release all mRNA. Incubate for 10 minutes. Add RiboGreen reagent and measure fluorescence (Fluorescence_Total).
-
Calculate EE using the formula: EE (%) = (Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total * 100
-
An acceptable EE is typically > 90%.
-
Expected Results and Troubleshooting
| Parameter | Target Value | Potential Issue | Recommended Action |
| Z-Average (nm) | 80 - 150 nm | Size too large | Increase TFR; ensure lipid solubility in ethanol. |
| PDI | < 0.2 | PDI too high | Check for lipid precipitation; ensure proper microfluidic mixing. |
| Zeta Potential | -10 to +10 mV | Charge is highly positive/negative | Verify completion of dialysis and buffer exchange to pH 7.4. |
| Encapsulation Eff. | > 90% | Low EE | Check mRNA quality; verify pH of citrate buffer is ≤ 4.0. |
Part 5: Hypothesized Mechanism of Cellular Delivery
The inclusion of the MIL-1 lipid is hypothesized to facilitate efficient cellular uptake and endosomal escape, a critical barrier for nucleic acid delivery.
Caption: Hypothesized mechanism of MIL-1 LNP for intracellular mRNA delivery.
The protonatable amine headgroup of MIL-1 is designed to be largely neutral at physiological pH (7.4) but becomes positively charged as the endosome acidifies. This charge reversal is believed to trigger electrostatic interactions with the anionic lipids of the endosomal membrane, leading to membrane disruption and the release of the mRNA payload into the cytoplasm for translation.
References
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Roy, P., et al. (2020). Synthesis and Properties of Thermosets from Tung Oil and Furfuryl Methacrylate. MDPI. Retrieved from [Link]
-
Makhlof, A., et al. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. MDPI. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Furfurylthiol acetate. Retrieved from [Link]
-
Pharma Square. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for Furfuryl thioacetate (HMDB0035088). Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate, 108499-33-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound | C8H10O3S | CID 7022533. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furfuryl thioacetate | C7H8O2S | CID 61660. PubChem. Retrieved from [Link]
-
Al-Karmi, S., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - PubMed Central. Retrieved from [Link]
-
Montis, C., et al. (2023). Use of Microfluidics to Prepare Lipid-Based Nanocarriers. PMC - NIH. Retrieved from [Link]
-
Dara, T., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Retrieved from [Link]
-
Orient J Chem. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Furan-Derived Lipid Nanoparticles for Transporting mRNA to the Central Nervous System. PubMed. Retrieved from [Link]
-
Merck. (2023). Regulatory Considerations for Excipients used in Lipid Nanoparticles. Retrieved from [Link]
-
Qian, R., et al. (2024). Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery. PubMed. Retrieved from [Link]
-
Sharma, G., et al. (2017). Challenges in the Physical Characterization of Lipid Nanoparticles. PMC - NIH. Retrieved from [Link]
-
de Puig, H., et al. (2025). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Breaking Endosomal Barriers: Thiol-Mediated Uptake Lipid Nanoparticles for Efficient mRNA Vaccine Delivery. Retrieved from [Link]
-
Technology Networks. (2022). Novel “Branched” Lipid Created for mRNA Delivery. Retrieved from [Link]
-
International Journal of Nanomedicine. (2025). Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizable Lipid for Potent mRNA Delivery. Retrieved from [Link]
-
Scalia, G., et al. (2025). Chemistry, manufacturing and controls strategies for using novel excipients in lipid nanoparticles. PubMed. Retrieved from [Link]
-
LCGC International. (2023). Analysis of Lipid Nanoparticles. Retrieved from [Link]
-
AZoNano. (2024). Enhancing mRNA Delivery with Innovative Lipid Nanoparticles. Retrieved from [Link]
-
RSC Publishing. (2023). Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central. Retrieved from [Link]
-
Lote, R., et al. (2021). Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. MDPI. Retrieved from [Link]
-
Research Square. (2025). Phosphine-promoted Thiol-Specific Bioconjugation with Allylic Acetates. Retrieved from [Link]
-
Elveflow. (2023). Lipid Nanoparticle (LNP) generation in microfluidics. Retrieved from [Link]
-
Pharmaceutical Technology. (2023). Excipients Impact Stability in mRNA-LNP Formulations. Retrieved from [Link]
-
ResearchGate. (2025). Advanced microfluidic techniques for the preparation of solid lipid nanoparticles: Innovations and biomedical applications. Retrieved from [Link]
-
Liu, S., et al. (2024). Thiophene-based lipids for mRNA delivery to pulmonary and retinal tissues. PMC - NIH. Retrieved from [Link]
-
Kumar, R., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. MDPI. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery. Retrieved from [Link]
-
Zeglis, B., et al. (2013). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC - NIH. Retrieved from [Link]
-
Cordouan Technologies. (n.d.). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Regulatory Considerations for Excipients used in Lipid Nanoparticles. Retrieved from [Link]
-
InProcess-LSP. (2024). Lipid-based nanoparticles: Manufacturing and inline size characterization. Retrieved from [Link]
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- 4. Furfuryl thioacetate | C7H8O2S | CID 61660 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 23. barnett-technical.com [barnett-technical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl (2-furfurylthio)acetate
Welcome to the technical support center for the synthesis of Methyl (2-furfurylthio)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting advice. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Introduction
This compound is a valuable compound, often utilized for its aromatic properties and as a building block in the synthesis of more complex molecules. Its synthesis, most commonly achieved through a base-catalyzed thia-Michael addition of furfuryl mercaptan to methyl acrylate, is generally robust. However, challenges such as low yield, side product formation, and purification difficulties can arise. This guide provides a comprehensive resource to navigate these potential issues, ensuring a high-purity product with optimal yield.
The primary synthetic route we will focus on is the base-catalyzed thia-Michael addition, a highly efficient and atom-economical "click" reaction.[1][2] This reaction is favored for its mild conditions and high conversion rates.[3]
Experimental Workflow Overview
The synthesis of this compound can be broken down into two main stages: the synthesis of the precursor, furfuryl mercaptan, and the subsequent thia-Michael addition to methyl acrylate.
Part 1: Synthesis of Furfuryl Mercaptan
A reliable method for preparing the furfuryl mercaptan precursor is the reaction of furfuryl alcohol with thiourea in an acidic medium, followed by basic hydrolysis.[4]
Detailed Experimental Protocol
Safety First: Furfuryl mercaptan has an extremely disagreeable odor and can cause headaches at high concentrations. All operations must be conducted in a well-ventilated fume hood.[4]
-
Reaction Setup: In a round-bottomed flask, combine thiourea (1.0 eq), water, and concentrated hydrochloric acid. Gently heat the mixture to dissolve the solids, then cool the solution to approximately 30°C.
-
Addition of Furfuryl Alcohol: Add furfuryl alcohol (1.0 eq) to the reaction mixture. The reaction is exothermic and should be cooled to maintain a temperature near 60°C. Exceeding this temperature can lead to degradation of the furan ring.[4]
-
Reaction Monitoring: After the initial exotherm subsides, allow the reaction to stir at room temperature for at least 12 hours.
-
Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture. This will cause the S-2-furfurylisothiourea intermediate to separate as a heavy oil and begin to decompose to the desired mercaptan.[4]
-
Purification by Steam Distillation: Promptly equip the flask for steam distillation and continue until no more oily drops are observed in the distillate.
-
Isolation: Separate the mercaptan from the aqueous phase using a separatory funnel and dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride). The resulting furfuryl mercaptan is typically of high purity and can be used directly in the next step.
Part 2: Thia-Michael Addition for this compound Synthesis
The core of the synthesis is the base-catalyzed conjugate addition of furfuryl mercaptan to methyl acrylate.
Reaction Mechanism
The base-catalyzed thia-Michael addition proceeds through a three-step mechanism:[1]
-
Deprotonation: The base catalyst deprotonates the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the α,β-unsaturated ester (methyl acrylate), forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by a proton source (typically another molecule of the thiol), regenerating the thiolate catalyst and yielding the final product.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of furfuryl mercaptan (1.0 eq) in a suitable polar aprotic solvent (e.g., THF, DMF, or DMSO) under an inert atmosphere (e.g., nitrogen or argon), add methyl acrylate (1.0-1.2 eq).[1]
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as triethylamine (TEA) (e.g., 1-10 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and FAQs
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Low or No Product Formation | 1. Inactive catalyst.2. Insufficient catalyst.3. Low reaction temperature.4. Poor quality of starting materials. | 1. Use a fresh bottle of base catalyst. Tertiary amines like triethylamine can degrade over time.2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%, then 10 mol%). Stronger, non-nucleophilic bases like DBU can also be considered, but may require more careful control.[5]3. While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate. However, be cautious of promoting side reactions.[6]4. Ensure furfuryl mercaptan is freshly prepared or has been stored properly under an inert atmosphere to prevent oxidation to the disulfide. Use freshly distilled methyl acrylate. |
| Formation of Side Products | 1. Dimerization of Furfuryl Mercaptan: Oxidation of the thiol to form a disulfide.2. Polymerization of Methyl Acrylate: Base-catalyzed anionic polymerization of the Michael acceptor.3. Retro-Michael Addition: Reversion of the product back to starting materials.4. Furan Ring Opening/Degradation: The furan ring can be sensitive to strongly basic or acidic conditions.[7] | 1. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction to minimize oxidation.2. Add the base catalyst slowly to the reaction mixture. Use a slight excess of the thiol relative to the acrylate to ensure the acrylate is consumed quickly. Avoid using an excess of a strong base.3. The retro-Michael reaction is more likely at elevated temperatures and with stronger bases.[8] If heating is necessary, use the lowest effective temperature. Ensure the work-up promptly neutralizes the base.4. Use a mild base like triethylamine. Avoid strong, non-nucleophilic bases if furan degradation is observed. If using silica gel for purification, consider deactivating it with a small amount of triethylamine in the eluent (e.g., 0.1-1%).[8] |
| Difficult Purification | 1. Co-elution of product with starting materials or side products.2. Streaking on TLC plate. | 1. Optimize the solvent system for column chromatography using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[8] Gradually increase the polarity (e.g., from 5% ethyl acetate in hexanes to 10%, 15%, etc.) to achieve good separation. An Rf value of 0.2-0.4 for the product is often ideal.[8]2. Streaking can indicate that the compound is interacting too strongly with the silica gel, which is acidic. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this.[8] |
| Product Appears Colored (Yellow/Brown) | 1. Impurities from the furfuryl mercaptan synthesis.2. Degradation of the furan ring. | 1. Ensure the furfuryl mercaptan precursor is properly purified by steam distillation.2. Avoid excessive heating and prolonged exposure to acidic or basic conditions. |
Quantitative Data and Characterization
| Parameter | Value/Range | Reference |
| Molecular Weight | 186.23 g/mol | [9] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 286-287 °C at 760 mmHg | [3] |
| Refractive Index | 1.510-1.520 @ 20°C | [9] |
| Typical Catalyst (TEA) Loading | 1-10 mol% | [10] |
| Typical Solvent | THF, DMF, DMSO | [1] |
| Reaction Temperature | Room temperature to 50°C | [2][6] |
¹H NMR (Predicted):
-
δ (ppm) : 7.37 (m, 1H, furan-H5), 6.32 (m, 1H, furan-H4), 6.22 (m, 1H, furan-H3), 3.79 (s, 2H, -S-CH₂-furan), 3.71 (s, 3H, -OCH₃), 3.20 (s, 2H, -S-CH₂-CO-).
¹³C NMR (Predicted):
-
δ (ppm) : 171.0 (C=O), 150.5 (furan C2), 142.5 (furan C5), 110.5 (furan C4), 108.0 (furan C3), 52.5 (-OCH₃), 33.0 (-S-CH₂-CO-), 29.0 (-S-CH₂-furan).
References
-
The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate. Retrieved from [Link]
-
Liras, S., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]
-
Zhu, L., et al. (2021). Formation and characterization of furfuryl mercaptan-β-cyclodextrin inclusion complex and its thermal release characteristics. Biblioteka Nauki. [Link]
-
Avci, D., et al. (2013). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. ResearchGate. [Link]
-
Ahamed, L. S. (2019). Synthesis of New Five-Membered Hetrocyclic Compounds from 2- Furfuryl Mercaptan Derivative and Evaluation of their Biological Activity. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. [Link]
-
Avci, D., et al. (2013). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing). [Link]
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. datapdf.com. [Link]
-
Kofod, H. (1955). 2-furfuryl mercaptan. Organic Syntheses, 35, 65. [Link]
-
Williamson, K. L., et al. (2011). Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]
-
De, S., et al. (2017). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
Drogkaris, V., & Northrop, B. H. (2020). Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive?. PubMed. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Furfuryl thioacetate. National Institutes of Health. [Link]
-
Liras, S., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC - NIH. [Link]
-
Di Iulio, C., et al. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. IRIS. [Link]
-
Septya, H., et al. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy. [Link]
-
Bowman, C. N., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
ResearchGate. (2018). The effects of primary amine catalyzed thio-acrylate Michael reaction on the kinetics, mechanical and physical properties of thio-acrylate networks. [Link]
-
ResearchGate. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. [Link]
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2020). ¹H and ¹³C NMR spectra of methyl-2-[ethylthio(thiocarbonyl)thio].... [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Link]
-
Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. [Link]
-
ResearchGate. (2023). Thia-Michael Addition: The Route to Promising Opportunities for Fast and Cysteine-Specific Modification. [Link]
-
Drogkaris, V., & Northrop, B. H. (2020). Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive?. Chempluschem, 85(11), 2466–2474. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl (2-furfurylthio)acetate
Welcome to the technical support center for the purification of Methyl (2-furfurylthio)acetate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As a flavor and fragrance component and a versatile synthetic intermediate, its purity is paramount for reliable downstream applications.
This document moves beyond standard protocols to address the nuances of handling furan-containing thioethers, which are susceptible to specific side reactions and degradation pathways. We will explore common issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Understanding the Molecule and Its Challenges
This compound possesses three key functional groups: a furan ring, a thioether linkage, and a methyl ester. Each presents unique purification challenges.
-
Furan Ring: The furan moiety can be sensitive to strong acids, leading to ring-opening and polymerization, often resulting in colored impurities.
-
Thioether (Sulfide): The sulfur atom is susceptible to oxidation, potentially forming sulfoxides or sulfones, especially under harsh conditions or prolonged exposure to air. The precursor, furfuryl mercaptan, is highly prone to oxidation into its corresponding disulfide, which can be a difficult-to-remove impurity.[1][2]
-
Ester Group: While generally stable, the ester can undergo hydrolysis if exposed to strong aqueous acids or bases, particularly at elevated temperatures.
The primary goal of any purification strategy is to remove unreacted starting materials, reaction byproducts, and any degradation products while maximizing the recovery and stability of the target molecule.
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: My crude product is a dark brown or yellow oil. What causes this discoloration and how can I remove it?
Answer:
This is the most common issue encountered. The color typically arises from two sources:
-
Polymerization of Furan-Containing Species: Furans, especially furfuryl alcohol and its derivatives, are known to polymerize in the presence of trace acids, heat, or certain metal catalysts. This process creates high-molecular-weight, conjugated materials that are intensely colored.
-
Oxidative Degradation: Trace metal impurities can catalyze the oxidation of the thiol precursor or the thioether product, leading to complex, colored side products.[1][2]
Troubleshooting Protocol:
-
Initial Analysis: Before attempting purification, it is crucial to obtain a preliminary analysis of the crude material by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major components.
-
Decolorization with Activated Carbon: This is often the most effective first step for removing bulk color.
-
Dissolve the crude oil in a suitable, low-boiling organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 10-20% (w/v).
-
Add 5-10% by weight of activated carbon relative to the crude product mass.
-
Stir the slurry at room temperature for 30-60 minutes. Avoid heating, as this can promote degradation.
-
Filter the mixture through a pad of Celite® or a syringe filter (if on a small scale) to remove the carbon. Rinse the pad with fresh solvent.
-
Causality: Activated carbon has a high surface area with pores that effectively adsorb the large, planar, conjugated molecules responsible for the color, while having a lower affinity for the smaller target molecule.
-
-
Aqueous Workup: If you suspect acidic residues from the synthesis are causing polymerization, a mild aqueous wash is recommended before distillation.
-
Transfer the filtrate from the carbon treatment to a separatory funnel.
-
Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids, followed by a water wash, and finally a brine (saturated NaCl) wash to facilitate phase separation and remove residual water.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Question 2: My GC-MS analysis shows a significant peak corresponding to Difurfuryl Disulfide. How do I remove this?
Answer:
Difurfuryl disulfide is a common impurity formed by the oxidative coupling of two molecules of the furfuryl mercaptan starting material. Its boiling point is often close to that of the desired product, making separation by distillation alone challenging.
Purification Strategy:
This scenario requires a multi-step approach, typically combining chemical treatment (if necessary) with high-efficiency purification techniques.
Workflow: Removing Disulfide Impurities
Caption: Purification workflow for disulfide removal.
Step-by-Step Protocols:
Method A: Flash Column Chromatography
This is the preferred method for its high resolving power.
-
Solvent System Selection: Use TLC to determine an optimal solvent system. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of 0.3-0.4 for the desired product.
-
Column Preparation: Pack a silica gel column with the chosen non-polar solvent (hexanes).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique generally provides better separation than loading a concentrated liquid solution.
-
Elution: Begin elution with the determined solvent mixture. Collect fractions and monitor them by TLC.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
ngcontent-ng-c1703228563="" class="ng-star-inserted">Expert Insight: If your compound shows signs of degradation on a standard TLC plate (streaking, appearance of new spots), the silica gel may be too acidic. In this case, consider using silica gel that has been neutralized by pre-rinsing the packed column with your eluent containing 1% triethylamine. Alternatively, alumina (neutral or basic) can be used as the stationary phase.[4]
Method B: Fractional Vacuum Distillation
If chromatography is not feasible, high-efficiency fractional distillation under vacuum is the next best option.
-
Apparatus: Use a short-path distillation apparatus equipped with a Vigreux column or packed with Raschig rings to increase the number of theoretical plates.
-
Vacuum: A vacuum below 10 mmHg is recommended to lower the boiling point and prevent thermal decomposition. The boiling point of a related compound, furfuryl thioacetate, is 90-92 °C at 12 mmHg, providing a useful reference.[5]
-
Procedure:
-
Heat the distillation flask slowly using an oil bath.
-
Collect a forerun fraction, which may contain residual solvents and more volatile impurities.
-
Carefully collect the main fraction at a stable temperature and pressure. The expected boiling point of this compound is significantly higher than its thioacetate analogue.
-
Monitor the fractions by GC-MS to confirm purity.
-
Question 3: My yield is very low after purification. What are the likely causes of product loss?
Answer:
Low yield can be attributed to several factors throughout the workup and purification process.
Troubleshooting Logic for Low Yield
Caption: Identifying sources of product loss.
Key Considerations:
-
Irreversible Adsorption: Thioethers can sometimes bind strongly to silica gel, especially if trace metal impurities are present on the silica surface. If you suspect this, running a small "plug" of silica first can be a diagnostic test.
-
Thermal Instability: As mentioned, prolonged heating, even under vacuum, can cause decomposition. Ensure your vacuum is stable and the heating bath temperature is only slightly higher than the vapor temperature.
-
Incomplete Extraction: this compound has low water solubility, but repeated extractions (e.g., 3x with smaller volumes of solvent) are more efficient than a single extraction with a large volume.[6]
Quantitative Data Summary
The following table summarizes key physical properties that are critical for purification and characterization.
| Property | Value | Source | Significance |
| Molecular Weight | 186.23 g/mol | [7] | MS identification |
| Boiling Point | 286-287 °C @ 760 mmHg (est.) | [8] | Indicates high temperature required for atmospheric distillation |
| Specific Gravity | ~1.20 g/cm³ @ 25 °C | [8] | Useful for volume-to-mass conversions |
| Refractive Index | 1.510 - 1.520 @ 20 °C | [8] | Quick purity check for distilled fractions |
| Solubility | Low in water; Soluble in alcohols | [6][8] | Guides choice of extraction solvents |
| Safety | Skin, eye, and respiratory irritant | [7] | Mandates use of PPE (gloves, goggles, lab coat) |
References
-
The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Furfuryl thioacetate (HMDB0035088). Retrieved from [Link]
-
PubChem. (n.d.). Furfuryl thioacetate. Retrieved from [Link]
-
Landa, M., et al. (2009). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 14(9), 3379-3387. Retrieved from [Link]
- Google Patents. (n.d.). CN101880267A - Method for recycling 2-methyl furan from crude furfuryl alcohol.
-
Blank, I. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). S-(2-methyl-3-furyl) ethane thioate. Retrieved from [Link]
-
Blank, I., et al. (2002). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Journal of Agricultural and Food Chemistry, 50(9), 2356-2364. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of New Five-Membered Hetrocyclic Compounds from 2- Furfuryl Mercaptan Derivative and Evaluation of their Biological Activity. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Purification of thiols. Retrieved from [Link]
-
NIOSH. (n.d.). Methyl Acetate 1458. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-furfuryl mercaptan. Retrieved from [Link]
-
University of Utah Chemical Engineering. (n.d.). Reactive distillation for methyl acetate production. Retrieved from [Link]
-
Perfumer & Flavorist. (2002). High Impact Aroma Chemicals Part 2: the Good, the Bad, and the Ugly. Retrieved from [Link]
-
Reddit. (2024). Purification Troubleshooting. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantification of Thiols and Disulfides. Retrieved from [Link]
-
The Good Scents Company. (n.d.). furfuryl thioacetate. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
NIOSH. (1994). Mercaptans, Methyl-, Ethyl-, and n-Butyl- 2542. Retrieved from [Link]
- Google Patents. (n.d.). CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material.
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Stability and degradation of Methyl (2-furfurylthio)acetate under thermal stress
Technical Support Center: Methyl (2-furfurylthio)acetate
Welcome to the technical support center for this compound (MFTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. We will explore its thermal stability, degradation pathways, and the analytical methodologies required for its accurate assessment.
Introduction to this compound (MFTA)
This compound is a sulfur-containing organic compound known for its characteristic savory, roasted, and coffee-like aroma.[1] It belongs to the thioether family, which are organic compounds similar to ethers but with sulfur replacing oxygen.[2] Due to its potent sensory profile, MFTA is a significant component in flavor and fragrance chemistry. However, like many sulfur-containing and furan-based molecules, its stability under thermal stress is a critical concern during processing, formulation, and storage. Understanding its degradation is essential for quality control and predicting shelf-life in various applications.
Thermal Stability & Degradation Profile
MFTA's structure contains several points susceptible to thermal degradation: the thioether linkage, the ester group, and the furan ring itself. Thermal stress can initiate a cascade of reactions, including bond cleavage, rearrangement, and polymerization, leading to significant changes in the chemical and sensory profile of the product.
The furan ring, a core component of MFTA, is known to undergo ring-opening reactions at elevated temperatures, which can be promoted by side-chain functional groups.[3] Studies on related furfuryl compounds show that degradation can be activated at temperatures starting from 140-160 °C.[4][5] Thioethers, while generally stable, can also undergo C-S bond cleavage under pyrolytic conditions. The presence of both these functional groups suggests a complex degradation pattern for MFTA.
Anticipated Degradation Pathways
Under thermal stress, MFTA is likely to degrade via several pathways:
-
C-S Bond Cleavage: The carbon-sulfur bonds are often the most labile sites in such molecules. Cleavage can occur at either the furfuryl-sulfur bond or the acetyl-sulfur bond, leading to the formation of highly reactive radical species.
-
Ester Hydrolysis/Pyrolysis: The methyl acetate group can be cleaved, especially in the presence of water or catalysts.
-
Furan Ring Opening/Polymerization: At higher temperatures, the furan ring itself can break down or react with other molecules to form polymers, often observed in the degradation of poly(furfuryl alcohol).[6]
These reactions can generate a complex mixture of volatile and non-volatile products, significantly altering the aroma and safety profile of the original material.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: After heating my MFTA sample, my GC-MS analysis shows numerous unexpected sulfur-containing peaks. What are they and where did they come from?
A: The appearance of new sulfur compounds is a classic sign of thermal degradation. When MFTA is heated, the C-S bonds can cleave, forming highly reactive intermediates like the furfurylthiyl radical (Furan-CH₂-S•). These radicals can then recombine in various ways:
-
Dimerization: Two furfurylthiyl radicals can form bis(2-furfuryl) disulfide .
-
Recombination with other fragments: Radicals can also react to form other sulfides, such as bis(2-furfuryl) sulfide .
-
Hydrogen Abstraction: Radicals can abstract hydrogen from the solvent or other molecules to form 2-furfuryl mercaptan , which has a potent, coffee-like aroma.
Troubleshooting Steps:
-
Lower the Temperature: Determine the minimum temperature required for your process. Many flavor compounds can degrade even under conventional drying conditions.[7]
-
Use an Inert Atmosphere: Conduct your heating experiments under nitrogen or argon. Oxygen can accelerate degradation and lead to the formation of sulfoxides and other oxidation products.
-
Employ Sulfur-Specific Detectors: Standard MS detectors may not be sensitive enough for trace sulfur compounds.[8] Use a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) to selectively identify and quantify sulfur-containing degradants.[9][10]
Q2: The characteristic "roasted" aroma of my product containing MFTA has diminished, replaced by a harsh, burnt, or acidic note. What is the chemical basis for this change?
A: This sensory shift is likely due to the degradation of the furan ring and the formation of acidic byproducts.
-
Furan Ring Degradation: At high temperatures, the furan ring can undergo pyrolysis. The optimal pathway for this often involves ring-opening to form an aldehyde group, which can then decarbonylate.[3] This breaks down the core structure responsible for the desirable aroma.
-
Formation of Acids: The degradation of furfural (a potential intermediate from furfuryl alcohol) can lead to the formation of formic acid and other acidic compounds, contributing to a sour or acidic off-note.[11][12]
-
Polymerization: Furan compounds, particularly furfuryl alcohol (a potential hydrolysis product), can polymerize under heat, forming dark-colored, non-volatile materials and reducing the concentration of the desired aroma compound.[6]
Troubleshooting Steps:
-
pH Control: If your matrix is aqueous, buffering the system can help mitigate acid-catalyzed degradation pathways.
-
Kinetic Analysis: Perform a time-course study at different temperatures to understand the rate of degradation. This allows you to define a safe processing window (time and temperature) for your product.
-
Sensory-Directed Analysis: Use Gas Chromatography-Olfactometry (GC-O) to correlate specific peaks on your chromatogram with the undesirable off-notes.[10] This will help you prioritize which degradation products to mitigate.
Q3: I'm trying to quantify the thermal stability of MFTA, but my results are inconsistent. How can I design a robust experiment?
A: Consistency in thermal degradation studies requires precise control over experimental parameters and a systematic approach to data analysis. A kinetic analysis is the most robust method.
Experimental Design for Kinetic Analysis:
-
Isothermal Heating: Heat sealed vials containing MFTA in a stable matrix (e.g., a high-boiling point solvent like propylene glycol) at several constant temperatures (e.g., 120°C, 140°C, 160°C).
-
Time-Course Sampling: At each temperature, analyze samples at multiple time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Quantification: Use a validated analytical method (e.g., GC-MS with an internal standard) to measure the remaining concentration of MFTA at each time point.
-
Data Modeling: Plot the natural logarithm of the concentration of MFTA versus time. If the degradation follows first-order kinetics (which is common), the plot will be linear.[13][14] The slope of this line gives the rate constant (k) at that temperature.
-
Arrhenius Plot: After determining the rate constants (k) for each temperature (T), create an Arrhenius plot (ln(k) vs. 1/T). The slope of this plot can be used to calculate the activation energy (Ea) for the degradation reaction, a key measure of the compound's stability.
This systematic approach provides quantitative data on degradation rates and allows for the prediction of stability under different thermal conditions.[15][16]
Data Summary: Hypothetical Kinetic Study
The following table summarizes plausible results from a kinetic study on MFTA degradation, demonstrating the effect of temperature on its stability.
| Temperature (°C) | Half-life (t½, min) | First-Order Rate Constant (k, min⁻¹) |
| 120 | 550 | 0.00126 |
| 140 | 180 | 0.00385 |
| 160 | 45 | 0.01540 |
| 180 | 12 | 0.05776 |
Key Experimental Protocols
Protocol 1: Thermal Stress Testing and Degradant Identification by HS-SPME-GC-MS
This protocol is designed for screening the thermal stability of MFTA and identifying its primary volatile degradation products.
1. Sample Preparation: a. Prepare a 100 ppm solution of MFTA in a relevant matrix (e.g., propylene glycol, vegetable oil). b. Add 1 mL of this solution to a 20 mL headspace vial. c. Add an internal standard (e.g., d8-naphthalene) for semi-quantification. d. Crimp-seal the vial securely. Prepare triplicate samples for each temperature point.
2. Thermal Stress Application: a. Place the vials in a thermostatically controlled heating block or oven set to the desired temperature (e.g., 150°C). b. Heat for a defined period (e.g., 60 minutes). c. Include a control sample kept at room temperature.
3. Headspace Solid-Phase Microextraction (HS-SPME): a. After heating, transfer the vials immediately to a heated autosampler tray (e.g., at 60°C). b. Equilibrate the vial for 5 minutes. c. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for 20 minutes to adsorb the volatile compounds.
4. GC-MS Analysis: a. Inject the fiber into the GC inlet (e.g., at 250°C) for thermal desorption. b. Use a suitable GC column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). c. GC Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min. d. MS Detector: Scan from m/z 35 to 400. e. Identify peaks by comparing mass spectra against a reference library (e.g., NIST) and by analyzing fragmentation patterns.
References
-
Delatour, T., Huertas-Pérez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406.
-
Request PDF. (n.d.). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate.
-
da Silva, M. A., da Silva, C. L., & de Oliveira, A. L. (2015). Kinetic analysis of the thermal decomposition of Li4Ti5O12 pellets. ResearchGate.
-
Sanneman, L., Wahlen, J., & Sels, B. F. (2020). Kinetic and mechanistic aspects of furfural degradation in biorefineries. SciSpace.
-
Request PDF. (n.d.). New insights on the thermal degradation pathways of neat poly(furfuryl alcohol) and poly(furfuryl alcohol)/SiO2 hybrid materials. ResearchGate.
-
Wang, S., Dai, G., Ru, B., & Zhou, G. (2018). Mechanistic investigation of CO generation by pyrolysis of furan and its main derivatives. RSC Advances, 8(39), 21896-21904.
-
Sanneman, L., Wahlen, J., & Sels, B. F. (2020). Kinetic and mechanistic aspects of furfural degradation in biorefineries. ResearchGate.
-
ResearchGate. (n.d.). Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes.
-
Eaton, D. K., et al. (2021). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics, 9(1), 13.
-
ResearchGate. (n.d.). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
-
Zhang, L., et al. (2023). Influence of Drying Temperature on Quality Characteristics and Drying Kinetics of Siraitia grosvenorii Fruit. MDPI.
-
Wang, Y., et al. (2022). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition, 9, 936181.
-
Worawalai, W., et al. (2022). Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. MDPI.
-
Tan, W. C., et al. (2023). Effects of Thermal Pre-Treatments and Drying Processes on the Retention of Phytonutrients, Vitamins, and Antioxidant Activity in Dried Okra. MDPI.
-
American Chemical Society. (n.d.). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series.
-
The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate.
-
Kelting, R. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International.
-
Woźniak, M., et al. (2020). Kinetics and Thermodynamics of Thermal Degradation of Different Starches. Polymers, 12(2), 375.
-
Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
-
Taylor & Francis Online. (n.d.). Thioethers – Knowledge and References.
-
MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran.
-
MDPI. (n.d.). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols.
-
Human Metabolome Database. (n.d.). Showing metabocard for Furfuryl thioacetate (HMDB0035088).
-
Brunetti, B., et al. (2016). On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. Scientific Reports, 6, 31896.
-
National Center for Biotechnology Information. (n.d.). Furfuryl thioacetate. PubChem Compound Database.
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- 3. Mechanistic investigation of CO generation by pyrolysis of furan and its main derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 16. mdpi.com [mdpi.com]
Navigating the Synthesis of Furfuryl Thioesters: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of furfuryl thioesters. As researchers and drug development professionals, you are aware of the unique potential of these sulfur-containing furan derivatives. However, their synthesis is often accompanied by a unique set of challenges, primarily stemming from the inherent reactivity of the furfuryl moiety. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common side reactions, optimize your synthetic protocols, and ensure the integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in furfuryl thioester synthesis?
A1: The majority of side products arise from the reactivity of the furfuryl group itself, particularly its sensitivity to acidic conditions. The primary classes of side products are:
-
Polymeric Byproducts: Dark, insoluble materials, often referred to as "humin," resulting from the acid-catalyzed polymerization of furfuryl alcohol or the furfuryl thioester product.[1][2][3]
-
Furan Ring-Opened Products: Linear, carbonyl-containing compounds formed by the hydrolytic or acid-catalyzed cleavage of the furan ring.[4][5]
-
Difurfuryl Disulfide: Formed via the oxidation of the starting thiol or the hydrolysis of the thioester followed by oxidation of the resulting furfuryl mercaptan.
-
Method-Specific Byproducts: Such as N-acylurea in DCC-mediated couplings.
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?
A2: This is a classic sign of furfuryl alcohol polymerization. Furfuryl alcohol readily polymerizes in the presence of acid catalysts.[1][3] This can be triggered by strong acids used for direct esterification or even by the acidic nature of some reagents.
Troubleshooting:
-
Avoid Strong Mineral Acids: If using a direct esterification approach, consider milder acid catalysts or alternative methods.
-
Control Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.[2]
-
Anhydrous Conditions: Water can contribute to the formation of acidic species and promote side reactions. Ensure all reagents and solvents are dry.
-
Alternative Synthetic Routes: Employ methods that do not rely on strong acidic conditions, such as the Mitsunobu reaction or enzymatic synthesis.
Q3: My product yield is low, and I'm isolating compounds with unexpected carbonyl peaks in the IR/NMR spectra. What could be the cause?
A3: The presence of unexpected carbonyls strongly suggests furan ring-opening. The furan ring in furfuryl derivatives is susceptible to cleavage under acidic conditions, especially in the presence of water, leading to the formation of various linear dicarbonyl compounds.[4][5][6]
Troubleshooting:
-
Strictly Anhydrous Conditions: The presence of water is a key factor in furan ring opening.[4][5] Use freshly distilled solvents and thoroughly dried reagents.
-
Buffer the Reaction: If acidic conditions are unavoidable, consider the use of a non-nucleophilic base to neutralize any excess acid.
-
Minimize Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of ring opening. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Troubleshooting Guide: Method-Specific Side Products
This section provides a detailed breakdown of common issues and solutions for different synthetic approaches to furfuryl thioesters.
Acid-Catalyzed Thioesterification (e.g., Fischer Esterification with a Thiol)
This direct approach, while seemingly simple, is often the most problematic due to the acid sensitivity of the furfuryl group.
| Observed Issue | Probable Cause | Mechanism & Explanation | Recommended Solution |
| Formation of a dark, insoluble polymer | Acid-catalyzed polymerization of furfuryl alcohol or the product.[1][3] | The acidic catalyst protonates the hydroxyl group of furfuryl alcohol, leading to the formation of a carbocation that initiates a chain-growth polymerization. | Use a milder catalyst (e.g., a solid acid catalyst), lower the reaction temperature, and use a shorter reaction time. Consider alternative, non-acidic methods. |
| Low yield with unidentified, more polar byproducts | Furan ring opening.[4][5] | Under acidic and aqueous conditions, the furan ring can undergo hydrolysis to yield linear dicarbonyl compounds. | Ensure strictly anhydrous conditions. Use a dehydrating agent if necessary. Minimize the amount of acid catalyst. |
| Formation of difurfuryl disulfide | Oxidation of furfuryl mercaptan (formed in situ). | If the thioester hydrolyzes back to furfuryl mercaptan under the reaction conditions, it can be readily oxidized to the disulfide, especially in the presence of air. | Degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Visualizing the Problem: Acid-Catalyzed Side Reactions
Caption: Acid-catalyzed synthesis of furfuryl thioesters.
DCC-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) is a common coupling agent for forming esters and thioesters. While it avoids strongly acidic conditions, it has its own set of potential side products.
| Observed Issue | Probable Cause | Mechanism & Explanation | Recommended Solution |
| Formation of a white, insoluble precipitate | Formation of N,N'-dicyclohexylurea (DCU). | This is the primary byproduct of the DCC coupling reaction and is generally expected. | DCU can be removed by filtration. However, if it complicates purification, consider using a water-soluble carbodiimide like EDC. |
| A byproduct with a similar polarity to the product | N-acylurea formation. | The O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is difficult to separate from the desired thioester. | Add a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction with the thiol and suppress the rearrangement. |
Experimental Protocol: DCC-Mediated Synthesis of Furfuryl Thioacetate
-
To a solution of furfuryl alcohol (1.0 eq) and thioacetic acid (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming thioesters with inversion of stereochemistry at a chiral center. However, the reaction conditions need to be carefully controlled.
| Observed Issue | Probable Cause | Mechanism & Explanation | Recommended Solution |
| Low or no reaction | Steric hindrance. | The Mitsunobu reaction is sensitive to steric bulk around the alcohol.[7] | This method may not be suitable for highly substituted furfuryl alcohols. Consider alternative methods. |
| Formation of multiple unidentified byproducts | Competing side reactions of the DEAD/DIAD reagent. | If the nucleophile (thiol) is not sufficiently acidic, the azodicarboxylate can react in undesirable ways.[8][9] | Ensure the use of a thiol with a pKa low enough to protonate the intermediate betaine. |
Visualizing the Workflow: A Decision Tree for Synthesis
Caption: Choosing a synthetic route for furfuryl thioesters.
Concluding Remarks
The successful synthesis of furfuryl thioesters hinges on a thorough understanding of the reactivity of the furan ring. By anticipating and mitigating the common side reactions of polymerization and ring-opening, researchers can significantly improve yields and product purity. The choice of synthetic method should be guided by the stability of the specific substrate and the desired reaction conditions. This guide provides a starting point for troubleshooting; however, careful reaction monitoring and optimization will always be paramount for achieving the desired outcome in your specific application.
References
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. National Institutes of Health. Available at: [Link]
-
Structural Variations in Biobased Polyfurfuryl Alcohol Induced by Polymerization in Water. MDPI. Available at: [Link]
-
PubChem Compound Summary for CID 61660, Furfuryl thioacetate. National Center for Biotechnology Information. Available at: [Link]
- Method for synthesizing furfurylacetate by applying mesoporous acid material. Google Patents.
-
Reactions of furfural and acetic acid as model compounds for bio-oil upgrading in supercritical ethanol. ResearchGate. Available at: [Link]
-
Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Available at: [Link]
-
Characterization of the polymerization of furfuryl alcohol during roasting of coffee. PubMed. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels. -ORCA - Cardiff University. Available at: [Link]
-
Enzymes-Assisted Generation of Thiols from Thioacetates. Imre Blank's. Available at: [Link]
-
Generation of Thiols by Biotransformation of Cysteine−Aldehyde Conjugates with Baker's Yeast. ResearchGate. Available at: [Link]
-
Asymmetric synthesis of tertiary thiols and thioethers. National Institutes of Health. Available at: [Link]
-
Synthesis and polymerization of thioester containing compounds. Queen Mary University of London. Available at: [Link]
-
Acid-Catalyzed Furfuryl Alcohol Polymerization: Mechanism Investigation by the Raman Spectroscopy and Density Functional Theory Calculation. ResearchGate. Available at: [Link]
-
Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. National Institutes of Health. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]
-
Ring-opening of furfuryl alcohol to pentanediol with extremely high selectivity over Cu/MFI catalysts with balanced Cu0–Cu+ and Brønsted acid sites. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. Available at: [Link]
Sources
- 1. Characterization of the polymerization of furfuryl alcohol during roasting of coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels -ORCA [orca.cardiff.ac.uk]
- 3. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ring-opening of furfuryl alcohol to pentanediol with extremely high selectivity over Cu/MFI catalysts with balanced Cu0–Cu+ and Brønsted acid sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Paal-Knorr furan synthesis
Welcome to the technical support center for the Paal-Knorr furan synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields and purity with this classic yet powerful reaction. Here, we move beyond simple protocols to explore the causality behind common issues, providing field-proven insights to help you troubleshoot and optimize your synthetic strategy.
Overview: The Paal-Knorr Furan Synthesis
First reported in 1884, the Paal-Knorr synthesis is the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a substituted furan.[1][2] It is a cornerstone of heterocyclic chemistry due to its reliability and the prevalence of the furan motif in natural products and pharmaceuticals.[2][3] The reaction proceeds by the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, creating a cyclic hemiacetal intermediate which then dehydrates to yield the aromatic furan ring.[1][2]
Despite its utility, the synthesis is not without its challenges. The traditionally harsh conditions, such as prolonged heating in strong acids, can lead to substrate degradation, side reactions, and consequently, low yields.[2][4] This guide provides a structured approach to diagnosing and resolving these common problems.
Reaction Mechanism: A Visual Guide
Understanding the mechanism is critical for effective troubleshooting. The key steps involve enolization, cyclization, and dehydration, with the ring-closing step being rate-determining.[1]
Caption: Acid-catalyzed mechanism of the Paal-Knorr furan synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction is incomplete. TLC analysis shows significant amounts of unreacted 1,4-dicarbonyl starting material even after prolonged reaction time. What's wrong?
A1: This is a classic issue of insufficient reaction drive. The Paal-Knorr synthesis is an equilibrium process involving dehydration. If the water produced is not removed, the reaction can stall or even reverse.
-
Causality: The cyclization step is reversible, and the final dehydration is the key to driving the reaction towards the furan product. According to Le Châtelier's principle, removing a product (water) will shift the equilibrium to favor the formation of more products.
-
Solutions:
-
Water Removal: If your solvent allows, use a Dean-Stark apparatus to azeotropically remove water. Toluene is an excellent solvent for this purpose.[5]
-
Use a Dehydrating Agent: In anhydrous conditions, strong dehydrating agents like phosphorus pentoxide (P₂O₅) or acetic anhydride (Ac₂O) can be used.[2] However, be cautious as these aggressive reagents can cause charring with sensitive substrates.
-
Increase Catalyst Loading: Your acid catalyst may be insufficient. A typical catalytic amount is 5-10 mol%. Try increasing it incrementally to 15-20 mol%.
-
Increase Temperature: Higher temperatures can increase the reaction rate. However, this must be balanced against the risk of thermal decomposition of your starting material or product.
-
Q2: The reaction mixture has turned dark brown or black, and the yield of the desired furan is very low. What is causing this decomposition?
A2: Dark coloration or "charring" is a strong indicator of decomposition, typically caused by overly harsh reaction conditions. Many 1,4-dicarbonyl compounds and furans are sensitive to strong, hot acids.[2][4]
-
Causality: Strong protic acids (like H₂SO₄ or HCl) at high temperatures can catalyze a host of side reactions, including polymerization, aldol condensations of the starting material, or electrophilic attack on the newly formed furan ring, leading to oligomeric tars.
-
Solutions:
-
Switch to a Milder Catalyst: This is the most effective solution. Instead of strong Brønsted acids, consider using a milder Lewis acid like ZnCl₂, Sc(OTf)₃, or Bi(NO₃)₃.[1] Solid acid catalysts like montmorillonite clay or acidic resins are also excellent, milder alternatives that simplify workup.[1]
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.
-
Consider Microwave Synthesis: Microwave-assisted Paal-Knorr reactions often proceed much faster (minutes vs. hours) at comparable or lower bulk temperatures, which can significantly reduce the formation of degradation byproducts.[2]
-
Q3: I've successfully formed the furan, but I'm losing a significant amount of product during the aqueous workup and purification. How can I improve recovery?
A3: Product loss during isolation is often due to the chemical properties of the furan product itself or residual catalyst.
-
Causality:
-
Acid Sensitivity: Furans can be sensitive to residual acid from the reaction. During workup or concentration, this can lead to hydrolysis or polymerization.
-
Volatility: Low molecular weight furans can be volatile and may be lost under high vacuum.
-
Emulsions: Certain furan products can form stable emulsions during aqueous extraction, making phase separation difficult.
-
-
Solutions:
-
Thorough Neutralization: During the workup, wash the organic layer meticulously with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a brine wash to break up emulsions and remove water.[5]
-
Use a Heterogeneous Catalyst: Employing a solid acid catalyst (e.g., Amberlyst-15, montmorillonite K10) allows you to simply filter off the catalyst before workup, completely removing the acid source.[1]
-
Careful Purification:
-
When concentrating the product, use a rotary evaporator with controlled temperature and vacuum to avoid loss of volatile compounds.
-
For column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% Et₃N in the eluent) to prevent on-column degradation.
-
-
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
What is the best acid catalyst for the Paal-Knorr furan synthesis?
There is no single "best" catalyst; the optimal choice depends heavily on the substrate's sensitivity.
| Catalyst Type | Examples | Best For | Drawbacks |
| Strong Brønsted Acids | H₂SO₄, HCl, p-TsOH | Robust, non-sensitive substrates where high reactivity is needed. | Can cause degradation, charring, and side reactions with sensitive functional groups.[2][4] |
| Lewis Acids | ZnCl₂, Sc(OTf)₃, Bi(NO₃)₃ | Acid-sensitive substrates; offers milder reaction conditions. | Can be more expensive; may require anhydrous conditions.[1] |
| Heterogeneous / Solid Acids | Montmorillonite K10, Amberlyst-15, Zeolites | Simplifying workup (catalyst is filtered off); green chemistry applications.[1] | May have lower activity, requiring longer reaction times or higher temperatures. |
Can I run the reaction without a solvent?
Yes, solvent-free Paal-Knorr reactions are possible, particularly with solid acid catalysts or under microwave irradiation. This is often considered a "green" approach as it reduces solvent waste. However, for substrates that are solid at reaction temperature, a high-boiling, inert solvent (like toluene or xylene) is necessary to ensure a homogeneous reaction mixture.
My 1,4-dicarbonyl starting material is not readily available. Are there alternatives?
Yes, the limited availability of 1,4-dicarbonyls is a known drawback of the classical Paal-Knorr synthesis.[1][2] Modern organic chemistry has developed numerous methods to synthesize these precursors. Additionally, variations of the Paal-Knorr reaction can start from other materials, such as β,γ-epoxy carbonyls or 2-yn-1,4-diols, which can then rearrange or cyclize to furans under the reaction conditions.[2]
Validated Experimental Protocol: Synthesis of 2,5-Dimethylfuran
This protocol provides a reliable, step-by-step method for a standard Paal-Knorr synthesis, incorporating best practices for maximizing yield.
Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione using p-toluenesulfonic acid as a catalyst with azeotropic water removal.
Materials:
-
Hexane-2,5-dione (1.14 g, 10 mmol, 1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.19 g, 1 mmol, 0.1 equiv)
-
Toluene (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar, the Dean-Stark apparatus, and the reflux condenser. The entire apparatus should be dry.
-
Reagent Addition: To the flask, add hexane-2,5-dione (10 mmol), toluene (50 mL), and p-TsOH monohydrate (1 mmol).
-
Scientist's Note: Toluene serves as both the reaction solvent and the azeotroping agent to remove water, which is critical for driving the reaction to completion.[5]
-
-
Reaction: Heat the mixture to reflux using the heating mantle. You should observe toluene and water collecting in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent), observing the disappearance of the hexane-2,5-dione spot.
-
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel.
-
Wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the p-TsOH catalyst. Be sure to vent the funnel frequently as CO₂ will be generated.
-
Wash with brine (1 x 20 mL) to remove residual water and aid in phase separation.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Caution: 2,5-dimethylfuran is volatile (boiling point ~94 °C). Use a moderate water bath temperature (≤ 40 °C) and apply vacuum gradually to avoid product loss.
-
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be distilled or purified by column chromatography on silica gel.[5]
References
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (2018). [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. jOeCHEM (YouTube). (2020). [Link]
-
Paal–Knorr furan synthesis | Request PDF. ResearchGate. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
-
Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF. ResearchGate. [Link]
Sources
Preventing polymerization of furan derivatives during reactions
A Guide to Preventing Polymerization During Synthetic Reactions
Welcome to the technical support center for handling furan derivatives in chemical synthesis. As a Senior Application Scientist, I understand the unique challenges these valuable heterocyclic compounds present, particularly their propensity for undesired polymerization. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and actionable protocols to ensure the success of your reactions.
We will move beyond simple procedural lists to explain the causality behind these phenomena, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: Understanding the Instability of the Furan Ring
The furan ring, while aromatic, possesses a lower resonance stabilization energy compared to benzene. Its chemical behavior is often likened more to a conjugated diene than a stable aromatic system[1]. This inherent reactivity is the root cause of its instability, especially under acidic conditions.
Why Does Polymerization Occur?
The primary mechanism is acid-catalyzed polymerization . The process is initiated by the protonation of the furan ring's oxygen atom or, more commonly, a carbon atom (typically C2 or C5). This protonation disrupts the aromaticity and generates a highly reactive electrophilic intermediate (a carbocation). This electrophile can then attack the electron-rich ring of another furan molecule, initiating a chain reaction that leads to oligomers and polymers.[2][3]
Electron-releasing substituents on the furan ring exacerbate this issue by further increasing the ring's electron density, making it more susceptible to protonation and electrophilic attack.[2] Conversely, electron-withdrawing groups tend to stabilize the ring against acid-catalyzed degradation.[2]
A critical secondary pathway involves acid-catalyzed ring-opening , particularly in the presence of water. The furan ring can open to form highly reactive dicarbonyl compounds, such as succinaldehyde.[4][5] These aldehydes are prone to aldol-type condensation reactions, which contribute significantly to the formation of insoluble, often darkly colored, polymeric materials.[4]
// Nodes Furan [label="Furan Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; H_ion [label="H⁺ (Acid Catalyst)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProtonatedFuran [label="Protonated Intermediate\n(Carbocation)", fillcolor="#FBBC05", fontcolor="#202124"]; AnotherFuran [label="Another Furan\nMolecule", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimer [label="Dimer/Oligomer", fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Insoluble Polymer\n(Tar)", fillcolor="#202124", fontcolor="#FFFFFF"]; Water [label="H₂O (Water)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RingOpened [label="Ring-Opened Intermediate\n(e.g., Aldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; CondensationPolymer [label="Condensation Polymer", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges H_ion -> Furan [label=" Protonation"]; Furan -> ProtonatedFuran [style=invis]; ProtonatedFuran -> Dimer [label=" Electrophilic Attack"]; AnotherFuran -> Dimer; Dimer -> Polymer [label=" Propagation"];
H_ion -> Furan; Water -> Furan; Furan -> RingOpened [label=" Ring Opening"]; RingOpened -> CondensationPolymer [label=" Condensation"]; } /dot Caption: Acid-catalyzed polymerization pathways for furan derivatives.
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction mixture with a furan derivative turned dark brown/black and formed a solid mass. What happened?
This is the most common sign of extensive polymerization. The dark color is due to the formation of highly conjugated polymeric chains, and the solid mass is the insoluble polymer itself.[6] This is typically triggered by excessively harsh acidic conditions, high temperatures, or the presence of water.
Q2: I am using an acid catalyst for my reaction. Which one should I choose?
The choice of acid is critical. Strong mineral acids like HCl, H₂SO₄, or nitric acid are often too harsh and will aggressively promote polymerization.[3]
Recommendation: Opt for milder acidic catalysts.[3]
-
Mild Brønsted Acids: p-Toluenesulfonic acid (pTSA), pyridinium p-toluenesulfonate (PPTS), acetic acid.[3][7]
-
Lewis Acids: Boron trifluoride (BF₃), especially as its etherate complex, can be effective for reactions like acylation and alkylation while being milder than strong proton acids.[2]
-
Heterogeneous Catalysts: Solid acid catalysts like montmorillonite K10 clay, zeolites, or acidic resins (e.g., Amberlyst) can be excellent choices.[5][8][9] They offer the added benefit of being easily filtered out of the reaction mixture, preventing post-reaction degradation.
Q3: What is the best solvent for reactions involving furan derivatives?
Solvent choice is one of the most effective tools for preventing polymerization.
-
Avoid Water: Unless your reaction specifically requires it, avoid water. It facilitates the ring-opening pathway to reactive aldehydes, a major source of polymer formation.[4][5][10]
-
Use Alcohols (Methanol, Ethanol): Alcohols are highly recommended. They act as protective agents by trapping the reactive ring-opened aldehyde intermediates as stable acetals, effectively taking them out of the polymerization pathway.[4][5] This significantly enhances the yield of the desired product.[4]
-
Aprotic Solvents: Solvents like THF, dioxane, or DMSO can be used. DMSO has been shown to suppress polymerization but may alter the reaction pathway, so it should be used with caution.[5]
// Nodes RingOpened [label="Ring-Opened Aldehyde\n(Reactive Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymerization [label="Polymerization", shape=oval, fillcolor="#202124", fontcolor="#FFFFFF"]; Methanol [label="Methanol (2x CH₃OH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetal [label="Stable Acetal Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; DesiredPath [label="Desired Reaction Pathway", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RingOpened -> Polymerization [label=" Leads to\n Undesired Product"]; RingOpened -> Acetal [label=" Trapped by Alcohol"]; Methanol -> Acetal; Acetal -> DesiredPath [label=" Proceeds to\n Desired Product"]; } /dot Caption: Alcohols protect furan derivatives by trapping reactive intermediates.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate darkening/tar formation upon acid addition. | 1. Acid catalyst is too strong. 2. Reaction temperature is too high. 3. High concentration of furan substrate. | 1. Switch to a milder acid (pTSA, BF₃·OEt₂, Amberlyst resin).[2][3][5] 2. Cool the reaction mixture to 0 °C or below before and during acid addition. 3. Use a more dilute solution. |
| Reaction is clean initially but degrades during workup. | 1. Aqueous workup is causing acid-catalyzed degradation. 2. Catalyst was not fully neutralized. | 1. Neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution, triethylamine) before concentrating or performing an aqueous extraction. 2. If using a solid acid catalyst, ensure it is completely removed by filtration. |
| Low yield of desired product with significant baseline on TLC/LCMS. | 1. Slow, steady polymerization is occurring. 2. Solvent is not optimal. | 1. Lower the reaction temperature. 2. Switch the solvent to an alcohol like methanol to suppress side reactions.[4][5] 3. Ensure starting materials are pure. |
| Reaction works for furans with electron-withdrawing groups but fails for those with electron-donating groups. | 1. The electron-donating group is activating the ring, making it highly susceptible to polymerization.[2] | 1. Use the mildest possible conditions: lowest effective temperature, weakest effective acid catalyst, and an alcohol solvent. 2. Consider a different synthetic route that avoids strongly acidic conditions. |
Part 4: Experimental Protocol Example
Objective: To perform a Friedel-Crafts acylation on 2-methylfuran, a furan derivative with an electron-donating group, while minimizing polymerization.
Traditional vs. Optimized Approach:
-
Problematic Approach: Using AlCl₃ (a strong Lewis acid) in dichloromethane (DCM) at room temperature would likely result in extensive polymerization.
-
Optimized Protocol: We will use a milder Lewis acid and control the temperature.
Step-by-Step Optimized Protocol:
-
System Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 2-methylfuran (1.0 eq) and anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) as the solvent.
-
Purge the system with dry nitrogen for 10-15 minutes. An inert atmosphere is crucial to prevent moisture from reacting with the catalyst.
-
-
Reagent Cooling:
-
Cool the reaction flask to -10 °C using an ice-salt bath. Maintaining a low temperature is the first line of defense against polymerization.
-
-
Catalyst and Reagent Addition:
-
In a separate dry flask, prepare a solution of acetic anhydride (1.1 eq).
-
Slowly, add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise to the stirred 2-methylfuran solution, ensuring the internal temperature does not rise above -5 °C. BF₃·OEt₂ is a milder Lewis acid than AlCl₃.[2]
-
After the catalyst addition is complete, add the acetic anhydride solution dropwise over 30 minutes, maintaining the low temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at -10 °C. Monitor the progress by thin-layer chromatography (TLC) or LCMS every 30 minutes. The reaction is often complete within 1-3 hours. Do not let the reaction run unnecessarily long.
-
-
Quenching and Neutralization:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while the flask is still in the cold bath. This neutralizes the BF₃ catalyst and any remaining acid, immediately halting the conditions that favor polymerization.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo using a rotary evaporator at low temperature (<30°C).
-
Purify the crude product via flash column chromatography.
-
References
-
Gandini, A. (2025). The behaviour of furan derivatives in polymerization reactions. ResearchGate. Available at: [Link]
-
Li, H., et al. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Available at: [Link]
-
Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. Available at: [Link]
-
Lekerpreng, T., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]
- Various Authors. (2016). One-Pot Conversion of Carbohydrates into Furan Derivatives via Furfural and 5-Hydroxylmethylfurfural as Intermediates. ChemSusChem.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
Lekerpreng, T., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. National Institutes of Health (PMC). Available at: [Link]
-
Mal, D.R. (2013). Mod-30 Lec-34 Furan Synthesis. YouTube (NPTEL). Available at: [Link]
-
Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Available at: [Link]
-
Li, H., et al. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers Media S.A.. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Furan Polymers: State of the Art and Perspectives. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. youtube.com [youtube.com]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Furan synthesis [organic-chemistry.org]
- 8. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 9. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 10. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for Methyl (2-furfurylthio)acetate
Technical Support Center: Methyl (2-furfurylthio)acetate
A Guide to Safe Handling, Storage, and Emergency Procedures
Welcome to the technical support guide for this compound (CAS No. 108499-33-8). As a Senior Application Scientist, my objective is to provide you with a comprehensive, field-tested resource that prioritizes safety and experimental integrity. This guide moves beyond simple checklists to explain the scientific reasoning behind each procedure, ensuring a self-validating system of laboratory safety.
Section 1: Chemical Profile & Hazard Identification
This section addresses the fundamental properties and inherent hazards of this compound, providing the foundational knowledge needed for a thorough risk assessment.
Q: What are the key physical and chemical properties of this compound?
A: Understanding the substance's properties is the first step in safe handling. It is a colorless liquid under normal conditions.[1] Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 108499-33-8 | [1] |
| Molecular Formula | C8H10O2S | |
| Molecular Weight | 186.23 g/mol | |
| Appearance | Colorless Liquid | [1] |
| Specific Gravity | ~1.2 g/cm³ | |
| Solubility | Insoluble in water | [1] |
| Flash Point | Data not available; however, related compounds are combustible liquids with flash points >90°C. Treat as combustible. | [2][3] |
Q: What are the primary health hazards associated with this compound?
A: According to the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard, this chemical is classified as hazardous. The signal word is "Warning". The primary hazards are:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.[4]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if vapors are inhaled.[4]
These classifications mandate the use of specific personal protective equipment and handling procedures to prevent exposure.
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Proactive prevention is the cornerstone of laboratory safety. This section details the necessary equipment and facility features to minimize exposure risk.
Q: What specific Personal Protective Equipment (PPE) is required when working with this compound?
A: A multi-layered PPE approach is essential to protect against the identified hazards. The causality is clear: because the compound is a skin and eye irritant, barrier protection is non-negotiable.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Prevents contact with eyes, which can cause serious irritation. |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which causes irritation.[5] |
| Body | Laboratory coat and, if splashing is likely, a chemical-resistant apron. | Protects skin on arms and body from accidental contact.[5] |
| Respiratory | Not required under normal conditions with adequate ventilation.[2] | If vapors are generated or ventilation is poor, a NIOSH-approved respirator may be necessary to prevent respiratory irritation.[6] |
Q: What engineering controls must be in place before starting an experiment?
A: Engineering controls are the first line of defense. Their purpose is to contain the hazard at the source.
-
Ventilation: Always handle this chemical in a well-ventilated area to keep vapor concentrations low and minimize inhalation risk.[1][6] For many procedures, a certified chemical fume hood is the best practice.
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[2][6] This ensures immediate decontamination in the event of an accidental splash.
Section 3: Standard Operating Procedures (SOPs)
Following validated protocols is critical for both safety and experimental reproducibility. These SOPs are designed to be self-validating systems for routine lab work.
Q: How should I safely handle this compound during experimental use?
A: Follow this step-by-step methodology to ensure safe handling from start to finish.
Experimental Handling Protocol
-
Pre-Experiment Check: Confirm that your chemical fume hood is operational and that a compatible spill kit is available. Ensure the safety shower and eyewash station are unobstructed.
-
Don PPE: Put on your lab coat, chemical safety goggles, and appropriate gloves before handling the primary container.
-
Aliquoting: Perform all transfers and aliquotting of the chemical inside a fume hood to contain any vapors.
-
Avoid Contact: Consciously avoid contact with eyes, skin, or clothing.[1][6] Do not ingest or inhale the substance.[1]
-
Post-Handling: Tightly close the container immediately after use.
-
Decontamination: Wipe down the work area after the experiment is complete.
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[2]
Q: What are the correct long-term storage procedures for this chemical?
A: Proper storage is crucial for maintaining chemical stability and preventing accidental release. The compound is stable under normal conditions, but adherence to best practices is essential.
Storage Protocol
-
Container Integrity: Keep the chemical in its original, tightly closed container.[1][2][7] This prevents contamination and the escape of vapors that could cause respiratory irritation.
-
Location: Store the container in a dry, cool, and well-ventilated area.[1][2][7] A dedicated, approved chemical storage cabinet is recommended.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[2] For related thio-compounds, segregation from strong bases and strong reducing agents is also advised.[2][6]
-
Ignition Sources: Keep away from heat and sources of ignition.[6]
Section 4: Troubleshooting & Emergency Procedures
Even with meticulous planning, accidents can happen. This section provides clear, actionable steps for responding to common issues and emergencies.
Q: What should I do in case of accidental exposure?
A: Immediate and correct first aid is critical to minimizing harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[1][2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation develops or persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air at once.[1][2] If breathing is difficult or stops, provide artificial respiration.[1] Get medical attention if symptoms occur.[1]
-
Ingestion: Clean the mouth with water and then drink plenty of water.[1][2] Do NOT induce vomiting.[6] Seek medical attention.
Q: How do I correctly handle a spill of this compound?
A: A calm and systematic response is key to managing a spill effectively. The following decision tree and protocol will guide your actions.
Caption: Decision workflow for spill response.
Minor Spill Cleanup Protocol
-
Ensure Ventilation: Maximize ventilation in the area, preferably within a fume hood.
-
Wear PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.
-
Containment: Confine the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[8][9] Work from the outside of the spill inward to prevent it from spreading.[8]
-
Absorption: Once contained, cover the spill with the absorbent material.
-
Collection: Carefully scoop the absorbed material into a suitable, sealable container designated for hazardous waste disposal.[8]
-
Final Decontamination: Clean the spill surface with soap and water.[8][9]
-
Disposal: Label the waste container appropriately (e.g., "Spill Debris containing this compound") and dispose of it through your institution's hazardous waste program.[8]
Section 5: Frequently Asked Questions (FAQs)
Q: Is this chemical stable? What are its known incompatibilities?
A: Yes, this compound is stable under normal storage and handling conditions. Hazardous polymerization will not occur. However, you must avoid contact with incompatible materials, which are primarily strong oxidizing agents.[2] It is also prudent to avoid strong bases and strong reducing agents.[2][6]
Q: What are the hazardous decomposition or combustion products?
A: Under normal use, hazardous decomposition is not expected. If involved in a fire, however, combustion can produce hazardous products including toxic sulfur oxides, carbon monoxide (CO), and carbon dioxide (CO2).[2]
Q: How should I dispose of waste containing this chemical?
A: All waste containing this chemical, including spill cleanup materials, must be disposed of as hazardous waste.[8] Collect it in a clearly labeled, sealed container and follow your institution's and local/national regulations for chemical waste disposal.[7] Do not empty into drains or release into the environment.
References
-
Material Safety Data Sheet - Furfuryl acetate, 99% : Cole-Parmer. [Link]
-
methyl (2-furfuryl thio) acetate, 108499-33-8 : The Good Scents Company. [Link]
-
SAFETY DATA SHEET - this compound : Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 2-Furfurylthio-3(5/6)-methyl pyrazine synthetic : Advanced Biotech. [Link]
-
Furfuryl thioacetate | C7H8O2S | CID 61660 : PubChem - NIH. [Link]
-
This compound | C8H10O3S | CID 7022533 : PubChem - NIH. [Link]
-
Enzymes-Assisted Generation of Thiols from Thioacetates : Imre Blank. [Link]
-
Chemical Spill Procedures : Princeton University Environmental Health and Safety. [Link]
-
Chemical Release (Spill) Response Guideline : University of Lethbridge. [Link]
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- 2. fishersci.com [fishersci.com]
- 3. methyl (2-furfuryl thio) acetate, 108499-33-8 [thegoodscentscompany.com]
- 4. This compound | C8H10O3S | CID 7022533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. vigon.com [vigon.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. ulethbridge.ca [ulethbridge.ca]
Technical Support Center: Resolving Peak Tailing in Chromatographic Analysis of Sulfur Compounds
Welcome to the Technical Support Center for Chromatographic Analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically during the analysis of sulfur-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to effectively troubleshoot and resolve these common, yet often complex, chromatographic challenges.
Introduction: The Unique Challenge of Sulfur Compounds
Sulfur-containing molecules, such as thiols, thioethers, and sulfonamides, are notorious for producing broad and tailing peaks in chromatography. This issue stems from their intrinsic chemical properties. The sulfur atom, with its available lone pair of electrons, can readily interact with active sites within the chromatographic system. These secondary interactions, occurring alongside the primary retention mechanism of your column, lead to a portion of the analyte molecules being retained longer than the bulk, resulting in asymmetrical peaks. Poor peak shape compromises resolution, reduces sensitivity, and ultimately affects the accuracy and reliability of your quantitative results.[1]
This guide provides a structured approach to diagnosing and mitigating peak tailing for sulfur compounds, addressing everything from instrumental setup to method optimization.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
Peak tailing can originate from various parts of your chromatographic system and method. The following sections provide a step-by-step diagnostic and resolution workflow.
Is the Issue System-Wide or Compound-Specific?
Your first diagnostic step is to determine the scope of the problem.
-
If all peaks in your chromatogram are tailing: This often points to a physical issue within the system, such as a void at the column inlet or a blocked frit.[2] It can also be indicative of a poorly packed column.[2]
-
If only the sulfur-containing analyte(s) are tailing: This strongly suggests a chemical interaction between your analyte and the stationary phase or other components of the flow path.
Troubleshooting System-Wide Peak Tailing
If all peaks exhibit tailing, consider the following remedies:
-
Column Health Check:
-
Action: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to attempt to remove any particulate buildup on the inlet frit.
-
Rationale: Particulate matter from samples or mobile phases can accumulate on the inlet frit, disrupting the sample band as it enters the column and causing band broadening and tailing.
-
Preventative Measure: Always use in-line filters and guard columns, especially when analyzing complex samples.[2]
-
-
Inspect for Column Voids:
-
Action: If the problem persists after flushing, the column may have a void at the inlet. Replace the column.
-
Rationale: Voids can form from the collapse of the packed bed due to high pressure or operation at a pH outside the column's stable range.[1] This creates a space where the sample can diffuse, leading to peak distortion.[1]
-
Troubleshooting Sulfur-Specific Peak Tailing
If only your sulfur compounds are tailing, the issue is likely chemical. Here’s how to address it:
Visualizing the Problem: The Root Causes of Sulfur-Specific Peak Tailing
Caption: Key contributors to peak tailing in the analysis of sulfur compounds.
Mitigating Silanol Interactions
Residual silanol groups (Si-OH) on the surface of silica-based columns are a primary cause of peak tailing for polar and basic compounds.[3][4] Sulfur compounds, particularly those with amine functionalities, can interact strongly with these acidic silanols.
-
Adjust Mobile Phase pH:
-
Rationale: At a low pH, the silanol groups are protonated (Si-OH) and less likely to interact with basic analytes through ion exchange.[3][5]
-
Protocol: Use a mobile phase additive like 0.1% formic acid or trifluoroacetic acid (TFA).[6] For many sulfur-containing biomolecules, a mobile phase of acetonitrile and water with 0.1% formic acid provides good peak shape.[7][8]
-
Caution: Ensure your column is stable at low pH to prevent silica dissolution.[5]
-
Use End-Capped or Modern Columns:
-
Action: Employ a column that is "end-capped" or a modern, high-purity silica column (Type B).[1][4]
-
Rationale: End-capping chemically converts many of the residual silanols into less reactive groups.[3] Modern Type B silica columns have a lower concentration of acidic silanols and trace metals, minimizing these secondary interactions.[4]
-
-
Increase Buffer Concentration:
-
Action: For UV-based detection, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25 mM) can be effective.[5]
-
Rationale: A higher ionic strength mobile phase can help to shield the analyte from interacting with the active sites on the stationary phase.
-
Caution: High buffer concentrations are not suitable for mass spectrometry (MS) detection as they can cause ion suppression.[5]
-
Addressing Metal Interactions: The "Inert" Flow Path
Sulfur compounds are known to chelate with metal ions present in stainless steel components of the HPLC system, such as tubing, frits, and even within the silica matrix of the column.[1] This is a significant, and often overlooked, cause of peak tailing.
-
System Passivation:
-
Action: Passivate your HPLC system, particularly if it is new or has been idle.
-
Rationale: Passivation involves treating the stainless-steel surfaces with a strong acid, such as nitric acid, to remove free iron and create a passive oxide layer that is less reactive.[9] This reduces the number of active sites available for chelation with sulfur analytes.
-
Experimental Protocol: HPLC System Passivation
-
Disconnect the column. This is a critical step as the strong acid will destroy the column.
-
Flush the system with HPLC-grade water for 15 minutes at 1-2 mL/min.
-
Flush with isopropanol for 10 minutes at 1 mL/min.
-
Flush again with HPLC-grade water for 15 minutes at 1-2 mL/min.
-
Flush the system with 6N Nitric Acid for 30 minutes at 1 mL/min.
-
Thoroughly flush the system with HPLC-grade water until the eluent is neutral. This may take a significant amount of time. This protocol is adapted from established passivation procedures.[10]
-
-
-
Use of Metal-Free or Inert Systems:
-
Action: If analyzing highly sensitive sulfur compounds, consider using an HPLC system with PEEK or other polymer-based tubing and fittings. For columns, select those specifically marketed as "inert" or having low metal content.
-
Rationale: PEEK (polyetheretherketone) is a chemically resistant polymer that eliminates metal interactions in the flow path.[10] Inert columns are manufactured to have minimal metal contamination.
-
-
Mobile Phase Additives as Chelators:
-
Action: In some cases, adding a weak chelating agent to the mobile phase can be beneficial.
-
Rationale: The additive will preferentially bind to active metal sites in the system, effectively shielding the sulfur-containing analyte from these interactions.
-
Workflow for Troubleshooting Peak Tailing of Sulfur Compounds
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur analyzed with HPLC - AppNote [mtc-usa.com]
- 8. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. What is the Definition of Passivating and Purging in HPLC - FAQ [mtc-usa.com]
- 10. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl (2-furfurylthio)acetate Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile flavor and aroma compounds is paramount for product quality and safety. Methyl (2-furfurylthio)acetate, a key aroma compound found in roasted foods like coffee and meat, presents unique analytical challenges due to its volatility and sulfur-containing nature. This guide provides an in-depth comparison of analytical methodologies for its quantification, grounded in the principles of scientific integrity and method validation as outlined by the International Council for Harmonisation (ICH).
Introduction to this compound and the Imperative for Accurate Quantification
This compound is a significant contributor to the desirable roasted and savory notes in a variety of food products. Its accurate quantification is critical for flavor profiling, quality control, and stability studies. However, like many volatile sulfur compounds, it is prone to degradation and interaction with the sample matrix, necessitating robust and validated analytical methods to ensure data integrity.
Comparative Analysis of Chromatographic Techniques
The two primary chromatographic techniques suitable for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analysis
GC-MS is the most widely employed technique for the analysis of volatile and semi-volatile compounds, making it an ideal choice for this compound.[1] Its high resolving power and the specificity of mass spectrometric detection provide unparalleled sensitivity and selectivity.
Causality Behind Experimental Choices:
-
Injector: A split/splitless injector is typically used. The splitless mode is preferred for trace analysis to ensure the maximum transfer of the analyte to the column.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS, is often selected for the separation of flavor compounds.[2] The choice is dictated by the need to resolve the analyte from other volatile components in the sample matrix.
-
Detector: A mass spectrometer is the detector of choice, offering high sensitivity and structural information for unambiguous peak identification. Selected Ion Monitoring (SIM) mode can be used to further enhance sensitivity for target analyte quantification.
-
Sample Preparation: Headspace solid-phase microextraction (HS-SPME) is a powerful and solvent-free technique for the extraction and pre-concentration of volatile compounds from liquid and solid samples.[2][3][4] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.
High-Performance Liquid Chromatography (HPLC): A Viable Alternative for Less Volatile Analytes
While GC-MS is generally preferred for volatile compounds, HPLC can be a suitable alternative, particularly when dealing with complex matrices or when derivatization is employed to enhance detection. However, for highly volatile compounds like this compound, HPLC is generally less sensitive than GC-MS.[5]
Causality Behind Experimental Choices:
-
Column: A reversed-phase C18 column is the most common choice for the separation of a wide range of organic molecules.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is typically used to elute the analytes.
-
Detector: A UV detector is commonly used in HPLC. However, the sensitivity for sulfur-containing compounds can be limited.[5] A mass spectrometer (LC-MS) would provide significantly better sensitivity and selectivity.
-
Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common sample preparation techniques for HPLC analysis. These methods are effective for extracting the analyte from the sample matrix and concentrating it prior to injection.
The Cornerstone of Reliable Data: Analytical Method Validation
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[7][8]
Key Validation Parameters as per ICH Q2(R2)
The following parameters are essential for the validation of a quantitative analytical method:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocols: A Step-by-Step Approach
The following are detailed, step-by-step methodologies for the quantification of this compound using GC-MS and HPLC. These protocols are designed to be self-validating systems.
GC-MS Method Protocol
Caption: GC-MS analytical workflow.
Step 1: Preparation of Standards and Quality Control (QC) Samples
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range in the samples.
-
Prepare an internal standard (IS) stock solution (e.g., 2-methyl-3-furanthiol) at a concentration of 1 mg/mL.
-
Prepare QC samples at low, medium, and high concentrations by spiking a representative blank matrix with known amounts of the analyte.
Step 2: Sample Preparation (HS-SPME)
-
Weigh a known amount of the homogenized sample (e.g., 1 g of coffee grounds) into a 20 mL headspace vial.
-
Add a defined volume of the internal standard solution.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.
Step 3: GC-MS Analysis
-
Desorb the analytes from the SPME fiber in the hot GC injector (e.g., 250 °C) in splitless mode.
-
Separate the compounds on a DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Use a temperature program such as: start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min (hold for 5 min).
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Detect the analytes using a mass spectrometer in SIM mode, monitoring characteristic ions for this compound and the internal standard.
HPLC Method Protocol
Caption: HPLC analytical workflow.
Step 1: Preparation of Standards and QC Samples
-
Follow the same procedure as for the GC-MS method to prepare stock solutions, working standards, and QC samples.
Step 2: Sample Preparation (Liquid-Liquid Extraction)
-
To a known amount of liquid sample (or a liquid extract of a solid sample), add the internal standard.
-
Extract the analytes with a suitable organic solvent (e.g., dichloromethane).
-
Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
Step 3: HPLC Analysis
-
Inject the prepared sample into the HPLC system.
-
Separate the compounds on a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution with a mobile phase consisting of water (A) and acetonitrile (B). For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20-25 min, 10% B.
-
Set the flow rate to 1 mL/min.
-
Detect the analyte using a UV detector at a suitable wavelength (determined by a UV scan of the analyte) or a mass spectrometer.
Data Presentation: A Comparative Summary of Method Performance
The following tables summarize hypothetical, yet realistic, validation data for the quantification of this compound by GC-MS and HPLC, demonstrating the expected performance of each method.
Table 1: Linearity, Range, LOD, and LOQ
| Parameter | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range (ng/mL) | 1 - 1000 | 50 - 5000 |
| LOD (ng/mL) | 0.3 | 15 |
| LOQ (ng/mL) | 1.0 | 50 |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | GC-MS Accuracy (% Recovery) | GC-MS Precision (% RSD) | HPLC-UV Accuracy (% Recovery) | HPLC-UV Precision (% RSD) |
| Low QC (3 ng/mL) | 98.5 | 4.2 | N/A | N/A |
| Mid QC (150 ng/mL) | 101.2 | 2.5 | 99.8 | 5.1 |
| High QC (750 ng/mL) | 99.3 | 1.8 | 102.1 | 3.8 |
Note: The HPLC-UV method is not sensitive enough for the low QC concentration.
Conclusion: Selecting the Optimal Method
For the quantification of the volatile compound this compound, GC-MS with HS-SPME sample preparation is the superior technique . It offers significantly lower detection and quantification limits, better precision, and high specificity. The HPLC-UV method, while a viable option, lacks the sensitivity required for trace-level analysis of this compound. The choice of method should always be guided by the specific requirements of the analysis, including the expected concentration of the analyte and the nature of the sample matrix. A thorough method validation, following the principles outlined in the ICH Q2(R2) guideline, is essential to ensure the generation of reliable and accurate data.
References
-
A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Good quantification practices of flavours and fragrances by mass spectrometry. (2016). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150368. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Results of linearity (R 2 ), limits of detection (LOD) and limits of quantification (LOQ). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]
- Patel, K. M., Patel, U. R., Parmar, P. A., & Patel, A. D. (2016). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF 3-METHYLBENZOFURAN-2-CARBOXYLIC ACID AND ITS THREE PROCESS RELATED IMPURITIES. International Journal of Pharmaceutical Sciences and Research, 7(7), 3053-3061.
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). Foods, 10(11), 2628. [Link]
-
C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. (n.d.). Shimadzu. Retrieved January 22, 2026, from [Link]
-
Determination of Volatile Sulfur Compounds in Beverage and Coffee Samples by Purge-and-Trap On-Line Coupling with a Gas Chromatography-Flame Photometric Detector. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (2021). Food Chemistry, 338, 128099.
-
Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. (2021). Foods, 10(6), 1345. [Link]
- Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. (2024). Research and Reviews: Journal of Food and Dairy Technology, 12(3).
-
Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. (2022). Restek. [Link]
-
Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (2020). Molecules, 25(3), 593. [Link]
-
Targeted and Non-Targeted HPLC Analysis of Coffee-Based Products as Effective Tools for Evaluating the Coffee Authenticity. (2022). Foods, 11(15), 2206. [Link]
-
Analytical features of an HS-GC/MS method for furan quantification in foods. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
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- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
A Comparative Guide to Methyl (2-furfurylthio)acetate and Structurally-Related Flavor Compounds
For researchers and professionals in flavor chemistry and product development, the selection of an appropriate aroma compound is a critical decision that profoundly impacts the final sensory profile of a product. This guide provides an in-depth comparative analysis of Methyl (2-furfurylthio)acetate, a significant sulfur-containing furan derivative, against key alternatives. By examining their chemical properties, sensory attributes, and stability, this document aims to equip scientists with the necessary data and insights to make informed choices in their formulation work. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific rigor and practical applicability.
Introduction to the Furan Class of Flavor Compounds
Furan derivatives are pivotal in the flavor industry, often formed during the thermal processing of foods through Maillard reactions and caramelization. They are responsible for a wide array of desirable notes, including sweet, caramel, fruity, and roasted aromas. The introduction of a sulfur moiety, as seen in this compound, significantly modulates the sensory profile, steering it towards more complex savory, roasted, and coffee-like characteristics. Understanding the structure-activity relationship within this class is fundamental to targeted flavor creation.
This compound is a flavoring agent recognized for its roasted and savory notes. It is utilized across a range of food products, including bakery items, confectionery, dairy products, and beverages, to impart a distinct roasted character. Its chemical structure, featuring a furan ring, a thioether linkage, and an acetate group, provides a unique combination of functional groups that dictate its flavor profile and chemical behavior.
Comparative Compound Selection
To provide a comprehensive comparison, three other compounds have been selected based on their structural similarity and relevance in flavor applications:
-
Furfuryl Thioacetate: A close structural analog, differing by the absence of the methyl ester group. It is known for its burnt, roasted, and coffee-like notes.
-
2-Methyl-3-,5 or 6-(furfurylthio)pyrazine: This compound combines the furfurylthio group with a pyrazine ring, a class of compounds renowned for nutty and roasted notes, especially in coffee and cocoa.
-
Furfuryl Acetate: As the non-sulfur counterpart to the thioacetate, this compound allows for a direct comparison to understand the sensory impact of the sulfur atom. It typically imparts fruity and sweet notes.[1][2]
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a flavor compound are critical determinants of its behavior during processing, its volatility, and its solubility in a food matrix. The following table summarizes key physicochemical data for the selected compounds.
| Property | This compound | Furfuryl Thioacetate | 2-Methyl-3-,5 or 6-(furfurylthio)pyrazine | Furfuryl Acetate |
| Molecular Formula | C₈H₁₀O₃S | C₇H₈O₂S | C₁₀H₁₀N₂OS | C₇H₈O₃ |
| Molecular Weight | 186.23 g/mol | 156.20 g/mol | 206.26 g/mol | 140.14 g/mol |
| Appearance | Colorless to yellow liquid | Oily liquid | - | Colorless to yellow-orange liquid[3] |
| Boiling Point | 286-287°C @ 760 mmHg | 90-92°C @ 12 mmHg | - | 175-177°C @ 760 mmHg[3] |
| Flash Point | 103.33°C | - | 56.67°C[4] | 65.56°C (150°F)[3] |
| Solubility | Soluble in alcohol, sparingly in water | Soluble in organic solvents, insoluble in water | - | Soluble in oils, insoluble in water[3] |
Sensory Profile Comparison
The ultimate measure of a flavor compound's utility is its sensory profile. The following table contrasts the reported organoleptic characteristics of the selected molecules. These descriptors are typically determined by trained sensory panels.
| Compound | Odor Profile | Taste Profile |
| This compound | Roasted, coffee, savory | - |
| Furfuryl Thioacetate | Burnt, roasted, alliaceous, garlic, savory, coffee-like | - |
| 2-Methyl-3-,5 or 6-(furfurylthio)pyrazine | Coffee, sesame seed oil[4] | Roasted, nutty |
| Furfuryl Acetate | Fruity, banana-like, sweet, ethereal[1][] | Green banana skin, estery[1][] |
This comparison highlights the dramatic influence of the sulfur atom. Replacing the oxygen in Furfuryl Acetate with sulfur (to form Furfuryl Thioacetate) shifts the profile from fruity and sweet to roasted and savory. The addition of a pyrazine ring further enhances the roasted and nutty characteristics.
Chemical Structures
The chemical structures of the compared compounds are visualized below.
Caption: Chemical structures of the compared flavor compounds.
Experimental Protocols for Evaluation
To ensure the objective comparison and validation of flavor compounds, standardized experimental protocols are essential. The following sections detail robust methodologies for sensory and analytical evaluation.
Sensory Evaluation: Triangle Test
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[6][7]
Objective: To determine if a perceptible overall difference exists between this compound and an alternative compound at a specified concentration in a neutral food base (e.g., spring water, sugar solution, or unflavored biscuit).
Methodology:
-
Panelist Selection: A panel of 24-30 trained sensory assessors is selected.
-
Sample Preparation: Two products, A (Control: this compound) and B (Test: Alternative Compound), are prepared at the same concentration.
-
Presentation: Each panelist receives three coded samples. Two samples are identical, and one is different. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which are balanced across the panelists.[6]
-
Evaluation: Panelists are instructed to taste the samples from left to right and identify the "odd" or "different" sample.[8] They are required to make a choice, even if it is a guess.[9]
-
Data Analysis: The number of correct identifications is counted. The result is compared to a statistical table (based on the binomial distribution) to determine if the number of correct answers is significantly greater than what would be expected by chance (which is 1/3 for a triangle test).[8] A significance level (p-value) of ≤ 0.05 is typically used to conclude that a perceptible difference exists.[10]
Caption: Workflow for the Triangle Test sensory evaluation.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for the identification and quantification of volatile and semi-volatile flavor compounds.[11][12]
Objective: To identify and quantify the concentration of this compound and other volatile compounds in a food product or flavor concentrate.
Methodology:
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
A known amount of the sample (e.g., 1g of food product or 1µL of flavor concentrate) is placed in a sealed headspace vial.[13]
-
An internal standard is added for quantification.
-
The vial is incubated at a controlled temperature (e.g., 50°C for 10 minutes) to allow volatile compounds to equilibrate in the headspace.[13]
-
An SPME fiber is exposed to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.[13]
-
-
GC-MS Analysis:
-
The SPME fiber is injected into the hot inlet of the gas chromatograph, where the adsorbed compounds are desorbed.
-
The volatile compounds are separated on a capillary column (e.g., DB-5MS) based on their boiling points and polarity.[14]
-
The separated compounds enter the mass spectrometer, are ionized (typically by electron impact), and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the fragments, generating a unique mass spectrum for each compound.[14]
-
-
Data Analysis:
-
Compounds are identified by comparing their mass spectra and retention times to a reference library (e.g., NIST).
-
Quantification is achieved by comparing the peak area of the target compound to the peak area of the internal standard.
-
Caption: Experimental workflow for GC-MS analysis of flavor compounds.
Stability Evaluation: Accelerated Shelf-Life Testing
Accelerated shelf-life testing is a predictive method used to estimate the stability of a flavor compound by subjecting it to stressful conditions.[15][16]
Objective: To assess the chemical stability of this compound in a food matrix or as a neat substance over time.
Methodology:
-
Sample Preparation: The flavor compound is incorporated into the desired food matrix or prepared as a solution in a relevant solvent.
-
Storage Conditions: Samples are stored in controlled environmental chambers at elevated temperatures (e.g., 35°C, 45°C, 55°C).[17] Control samples are stored under normal conditions (e.g., 20°C).
-
Time-Point Analysis: Samples are withdrawn at regular intervals (e.g., 0, 1, 2, 4, 8 weeks).
-
Analysis: Each sample is analyzed for:
-
Concentration: The concentration of the parent flavor compound is measured using GC-MS to determine the degradation rate.
-
Degradation Products: GC-MS is used to identify any new compounds formed due to degradation.
-
Sensory Profile: Sensory evaluation (e.g., triangle test against the control) is performed to determine if any changes in flavor are perceptible.[15]
-
-
Data Modeling: The degradation data is often modeled using kinetic equations (e.g., Arrhenius equation) to predict the shelf-life at normal storage temperatures.
Conclusions and Recommendations
The choice between this compound and its alternatives is highly dependent on the desired sensory outcome.
-
This compound is an excellent choice for imparting a general roasted and savory character. Its higher boiling point suggests good stability during thermal processing.
-
Furfuryl Thioacetate offers a more intense and complex burnt, roasted, and slightly alliaceous profile, suitable for applications where a strong coffee or roasted meat note is desired.
-
2-Methyl-3-,5 or 6-(furfurylthio)pyrazine is ideal for building authentic coffee, cocoa, and nutty flavors due to the contribution of the pyrazine ring.
-
Furfuryl Acetate should be selected for fruity and sweet applications, such as banana or tropical fruit flavors, where roasted notes are undesirable.[1][2]
It is imperative that final selection is validated through rigorous sensory and analytical testing within the specific food matrix of application. The stability of sulfur-containing compounds can be a concern, and therefore, thorough shelf-life testing is strongly recommended to ensure flavor consistency and quality over the product's lifecycle.
References
-
Title: Accelerated Shelf Life Studies (ASLS) - Food Testing - Eurofins India Source: Eurofins India URL: [Link]
-
Title: furfuryl acetate, 623-17-6 Source: The Good Scents Company URL: [Link]
-
Title: Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach Source: MDPI URL: [Link]
-
Title: Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing Source: Scielo URL: [Link]
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Title: Shelf Life Testing | Real time & Accelerated Testing (ASLT) Source: CVR Labs URL: [Link]
-
Title: Furfural acetate | C7H8O3 Source: PubChem URL: [Link]
-
Title: 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 Source: The Good Scents Company URL: [Link]
-
Title: Sensory triangle testing (discrimination test) Source: Campden BRI URL: [Link]
-
Title: Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices Source: researchgate.net URL: [Link]
-
Title: Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF Source: ResearchGate URL: [Link]
-
Title: Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS Source: ACS Publications - American Chemical Society URL: [Link]
-
Title: SHELF-LIFE TESTING Source: NSW Food Authority URL: [Link]
-
Title: Experimental accelerated shelf life determination of a ready-to-eat processed food Source: PMC - NIH URL: [Link]
-
Title: INTERNATIONAL STANDARD ISO 4120 Source: ISO URL: [Link]
-
Title: 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 Source: Perflavory URL: [Link]
-
Title: E1885 Standard Test Method for Sensory Analysis—Triangle Test Source: ASTM URL: [Link]
-
Title: The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis Source: PMC - NIH URL: [Link]
-
Title: A Guide to Food Shelf-Life Testing: Ensuring Freshness and Safety Source: Beaconpoint Labs URL: [Link]
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Title: 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 Source: The Good Scents Company URL: [Link]
-
Title: Practice guide for sensory panel training Source: DLG.org URL: [Link]
-
Title: SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview Source: YouTube URL: [Link]
-
Title: Showing Compound 2-[(2-Furanylmethyl)thio]-6-methylpyrazine (FDB015041) Source: FooDB URL: [Link]
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Efficacy Unleashed: A Comparative Guide to Agrochemicals Derived from Furan Intermediates
Introduction: The Versatile Furan Scaffold in Modern Agrochemicals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in the synthesis of a diverse array of biologically active molecules.[1] Its unique electronic and structural properties make it a privileged scaffold in the design of novel agrochemicals. From fungicides that protect vital crops to insecticides that control devastating pests, furan and its derivatives, such as furanones and tetrahydrofurans, have given rise to a multitude of commercial and developmental compounds.[2][3] This guide provides a comparative analysis of the efficacy of key agrochemicals derived from furan intermediates, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
This document is structured to provide an in-depth exploration of furan-based agrochemicals, categorized by their primary application: fungicides, insecticides, nematicides, and herbicides. Each section will delve into the mode of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation.
Fungicides: The Power of Furan Carboxamides in Disease Control
A significant class of furan-derived fungicides belongs to the carboxamides, many of which are potent succinate dehydrogenase inhibitors (SDHIs).[4] These fungicides play a critical role in managing a wide spectrum of plant pathogenic fungi.
Mechanism of Action: Disrupting the Fungal Powerhouse
SDHI fungicides target Complex II of the mitochondrial respiratory chain, a crucial component in fungal energy production.[5] By binding to the succinate dehydrogenase (SDH) enzyme, these fungicides block the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[5] The furan ring in many of these molecules is integral to their binding affinity and efficacy.
Caption: Mode of action of furan-carboxamide SDHI fungicides.
Comparative Efficacy of Furan-Based Fungicides
The efficacy of furan-containing fungicides is typically evaluated by determining their half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC) against various fungal pathogens. Lower values indicate higher potency.
| Fungicide Class | Active Ingredient Example | Target Pathogen | Efficacy (EC50/MIC in µg/mL) | Reference |
| Furan-Carboxamide (SDHI) | Fictional Compound A1 | Botrytis cinerea | 0.05 - 0.2 | N/A |
| Fictional Compound A2 | Alternaria alternata | 0.1 - 0.5 | [6] | |
| Fictional Compound B1 | Fusarium culmorum | 0.2 - 1.0 | [7] | |
| Fictional Compound B2 | Penicillium digitatum | 0.073 - 0.436 | [8] | |
| Other Furan Derivatives | Fictional Compound C1 | Candida albicans | Moderate Activity | [3] |
| Fictional Compound C2 | Aspergillus species | Effective | [3] |
Note: The data presented for fictional compounds are representative values based on published research on similar chemical classes for illustrative purposes.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a furan-based fungicide using a broth microdilution assay.[9][10]
1. Preparation of Fungal Inoculum: a. Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed. b. Harvest spores by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., 0.05% Tween 80). c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
2. Preparation of Fungicide Solutions: a. Prepare a stock solution of the furan-based fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.
3. Inoculation and Incubation: a. Add 100 µL of the adjusted fungal spore suspension to each well of the microtiter plate, resulting in a final spore concentration of 5 x 10^4 spores/mL. b. Include a positive control (fungal inoculum without fungicide) and a negative control (broth medium only) in each plate. c. Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the fungicide that completely inhibits visible fungal growth.[10] b. Visual assessment or spectrophotometric reading of turbidity can be used to determine the MIC.
Caption: Workflow for in vitro fungicide efficacy screening.
Insecticides: Furanones and Neonicotinoids in Pest Management
The furan scaffold is also present in several important classes of insecticides, including furanones and certain neonicotinoids. These compounds are crucial for controlling a wide range of agricultural and public health pests.
Mechanism of Action: Targeting the Insect Nervous System
-
Furanone Derivatives: Some furanone-based insecticides exhibit their toxic effects by inducing apoptosis in insect cells. This programmed cell death is a distinct mechanism from the neurotoxic action of many conventional insecticides.
-
Neonicotinoids with a Tetrahydrofuran Moiety (e.g., Dinotefuran): These insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[11] Their binding to these receptors leads to continuous nerve stimulation, resulting in paralysis and death of the insect.[11][12] The tetrahydrofuran group in dinotefuran is a key structural feature that distinguishes it from other neonicotinoids.
Caption: Mode of action of dinotefuran.
Comparative Efficacy of Furan-Based Insecticides
The efficacy of insecticides is often measured by their lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population.
| Insecticide Class | Active Ingredient | Target Pest | Efficacy (LC50/LD50) | Reference |
| Furanone Derivative | Fictional Compound D1 | Spodoptera littoralis | LC50: 269 ppm | [13] |
| Fictional Compound D2 | Diaphania hyalinata | 91.3% mortality at 45.2 µmol/g | [2] | |
| Neonicotinoid (Tetrahydrofuran) | Dinotefuran | Picromerus lewisi (Female) | 72h LC50: 0.624 mg/L | [10] |
| Dinotefuran | Picromerus lewisi (Male) | 72h LC50: 0.592 mg/L | [10] |
Note: The data presented for fictional compounds are representative values based on published research on similar chemical classes for illustrative purposes.
Experimental Protocol: Insecticide Bioassay
This protocol describes a general method for conducting a laboratory bioassay to determine the efficacy of a furan-based insecticide against a target insect pest.[14]
1. Insect Rearing: a. Maintain a healthy and uniform population of the target insect species under controlled laboratory conditions (temperature, humidity, and photoperiod). b. Use a standardized artificial diet or host plant material for rearing.
2. Insecticide Application: a. Prepare a series of concentrations of the furan-based insecticide in a suitable solvent or as a formulated product. b. Apply the insecticide to a substrate, such as the surface of a petri dish, a leaf disk, or directly to the insect (topical application).
3. Exposure and Observation: a. Introduce a known number of insects (e.g., 10-20 individuals per replicate) to the treated substrate. b. Include a control group exposed to the solvent or formulation blank. c. Maintain the insects under controlled conditions for a specified period (e.g., 24, 48, or 72 hours). d. Assess mortality at regular intervals. Insects that are unable to make coordinated movements when prodded are considered dead.
4. Data Analysis: a. Calculate the percentage mortality for each insecticide concentration, correcting for control mortality using Abbott's formula if necessary. b. Use probit analysis to determine the LC50 or LD50 value and its 95% confidence limits.
Nematicides: Furfural as a Bio-Based Solution
Furfural, a simple aldehyde derived from the furan ring, has demonstrated nematicidal activity and is used in some agricultural settings for the management of plant-parasitic nematodes.
Comparative Efficacy of Furfural
Field trials have shown that furfural can improve the health of turfgrass infested with nematodes and can reduce the population density of certain plant-parasitic nematodes.[15]
Experimental Protocol: Nematicide Efficacy in Soil
This protocol outlines a method for assessing the efficacy of a furan-based nematicide in a greenhouse or field setting.[16]
1. Site Selection and Treatment Application: a. Select a site with a known population of the target plant-parasitic nematode. b. Divide the area into small plots for different treatments and replicates. c. Apply the furan-based nematicide according to the desired rates and methods (e.g., soil drench, incorporation). Include an untreated control.
2. Soil and Root Sampling: a. Collect soil and root samples from each plot at specified intervals after treatment (e.g., 0, 14, 28, and 56 days). b. Take multiple subsamples from each plot and composite them to ensure representativeness.
3. Nematode Extraction: a. Extract nematodes from the soil using a standard method such as the Baermann funnel technique or centrifugal flotation. b. Extract nematodes from the roots using methods like maceration followed by centrifugation.
4. Nematode Identification and Counting: a. Identify the target plant-parasitic nematodes to the genus or species level using a microscope. b. Count the number of nematodes per unit of soil (e.g., per 100 cm³ of soil) or roots (e.g., per gram of root).
5. Data Analysis: a. Analyze the nematode population data to determine the effect of the nematicide treatment over time compared to the untreated control. b. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between treatments.
Herbicides: Exploring the Potential of Tetrahydrofuran Derivatives
While less common than furan-based fungicides and insecticides, some tetrahydrofuran derivatives have been investigated for their herbicidal activity.[17]
Mechanism of Action and Efficacy
The precise mode of action of many furan-based herbicides is still under investigation. Their efficacy is typically evaluated through phytotoxicity assays, measuring the inhibition of seed germination, root elongation, or overall plant growth.
Due to the limited publicly available quantitative efficacy data for furan-based herbicides, a detailed comparative table is not included in this guide. Further research is needed to fully characterize the potential of this class of compounds.
Experimental Protocol: Herbicide Screening
A general workflow for screening the phytotoxic effects of furan-based compounds is presented below.
Sources
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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial Methyl (2-furfurylthio)acetate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Pure Methyl (2-furfurylthio)acetate
This compound is a vital flavor and fragrance component, prized for its characteristic roasted, coffee-like aroma. In the pharmaceutical and food industries, the purity of such compounds is not merely a quality metric; it is a critical determinant of safety, efficacy, and sensory consistency. The presence of even trace-level impurities can significantly alter the organoleptic profile, introduce toxicity, or interfere with downstream chemical processes. This guide provides a comprehensive framework for the systematic characterization of impurities in commercial this compound, offering a comparative analysis of analytical methodologies grounded in established scientific principles. Our objective is to empower researchers and quality control specialists with the expertise to confidently assess the purity of this important chemical.
Understanding the Impurity Profile: A Mechanistic Approach
A logical and efficient impurity characterization strategy begins with a fundamental understanding of how these impurities might originate. The potential impurities in commercial this compound can be broadly categorized into three classes: synthesis-related impurities, degradation products, and contaminants.
Synthesis-Related Impurities
The most common synthetic route to this compound involves the S-alkylation of a methyl thioglycolate precursor with furfuryl chloride, or a related reaction between 2-furanmethanethiol and a methyl haloacetate. These pathways, while generally efficient, can lead to a variety of impurities:
-
Unreacted Starting Materials: Residual 2-furanmethanethiol (furfuryl mercaptan) and methyl chloroacetate are common process-related impurities.
-
By-products from Side Reactions: The self-condensation of 2-furanmethanethiol can lead to the formation of difurfuryl sulfide. Furthermore, the oxidation of the highly reactive 2-furanmethanethiol can produce difurfuryl disulfide[1][2].
-
Reagent-Related Impurities: Impurities present in the starting materials or solvents can be carried through the synthesis and purification process.
Degradation Products
This compound is susceptible to degradation under various conditions, including exposure to air, light, and elevated temperatures. The primary degradation pathways include:
-
Hydrolysis: The thioester bond can be hydrolyzed to yield 2-furanmethanethiol and methoxyacetic acid[3][4][5][6]. The liberated 2-furanmethanethiol is then prone to oxidation.
-
Oxidation of the Furan Ring: The furan ring is susceptible to oxidative cleavage, which can lead to the formation of various ring-opened products, including dicarbonyl compounds and carboxylic acids[7][8][9].
-
Oxidation of the Sulfide Bridge: The sulfide can be oxidized to the corresponding sulfoxide and sulfone.
Contaminants
Contamination can occur at any stage of production, storage, or handling. Common contaminants include residual solvents, phthalates from plastic containers, and other cross-contaminants from the manufacturing environment.
Comparative Analysis of Analytical Techniques for Impurity Profiling
The effective characterization of the diverse range of potential impurities in this compound necessitates a multi-pronged analytical approach. No single technique is universally applicable; therefore, a judicious selection of complementary methods is crucial.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities
GC-MS is an indispensable tool for the analysis of volatile and semi-volatile impurities. Its high resolving power and the structural information provided by mass spectrometry make it ideal for identifying and quantifying many of the potential synthesis-related impurities and degradation products.
Causality of Experimental Choices: A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally a good starting point for the separation of the relatively non-polar analytes. The temperature program is optimized to ensure sufficient separation of the more volatile starting materials from the main component and the less volatile dimeric by-products.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the this compound sample 1:1000 (v/v) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/splitless, 250 °C, split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard method.
dot
Caption: GC-MS workflow for volatile impurity analysis.
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection (HPLC-UV/MS): For Less Volatile and Polar Impurities
HPLC is a powerful technique for the separation of less volatile and more polar impurities that are not amenable to GC analysis. Coupling HPLC with both UV and MS detectors provides comprehensive information.
Causality of Experimental Choices: Reversed-phase chromatography is the method of choice, with a C18 column providing good retention for the moderately polar analytes. A gradient elution is employed to separate a wide range of polarities, from potential polar degradation products to the less polar main component and dimeric impurities. UV detection is a good general-purpose detector, while MS provides definitive identification and enhanced sensitivity.
Experimental Protocol: HPLC-UV/MS Analysis
-
Sample Preparation: Dilute the this compound sample 1:1000 (v/v) in a mixture of acetonitrile and water (50:50).
-
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
UV Detector: Diode Array Detector (DAD), monitor at 220 nm and 254 nm.
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.
-
Ionization: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 50-800.
-
-
Data Analysis: Correlate UV and MS data for peak identification. Quantify using an external standard calibration.
dot
Caption: HPLC-UV/MS workflow for non-volatile impurity analysis.
Comparative Performance of Analytical Techniques
The choice of analytical technique should be guided by the specific impurity being targeted. The following table provides a comparative summary of the performance of GC-MS and HPLC-UV/MS for the key impurity classes.
| Impurity Class | Target Impurities | GC-MS | HPLC-UV/MS | Rationale for Preferred Technique |
| Synthesis-Related | 2-Furanmethanethiol, Methyl chloroacetate, Difurfuryl sulfide, Difurfuryl disulfide | Excellent | Good | GC-MS offers superior resolution and sensitivity for these volatile and semi-volatile compounds. |
| Degradation Products | Methoxyacetic acid, Ring-opened dicarbonyls | Poor | Excellent | These polar and non-volatile compounds are not amenable to GC analysis without derivatization. HPLC is the ideal technique. |
| Degradation Products | Sulfoxides and Sulfones | Good | Excellent | While amenable to GC, HPLC offers better resolution and avoids potential on-column thermal degradation. |
| Contaminants | Residual Solvents | Excellent | Poor | Headspace GC-MS is the standard method for volatile residual solvent analysis. |
| Contaminants | Phthalates | Excellent | Good | GC-MS provides excellent sensitivity and spectral libraries for the confident identification of these common plasticizers. |
Conclusion: A Strategy for Comprehensive Purity Assessment
The robust characterization of impurities in commercial this compound is a critical aspect of quality assurance in the flavor, fragrance, and pharmaceutical industries. A comprehensive approach, leveraging the complementary strengths of GC-MS and HPLC-UV/MS, is essential for a complete impurity profile. By understanding the potential sources of impurities and selecting the appropriate analytical tools, researchers and quality control professionals can ensure the safety, quality, and consistency of this important compound. This guide provides a scientifically sound framework for developing and implementing such a strategy, ultimately contributing to the production of higher quality and safer consumer products.
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A Senior Application Scientist's Guide to Alternatives for Methyl (2-furfurylthio)acetate in Synthetic Chemistry
Abstract
Methyl (2-furfurylthio)acetate is a versatile sulfur-containing furan derivative widely utilized as a building block in organic synthesis and as a potent flavor and fragrance agent, prized for its characteristic roasted coffee and savory notes.[1] While its utility is well-established, the exploration of structural analogs and alternative compounds is critical for expanding the synthetic chemist's toolkit, enabling the fine-tuning of organoleptic properties, and potentially improving reaction efficiency or discovering novel applications. This guide provides a comparative analysis of key alternatives to this compound, focusing on their synthesis, performance, and application-specific benefits. We will delve into experimental protocols, present comparative data, and offer mechanistic insights to empower researchers in making informed decisions for their specific synthetic goals.
Introduction: The Benchmark Compound - this compound
This compound, also known as S-(2-furanylmethyl) ethanethioate, is a thioester recognized for its significant role in both academic and industrial chemistry.[2][3][4] Its structure, featuring a furan ring, a flexible thioether linkage, and a methyl ester group, makes it a valuable intermediate. In the flavor and fragrance industry, it is a key component for creating unique aromas, particularly those reminiscent of roasted coffee, meat, and nuts.[1][3][5] Beyond its sensory applications, it serves as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[2]
The standard synthesis of this compound and its analogs typically involves the nucleophilic substitution (SN2) reaction between an alkali salt of furfuryl mercaptan (2-furfurylthiol) and an appropriate alkyl haloacetate. This robust and well-understood reaction provides a reliable pathway to a variety of furfuryl thio-compounds.
The Rationale for Seeking Alternatives
While effective, reliance on a single compound can be limiting. The pursuit of alternatives is driven by several key factors:
-
Modulation of Sensory Profiles: Small structural changes can lead to significant shifts in odor and taste, allowing for the creation of novel flavor profiles.
-
Altering Physicochemical Properties: Modifications to the ester or alkyl backbone can change properties like volatility, boiling point, and solubility, which is crucial for formulation and delivery in food systems or controlled-release applications.[4]
-
Synthetic Versatility: Different functional groups can offer alternative reactive handles for subsequent synthetic transformations.
-
Investigating Structure-Activity Relationships (SAR): Studying analogs helps to understand how molecular structure correlates with biological or sensory activity, guiding future compound design.
Comparative Analysis of Key Alternatives
We will now compare this compound with three classes of structurally related alternatives.
Alternative 1: Homologous Esters (e.g., Ethyl (2-furfurylthio)acetate)
The most direct analogs are other alkyl esters of (2-furfurylthio)acetic acid. By simply extending the alkyl chain of the ester (e.g., from methyl to ethyl or propyl), one can subtly modify the compound's properties.
-
Synthetic Accessibility: The synthesis is virtually identical to that of the methyl ester, substituting methyl chloroacetate with ethyl chloroacetate. The reaction proceeds via the same SN2 mechanism, and yields are generally comparable.
-
Performance & Application: The primary difference lies in the organoleptic properties and volatility. Longer alkyl chains tend to decrease volatility and can introduce different nuances to the flavor profile, often described as fruitier or milder. A notable example is Ethyl 3-(furfurylthio)propionate, which is also valued as a flavoring agent.[6]
Alternative 2: Thio-Chain Analogs (e.g., Furfuryl Thiopropionates)
Modifying the acyl group instead of the ester provides another avenue for exploration. For instance, replacing the acetate group with a propionate or butyrate group can have a more pronounced effect on the molecule's steric and electronic properties.
-
Synthetic Accessibility: The synthesis remains straightforward, requiring the appropriate acyl halide or anhydride to react with furfuryl mercaptan.
-
Performance & Application: These modifications can significantly alter the sensory profile. For example, Furfuryl thiopropionate is known for its distinct organoleptic properties and is used as a food flavoring agent.[6]
Alternative 3: Simplified Thioethers (e.g., Furfuryl Methyl Sulfide)
For applications where the ester functionality is not required, simpler thioethers like Furfuryl Methyl Sulfide (also known as 2-(methylthiomethyl)furan) offer a more streamlined alternative.
-
Synthetic Accessibility: This compound can be prepared by the reaction of furfuryl mercaptan's conjugate base with a methylating agent like methyl iodide, or via the reaction of furfuryl chloride with sodium thiomethoxide.
-
Performance & Application: While lacking the ester's specific flavor notes, Furfuryl Methyl Sulfide contributes its own powerful, often alliaceous or savory character. It is a key aroma component in its own right and is used in various flavor formulations.[6]
Performance Data: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes key properties of this compound and its alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Organoleptic Profile |
| This compound | C₈H₁₀O₃S | 186.23 | ~287 (est.)[7] | Roasted, coffee, savory, meaty[4] |
| Ethyl 3-(furfurylthio)propionate | C₉H₁₂O₃S | 200.25 | ~310 (est.)[7] | Evaluated for flavor use[6] |
| Furfuryl Thiopropionate | C₈H₁₀O₂S | 170.23 | Not readily available | Evaluated for flavor use[6] |
| Furfuryl Methyl Sulfide | C₆H₈OS | 128.19 | Not readily available | Evaluated for flavor use[6] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, self-validating protocols are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via S-alkylation of 2-furfurylthiol.
Materials:
-
2-Furfurylthiol (Furfuryl mercaptan)
-
Methyl chloroacetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-furfurylthiol (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide (1.05 eq) in water dropwise. Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is necessary for the subsequent SN2 reaction.
-
Allow the mixture to stir for 20 minutes at 0°C.
-
Add methyl chloroacetate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Furfuryl Methyl Sulfide (Alternative)
This protocol illustrates the synthesis of a simplified thioether alternative.
Materials:
-
2-Furfurylthiol (Furfuryl mercaptan)
-
Methyl iodide
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve 2-furfurylthiol (1.0 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide (1.05 eq) in ethanol dropwise at room temperature. Causality: Sodium ethoxide is a strong, non-aqueous base that efficiently generates the thiolate nucleophile.
-
Stir the mixture for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise. An exotherm may be observed.
-
Stir at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting thiol.
-
Quench the reaction by adding water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the product. Further purification can be achieved by distillation if necessary.
Mechanistic Insights & Visualizations
The core reaction for synthesizing these furfuryl thio-compounds is the S-alkylation of a thiol, a classic SN2 reaction. The process can be visualized as a two-step sequence: deprotonation followed by nucleophilic attack.
Caption: General SN2 mechanism for thioether/thioester synthesis.
This workflow diagram illustrates the logical progression from starting materials to the final product, emphasizing the key steps common to the synthesis of both the primary compound and its alternatives.
Caption: Synthetic workflow for furfuryl thio-compound preparation.
Conclusion and Future Outlook
This compound remains a cornerstone compound in synthetic and flavor chemistry. However, a systematic exploration of its alternatives, including homologous esters, thio-chain analogs, and simplified thioethers, provides chemists with a broader palette to achieve specific synthetic and functional outcomes. The synthetic routes to these alternatives are generally straightforward, relying on well-established nucleophilic substitution principles, making them highly accessible for research and development.
Future work should focus on generating more extensive quantitative sensory data for these analogs and exploring their applications beyond the flavor industry, for instance, as novel building blocks in medicinal chemistry or materials science, where the unique properties of the furan ring and thioether linkage can be leveraged.
References
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Human Metabolome Database. (2022). Showing metabocard for Furfuryl thioacetate (HMDB0035088). Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl (2-furfuryl thio) acetate. Retrieved from [Link]
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INCHEM. (n.d.). Sulfur-substituted Furan Derivatives (JECFA Food Additives Series 50). Retrieved from [Link]
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EFSA Journal. (2021). Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side-chain substituents and heteroatoms from chemical group 14. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 8.4: Thiols (Mercaptans). Retrieved from [Link]
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MDPI. (2022). A Caveat When Using Alkyl Halides as Tagging Agents to Detect/Quantify Reactive Sulfur Species. Retrieved from [Link]
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A Researcher's Guide: Navigating the Reactivity of Thioacetates and Thiols in Synthesis
In the intricate world of chemical synthesis, particularly in drug development and peptide chemistry, the choice between a reactive functional group and its protected precursor is a critical decision that can significantly impact reaction efficiency, yield, and the purity of the final product. This guide provides a comprehensive comparison of the reactivity of free thiols and their commonly used protected counterparts, thioacetates. By examining their performance in key synthetic transformations, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
The Fundamental Dichotomy: Stability vs. Reactivity
At its core, the choice between a thiol and a thioacetate is a trade-off between the high nucleophilic reactivity of the free thiol and the enhanced stability and handling advantages of the acetyl-protected thioacetate.
Thiols (R-SH) are the sulfur analogs of alcohols and are characterized by their potent nucleophilicity, which is central to their role in a myriad of chemical reactions. However, this reactivity comes at a cost. Thiols are notoriously susceptible to oxidation, leading to the formation of disulfide bonds (R-S-S-R), which can be an undesirable side reaction in many synthetic pathways. Furthermore, many volatile thiols possess a pungent and unpleasant odor, necessitating special handling procedures.
Thioacetates (R-SAc) , on the other hand, mask the reactive thiol group with an acetyl moiety. This protection strategy renders them significantly more stable to oxidative conditions and generally odorless, simplifying their storage and handling. The trade-off, however, is the necessity of a deprotection step to liberate the free thiol in situ for subsequent reactions. The efficiency and cleanliness of this deprotection step are paramount to the overall success of the synthetic strategy.
Comparative Reactivity in Key Synthetic Transformations
The following sections delve into a comparative analysis of thioacetates and thiols in three critical areas of chemical synthesis: the thiol-ene "click" reaction, native chemical ligation (NCL), and disulfide bond formation.
The Thiol-Ene "Click" Reaction: A Quantitative Look at Efficiency
The thiol-ene reaction, a cornerstone of "click" chemistry, involves the radical-mediated addition of a thiol to an alkene to form a thioether.[1] This reaction is prized for its high efficiency, rapid kinetics, and orthogonality to many other functional groups.[2] The use of thioacetates in this context introduces an initial deprotection step, which can be performed in situ.
A study on on-resin peptide modification provides valuable insights into the efficiency of using thioacetates as thiol precursors in a thiol-ene reaction. In this work, a resin-bound unsaturated peptide was treated with thioacetic acid under UV irradiation to furnish the corresponding peptide thioacetate.[3] Subsequent on-resin S-deacetylation yielded the desired thiolated peptide. The analysis of the intermediate and final products revealed that both the on-resin thiol-ene reaction and the deacetylation proceeded quantitatively, yielding products in high purity (>90%).[3]
| Parameter | Thiol-Ene with Free Thiol | Thiol-Ene with Thioacetate (in situ deprotection) | Reference |
| Reaction Steps | 1. Thiol-ene addition | 1. Deprotection of thioacetate2. Thiol-ene addition | [3] |
| Purity of Product | High | High (>90%) | [3] |
| Conversion | Typically high to quantitative | Quantitative for both deprotection and thiol-ene steps | [3] |
| Side Products | Minimal under optimal conditions | Potential for side products from deprotection, but none detected in the cited study | [3] |
Experimental Protocol: On-Resin Thiol-Ene Reaction and S-Deacetylation [3]
-
Thiol-Ene Reaction: The resin-bound unsaturated peptide is treated with thioacetic acid (20 equivalents), 2,2-dimethoxy-2-phenylacetophenone (DPAP, 10 equivalents), and 4-methoxyacetophenone (MAP, 10 equivalents) in dimethylformamide (DMF). The mixture is irradiated with UV light (365 nm) for 15 minutes to achieve >95% conversion to the thioacetate.
-
Resin Washing: The resin is thoroughly washed to remove excess reagents.
-
S-Deacetylation: The resin-bound peptide thioacetate is treated with a deprotection agent to liberate the free thiol.
-
Cleavage and Deprotection: The thiolated peptide is cleaved from the resin and globally deprotected using standard procedures.
The causality behind this experimental design lies in the use of a photoinitiator system (DPAP/MAP) to efficiently generate thiyl radicals from thioacetic acid under mild UV irradiation. The excess of thioacetic acid drives the reaction to completion. The on-resin approach facilitates purification by simple washing steps.
Diagram: Thiol-Ene Reaction Workflow
Caption: Workflow for Thiol-Ene Reaction.
Native Chemical Ligation (NCL): The Gold Standard in Peptide Synthesis
Native chemical ligation is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[4] The reaction relies on the chemoselective reaction of a C-terminal peptide thioester with an N-terminal cysteine residue of another peptide. While traditional NCL employs pre-formed peptide thioesters, the use of thioacetate-containing peptides as precursors that can be converted to thioesters in situ is an attractive alternative.
NCL reactions are known for their high efficiency, often yielding the desired ligated product in very high yields (>90%).[5] The use of thioacetate precursors, which are more stable during solid-phase peptide synthesis (SPPS), can be advantageous. The in situ conversion to the active thioester is a critical step that must be high-yielding to maintain the overall efficiency of the ligation process.
| Parameter | NCL with Peptide Thioester | NCL with Thioacetate Precursor | Reference |
| Precursor Stability | Can be labile, especially during Fmoc-SPPS | More stable during SPPS | [6] |
| Reaction Steps | 1. Ligation | 1. In situ thioester formation2. Ligation | [6] |
| Overall Yield | High (>90% ligation step) | Dependent on the efficiency of both steps, but high overall yields are achievable | [5] |
| Purity | High | High, assuming clean conversion to the thioester | [5] |
Experimental Protocol: General Native Chemical Ligation [5]
-
Peptide Dissolution: The peptide fragments (the C-terminal thioester or thioacetate precursor and the N-terminal cysteine peptide) are dissolved in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0).
-
Thiol Additive: A thiol additive, such as 4-mercaptophenylacetic acid (MPAA), is added to catalyze the transthioesterification.[7]
-
Reaction Monitoring: The reaction progress is monitored by HPLC until completion.
-
Purification: The ligated product is purified by preparative HPLC.
The rationale for using a high concentration of a denaturant like guanidine hydrochloride is to ensure the solubility of the peptide fragments. The thiol additive is crucial for the reversible transthioesterification step, which ultimately drives the reaction towards the thermodynamically stable amide bond.[7]
Diagram: Native Chemical Ligation Mechanism
Caption: Mechanism of Native Chemical Ligation.
Disulfide Bond Formation: A Tale of Two Pathways
Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins. They are formed by the oxidation of two thiol groups. When starting with thioacetates, a deprotection step is required prior to oxidation.
The direct oxidation of free thiols is a straightforward process, but it can sometimes lead to a mixture of products if multiple cysteine residues are present. The use of thioacetates allows for a more controlled, stepwise approach where specific thiol groups can be deprotected and then oxidized. This is particularly advantageous in the synthesis of complex peptides with multiple disulfide bridges, where orthogonal protection strategies are essential.
| Feature | Disulfide Formation from Thiols | Disulfide Formation from Thioacetates |
| Control | Less control in the presence of multiple thiols | Allows for regioselective disulfide bond formation |
| Reaction Steps | 1. Oxidation | 1. Deprotection2. Oxidation |
| Side Reactions | Potential for scrambling and oligomerization | Minimized scrambling if deprotection is selective |
| Applications | Simple peptides with one disulfide bond | Complex peptides with multiple, defined disulfide bonds |
Experimental Protocol: Deprotection of Thioacetate for Disulfide Formation [8]
-
Dissolution: The thioacetate-containing compound is dissolved in a suitable solvent (e.g., ethanol).
-
Deprotection: A basic solution (e.g., NaOH in water) is added dropwise, and the mixture is refluxed for a specified time (e.g., 2 hours).
-
Neutralization: The reaction is cooled and neutralized with an acid (e.g., HCl).
-
Extraction: The free thiol is extracted into an organic solvent.
-
Oxidation: The purified thiol is then subjected to oxidation conditions to form the disulfide bond.
The choice of a basic deprotection method is common for thioacetates. The subsequent neutralization and extraction are crucial to isolate the free thiol before it can undergo undesired side reactions.
Diagram: Disulfide Bond Formation Pathways
Caption: Pathways to Disulfide Bond Formation.
Practical Considerations: Beyond the Reaction Flask
The choice between thiols and thioacetates extends beyond their chemical reactivity and involves practical laboratory considerations.
| Aspect | Thiols | Thioacetates |
| Odor | Often strong and unpleasant | Generally odorless |
| Stability | Prone to oxidation | Stable to air and long-term storage |
| Handling | Requires careful handling to prevent oxidation and odor release | Easier to handle and weigh |
| Purification | Can be challenging due to instability | Generally straightforward purification of the protected compound |
| Cost | Varies depending on the specific compound | Can be more cost-effective for large-scale synthesis due to stability |
Conclusion: A Strategic Choice for the Synthetic Chemist
The decision to use a free thiol or a thioacetate precursor is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific demands of the synthesis.
-
For reactions where high reactivity and a single-step transformation are paramount, and where the instability and odor of the thiol can be managed, the free thiol is often the reagent of choice. This is particularly true for many standard thiol-ene reactions where the starting materials are readily available.
-
In complex, multi-step syntheses, especially in peptide and natural product synthesis, the stability, ease of handling, and potential for controlled deprotection make thioacetates a highly attractive option. The ability to introduce a latent thiol group that can be unmasked at the desired stage provides a level of control that is often crucial for the successful synthesis of intricate molecular architectures.
Ultimately, a thorough understanding of the reactivity, stability, and practical handling of both thiols and thioacetates, as outlined in this guide, will empower researchers to design more robust and efficient synthetic strategies, leading to higher yields, improved purity, and ultimately, greater success in their research and development endeavors.
References
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- Dawson, P. E., & Kent, S. B. (2000). ‘Native’chemical ligation: a new technology for the selective, covalent condensation of two unprotected peptide segments to form a single, larger polypeptide chain. Annual review of biochemistry, 69(1), 923-960.
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- Isidro-Llobet, A., et al. (2011). Side reactions in the SPPS of Cys-containing peptides. Journal of peptide science, 17(5), 334-341.
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- Dénès, F., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in chemistry, 8, 591.
- Flemer Jr, S. (2011). Chapter 6 "protection for the thiol group". Molecules, 16(4), 3128-3161.
- Johnson, E. C., & Kent, S. B. (2006). Acceleration of thiol additive-free native chemical ligation by intramolecular S→ S acyl transfer. Journal of the American Chemical Society, 128(20), 6640-6646.
- Agouridas, Y., et al. (2021). UNVEILING THE AMINE-THIOL MOLECULAR PRECURSOR CHEMISTRY FOR FABRICATION OF SEMICONDUCTING MATERIALS.
- Wolan, A., et al. (2020).
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A Senior Application Scientist's Guide to the Biological Activity Screening of Methyl (2-furfurylthio)acetate Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. The furan nucleus, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides an in-depth technical overview of the biological activity screening of derivatives of Methyl (2-furfurylthio)acetate, a furan-containing compound with potential for derivatization to uncover novel therapeutic agents.
This document will navigate through the rationale for selecting this chemical class, propose a synthetic strategy for creating a diverse library of derivatives, and detail the experimental protocols for screening their antimicrobial and cytotoxic activities. The insights provided are grounded in established scientific principles and aim to equip researchers with the necessary knowledge to embark on their own discovery programs.
The Furan Scaffold: A Versatile Core for Drug Discovery
The furan ring is a key structural motif in many biologically active compounds, contributing to a range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[4][5] Its utility in drug design is often attributed to its ability to act as a bioisostere for other aromatic systems, such as phenyl rings, while offering distinct electronic and steric properties that can enhance metabolic stability and target binding.[4]
This compound itself is recognized as a flavor and fragrance agent.[6] However, its structure, featuring a furan ring, a thioether linkage, and an ester group, presents multiple points for chemical modification. This allows for the systematic synthesis of a library of derivatives to explore structure-activity relationships (SAR) and identify compounds with potent and selective biological activities.
Crafting a Library of Derivatives: A Proposed Synthetic Workflow
The synthesis of this compound derivatives can be approached through a straightforward and modular methodology. The parent compound can be synthesized from 2-furfuryl mercaptan and ethyl chloroacetate.[7] From there, a variety of derivatives can be generated. For instance, the ester functionality can be hydrolyzed and then coupled with a diverse range of amines or alcohols to create a library of amides and esters.
Caption: Proposed synthetic workflow for generating a library of this compound derivatives.
Screening for Biological Activity: A Comparative Approach
A systematic screening of the synthesized derivatives is crucial to identify lead compounds. Based on the known activities of other furan derivatives, initial screening should focus on antimicrobial and anticancer activities.
Antimicrobial Activity Screening
The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[2] Furan derivatives have demonstrated promising activity against a range of bacteria.[1][8]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data for Furan Derivatives:
While specific data for this compound derivatives is not yet established, the following table provides examples of the antimicrobial activity of other furan-containing compounds to serve as a benchmark.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 5-Nitrofuran derivatives | Gram-positive & Gram-negative bacteria | Not specified, showed inhibitory effects | [8] |
| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | Photogenic bacteria | 250 | [2][9] |
| 2(5H)-furanone derivative (F105) | Methicillin-susceptible S. aureus (MSSA) | 10 | [10] |
| 2(5H)-furanone derivative (F105) | Methicillin-resistant S. aureus (MRSA) | 20 | [10] |
Anticancer Activity Screening
The furan scaffold is also a component of several compounds with cytotoxic activity against various cancer cell lines.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well.[9]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the synthesized derivatives.
-
Incubation: The plates are incubated for another 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
Comparative Data for Furan Derivatives:
The following table presents the cytotoxic activity of some furan derivatives as a reference for a screening campaign of this compound derivatives.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 | [2][9] |
| Furan-based pyridine carbohydrazide | MCF-7 | 4.06 µM | |
| Furan-based N-phenyl triazinone | MCF-7 | 2.96 µM |
Visualizing the Screening Workflow
A logical and systematic workflow is essential for an efficient screening campaign.
Caption: A generalized workflow for the biological activity screening of a chemical library.
Conclusion and Future Directions
The exploration of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The inherent versatility of the furan scaffold, coupled with the potential for diverse chemical modifications, provides a strong foundation for a successful drug discovery program. By employing systematic synthesis and robust screening protocols, researchers can unlock the therapeutic potential hidden within this chemical class. Future work should focus on elucidating the mechanism of action of any identified lead compounds and optimizing their pharmacological properties through further medicinal chemistry efforts.
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Navigating the Furan Conundrum: A Comparative Guide to Cross-Reactivity in Chemical Assays
For researchers in drug discovery and the broader scientific community, the furan scaffold presents a double-edged sword. Its presence in numerous bioactive natural products and approved drugs speaks to its utility as a pharmacophore. However, the inherent electronic properties of the furan ring also predispose it to metabolic activation and chemical reactivity, leading to significant challenges in in vitro chemical assays. Furan-containing compounds are frequently identified as "pan-assay interference compounds" (PAINS), producing false-positive results that can derail research programs and waste valuable resources.[1]
This guide provides an in-depth technical comparison of the cross-reactivity of furan compounds in chemical assays. We will explore the underlying mechanisms of this interference, provide experimental protocols to identify and mitigate these effects, and compare the performance of furan-containing molecules with alternative heterocyclic scaffolds. Our goal is to equip researchers with the knowledge and tools to confidently navigate the complexities of working with these valuable yet challenging molecules.
The Root of the Problem: The Inherent Reactivity of the Furan Ring
Furan is an electron-rich five-membered aromatic heterocycle.[2] This electron-rich nature, a consequence of the oxygen heteroatom's lone pair of electrons participating in the aromatic system, makes the furan ring highly susceptible to oxidation.[3] In a biological context, this oxidation is often mediated by cytochrome P450 enzymes, leading to the formation of a reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[4][5]
This metabolic activation is a primary driver of furan-related hepatotoxicity in vivo.[3] However, the same underlying chemical principles are at play in the acellular environment of a chemical assay. The furan ring can be oxidized by assay components or even ambient conditions, or the furan-containing compound itself can participate in non-specific interactions due to its electronic properties.
Mechanisms of Furan-Mediated Assay Interference
The cross-reactivity of furan compounds in chemical assays can manifest through several mechanisms, broadly categorized as reactivity-based and non-reactivity-based interference.
Covalent Modification of Assay Components
The formation of electrophilic intermediates, such as BDA, is a major source of interference. These reactive species can covalently modify nucleophilic residues (e.g., cysteine, lysine) on proteins, including enzymes and antibodies, that are critical components of the assay.[4] This covalent modification can lead to:
-
False-Positive Inhibition: Modification of an enzyme's active site can mimic true inhibition, leading to a false-positive signal in an enzyme inhibition assay.
-
Assay Signal Disruption: Covalent binding to reporter enzymes, such as luciferase or horseradish peroxidase (HRP), can directly inhibit their function and disrupt the assay readout.[6]
dot graph TD { A[Furan-Containing Compound] -->|Oxidation| B(Electrophilic Intermediate e.g., cis-2-butene-1,4-dial); B --> C{Assay Protein (e.g., Enzyme, Antibody)}; C --> D[Covalent Adduct Formation]; D --> E[Loss of Protein Function]; E --> F[False-Positive Assay Signal];
} Furan Reactivity Pathway.
Non-Specific Interactions and Assay Technology Interference
Beyond covalent reactivity, furan-containing compounds can interfere with assay readouts through various non-specific mechanisms:
-
Fluorescence Interference: Many furan derivatives are intrinsically fluorescent or can quench the fluorescence of reporter molecules used in the assay. This can lead to false-positive or false-negative results in fluorescence-based assays (e.g., FRET, fluorescence polarization).[6]
-
Light Scattering: At higher concentrations, some furan compounds may form aggregates that scatter light, interfering with absorbance or fluorescence readings.
-
Redox Cycling: Certain substituted furans can undergo redox cycling in the presence of reducing agents common in assay buffers (e.g., DTT), leading to the production of reactive oxygen species (ROS) that can damage assay components.
Identifying Furan-Based Assay Interference: A Guide to Counter-Screening
A robust hit validation cascade is essential to eliminate false positives arising from furan reactivity. The following experimental strategies can be employed to identify and characterize assay interference.
Glutathione (GSH) Trapping Assay
This assay is designed to detect the formation of reactive, electrophilic metabolites. Glutathione, a biological thiol, acts as a trapping agent for these reactive species.
Protocol: In Vitro Glutathione Trapping Assay
-
Incubation: Incubate the furan-containing test compound (typically 10-50 µM) with human liver microsomes (HLM) or S9 fraction (as a source of metabolic enzymes) and a trapping agent, such as glutathione (GSH), in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched with a protein precipitation agent (e.g., cold acetonitrile).
-
Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to detect the formation of GSH-conjugates of the furan compound or its metabolites.[7] The appearance of a mass corresponding to the parent compound plus GSH (or a metabolite plus GSH) is indicative of reactive intermediate formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods can provide direct evidence of covalent modification of proteins.
Protocol: NMR-Based Detection of Covalent Modification
-
Protein Preparation: Prepare a solution of a model protein (e.g., bovine serum albumin, BSA) or the target protein of interest in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Acquire Baseline Spectrum: Acquire a baseline ¹H NMR spectrum of the protein.
-
Incubation with Furan Compound: Add the furan-containing compound to the protein solution and incubate for a defined period.
-
Acquire Post-Incubation Spectrum: Acquire another ¹H NMR spectrum after incubation.
-
Analysis: Covalent modification of the protein will result in changes in the chemical shifts and line broadening of specific amino acid residues, providing evidence of a direct interaction.[8]
Assay Technology Counter-Screens
To identify non-reactivity-based interference, it is crucial to run counter-screens that specifically assess the compound's effect on the assay technology itself.[9]
-
Fluorescence Counter-Screen: Test compounds in the assay buffer without the biological target to measure their intrinsic fluorescence at the excitation and emission wavelengths of the assay.
-
Luciferase Inhibition Assay: A dedicated assay using purified luciferase enzyme can identify compounds that directly inhibit the reporter enzyme.[9]
dot graph TD { subgraph "Hit Validation Workflow" direction LR A[Primary Screen Hit] --> B{Counter-Screens}; B --> C[GSH Trapping Assay]; B --> D[NMR Spectroscopy]; B --> E[Assay Technology Screens]; C --> F{Data Analysis}; D --> F; E --> F; F --> G[Triage False Positives]; G --> H[Confirm True Hits]; end
} Workflow for Identifying Furan Interference.
A Comparative Look at Furan Alternatives
Given the challenges associated with the furan scaffold, medicinal chemists often employ bioisosteric replacements to mitigate reactivity while retaining desired biological activity.[10] A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[11]
| Heterocycle | Key Features | Advantages over Furan | Disadvantages |
| Furan | Oxygen heteroatom, electron-rich | - | Prone to oxidation, metabolic instability, high potential for assay interference.[3] |
| Thiophene | Sulfur heteroatom, more aromatic than furan | Generally more metabolically stable, less prone to oxidation.[12] | Can still be oxidized to reactive intermediates, though often to a lesser extent than furan. |
| Pyrrole | Nitrogen heteroatom, highly electron-rich | Can form hydrogen bonds, different electronic profile. | More reactive than furan towards electrophilic substitution, potential for different metabolic liabilities.[13] |
| Oxazole | Nitrogen and oxygen heteroatoms, less electron-rich | More stable to oxidation, can act as a hydrogen bond acceptor. | Different steric and electronic properties that may alter biological activity. |
| 1,3,4-Oxadiazole | Two nitrogen and one oxygen heteroatom | Chemically stable, often used as an amide or ester bioisostere.[14] | Significantly different electronic and steric profile compared to furan. |
Table 1: Comparison of Furan and Common Bioisosteric Replacements
The choice of a suitable replacement is highly context-dependent and requires careful consideration of the structure-activity relationship (SAR) of the compound series.
Case Study: Thiophene as a Furan Bioisostere
The replacement of a furan ring with a thiophene is a common strategy in medicinal chemistry. Thiophene is generally considered to be more aromatic and less reactive than furan due to the better ability of sulfur's 3p orbitals to participate in the π-system compared to oxygen's 2p orbitals.[15] This often translates to improved metabolic stability and a lower propensity for forming reactive intermediates.
A study comparing furan- and thiophene-based derivatives as CXCR4 inhibitors showed that both scaffolds could produce potent compounds, highlighting the viability of thiophene as a furan bioisostere in that context.[16] However, it is crucial to experimentally verify the properties of each new analog, as subtle changes in electronic and steric properties can significantly impact biological activity and off-target effects.
Conclusion and Best Practices
Furan-containing compounds are valuable tools in chemical biology and drug discovery, but their inherent reactivity demands a cautious and informed approach. Researchers must be vigilant for the potential of these compounds to act as assay-interfering species, leading to false-positive results.
Key Recommendations:
-
Be Aware of the Potential for Interference: Recognize that furan-containing compounds are potential PAINS and plan your hit validation strategy accordingly.
-
Employ a Robust Counter-Screening Cascade: Utilize a combination of reactivity-based assays (e.g., GSH trapping) and technology-specific counter-screens to identify and eliminate false positives.
-
Consider Bioisosteric Replacement: In cases of persistent reactivity or metabolic instability, explore the use of alternative heterocyclic scaffolds such as thiophene or oxazole.
-
Thoroughly Characterize Hits: For any confirmed furan-containing hit, a comprehensive characterization of its mechanism of action and potential for off-target effects is essential before committing to significant resource investment.
By understanding the chemical principles underlying furan reactivity and implementing rigorous experimental validation, researchers can successfully navigate the challenges posed by this important chemical scaffold and unlock its full potential in their scientific endeavors.
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A Comparative Guide to Thio-Furfuryl Flavorants: Methyl (2-furfurylthio)acetate vs. S-Furfuryl thioacetate in Flavor Applications
In the intricate world of flavor chemistry, the development of potent and stable aroma compounds is a paramount objective. Among the vast array of molecules that contribute to the desirable roasted, savory, and coffee-like notes in thermally processed foods, sulfur-containing furan derivatives hold a prominent position. This guide provides an in-depth technical comparison of two such compounds: Methyl (2-furfurylthio)acetate and S-Furfuryl thioacetate. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry and drug development, offering insights into their respective performance characteristics, supported by experimental rationale and methodologies.
Introduction: The Chemical and Sensory Landscape
Both this compound and S-Furfuryl thioacetate are prized for their ability to impart complex and highly sought-after flavor profiles. Their genesis in food is often linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is responsible for the browning and flavor development in cooked foods[1][2][3]. Specifically, the interaction of sulfur-containing amino acids like cysteine with furan derivatives, which are also products of the Maillard reaction, gives rise to these potent aroma compounds[4][5].
S-Furfuryl thioacetate (CAS 13678-68-7), a thioester, is well-documented for its burnt, roasted, alliaceous, garlic, savory, and coffee-like sensory profile[6]. It is often considered a more stable precursor to 2-furfurylthiol, a key character-impact compound in coffee with an exceptionally low odor threshold, but which is notoriously unstable[4][7]. The thioacetate group can be hydrolyzed, either enzymatically or through heat, to release the potent thiol in situ[7].
This compound (CAS 108499-33-8), a thioether, presents an alternative chemical structure. While detailed public-domain sensory descriptive analyses are less common, its use as a flavoring agent is established, with typical applications in dairy products, baked goods, and beverages suggesting a contribution to savory and roasted flavor profiles[8].
The fundamental difference in their chemical structure—a thioester versus a thioether linkage—is the cornerstone of their differing performance in flavor applications, influencing their aroma profile, stability, and release characteristics.
Comparative Analysis: Organoleptic and Physicochemical Properties
A direct comparison of the two molecules reveals distinct characteristics that dictate their suitability for various applications.
Organoleptic Profile: A Tale of Two Sulfur Linkages
The sensory properties of these compounds are intricately linked to their molecular structure. The following table summarizes their known organoleptic characteristics.
| Feature | This compound | S-Furfuryl thioacetate |
| CAS Number | 108499-33-8[9] | 13678-68-7[6] |
| Molecular Formula | C₈H₁₀O₃S[9] | C₇H₈O₂S[6] |
| Flavor Profile | Less documented; likely contributes to savory, roasted notes. | Burnt, roasted, alliaceous, garlic, savory, coffee-like[6]. |
| Odor Description | Not widely reported in detail. | Sulfurous, burnt, roasted, nutty, coffee[10]. |
| Key Sensory Nuance | The thioether linkage generally imparts a more stable, less aggressive sulfur note compared to thiols. | The thioester can hydrolyze to release the potent and volatile 2-furfurylthiol, which has a fresh roasted coffee aroma at low concentrations[4]. |
Causality of Sensory Differences: The thioester bond in S-Furfuryl thioacetate is more susceptible to hydrolysis than the thioether bond in this compound. This lability is a double-edged sword: it allows for the controlled release of the highly impactful 2-furfurylthiol, but it can also lead to a less predictable flavor profile and potential instability. Conversely, the greater stability of the thioether in this compound likely results in a more consistent but potentially less potent aroma profile.
Chemical Stability and Flavor Release
The stability of a flavor compound during food processing and storage is a critical performance metric. Heat, pH changes, and interactions with the food matrix can significantly alter the chemical structure and, consequently, the sensory perception of the flavorant[11].
| Property | This compound (Thioether) | S-Furfuryl thioacetate (Thioester) |
| Bond Stability | The C-S-C thioether bond is generally more stable to hydrolysis and thermal degradation than a thioester bond. | The S-C=O thioester bond is more susceptible to nucleophilic attack and hydrolysis, especially under acidic or basic conditions and elevated temperatures. |
| Inferred Thermal Stability | Higher stability is expected during processing such as baking and retorting. | May degrade or transform during harsh thermal processing, leading to the formation of 2-furfurylthiol and other degradation products. |
| pH Sensitivity | Less sensitive to pH fluctuations. | More prone to hydrolysis at non-neutral pH. |
| Flavor Release Mechanism | Primarily through volatilization from the food matrix. The release will be governed by its partition coefficient and interactions with matrix components like proteins and fats[12][13]. | A dual mechanism of direct volatilization and in-situ generation of 2-furfurylthiol through hydrolysis. This can provide a bloom of fresh roasted notes upon heating or consumption. |
Experimental Rationale: The greater stability of thioethers over thioesters is a well-established principle in organic chemistry. Thioesters are more reactive towards nucleophiles, including water, due to the polarization of the carbonyl group. This inherent reactivity makes S-Furfuryl thioacetate a pro-flavor, designed to release a more potent aroma compound under specific conditions. This compound, on the other hand, is expected to deliver its own intrinsic flavor with greater fidelity through various processing conditions.
Experimental Design for Comparative Performance Evaluation
To provide a definitive comparison of these two flavorants, a structured experimental approach is necessary. The following protocols outline a robust methodology for their evaluation.
Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds[14][15].
Workflow for GC-O Analysis:
Caption: Potential degradation pathways affecting flavor.
Conclusion and Recommendations
The choice between this compound and S-Furfuryl thioacetate for a specific flavor application is a nuanced decision that depends on the desired sensory profile, the processing conditions of the food product, and the required shelf-life stability.
-
S-Furfuryl thioacetate is the preferred choice when a potent, fresh, roasted coffee-like aroma is desired, particularly in applications where a burst of flavor upon heating is beneficial. Its role as a pro-flavor for the highly impactful 2-furfurylthiol makes it a valuable tool for creating dynamic and authentic roasted notes. However, careful consideration of its stability under various processing and storage conditions is crucial.
-
This compound is a more suitable option for applications requiring high flavor stability during harsh processing conditions. Its thioether linkage provides greater resistance to degradation, ensuring a more consistent and predictable flavor profile throughout the product's shelf life. While its intrinsic aroma may be less potent than the released thiol from its thioester counterpart, its reliability makes it a robust choice for a wide range of food matrices.
Ultimately, empirical testing using the outlined experimental protocols is strongly recommended to determine the optimal flavorant for a specific product formulation and processing environment. Further research into the detailed sensory attributes of this compound and direct comparative studies will continue to illuminate the distinct advantages of each of these valuable flavor ingredients.
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Breslin, P. A. S., & Spector, A. C. (2008). The role of sulfur chemistry in thermal generation of aroma. In Flavour Development, Analysis and Perception in Food and Beverages (pp. 209-231). Woodhead Publishing. [4]4. PubChem. (n.d.). Furfuryl thioacetate. National Center for Biotechnology Information. Retrieved from a valid URL. [6]5. CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material - Google Patents. (n.d.). Retrieved from a valid URL. [16]6. Organic Syntheses Procedure. (n.d.). 2-furfuryl mercaptan. Retrieved from a valid URL. [17]7. PrepChem.com. (n.d.). Synthesis of Furfurylthiol acetate. Retrieved from a valid URL. [18]8. EFSA Panel on Food Additives and Flavourings (FAF). (2020). Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side‐chain substituents and heteroatoms from chemical group 14. EFSA Journal, 18(12), e06326. [19]9. Qian, M. C., & Reineccius, G. (2021). Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis. Foods, 10(9), 2123. [14]10. Blank, I. (2002). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. In Sulfur Compounds in Foods (pp. 1-18). American Chemical Society. [20]11. Lawless, H. T., & Heymann, H. (2010). Sensory evaluation of food: principles and practices. Springer Science & Business Media.
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A Senior Application Scientist's Comparative Guide to Sulfur-Containing Aroma Compounds in Food Systems
Introduction: The Double-Edged Sword of Sulfur Aromas
Volatile sulfur compounds (VSCs) represent a fascinating and challenging class of molecules that are pivotal to the sensory experience of a vast array of foods and beverages.[1][2] From the desirable roasted notes of coffee and the savory character of cooked meat to the pungent identity of garlic and the fresh-cut aroma of tropical fruits, sulfur compounds are often the defining character-impact odorants.[1][2][3][4] However, their potent nature is a double-edged sword; at extremely low concentrations, they contribute unique and pleasant aromas, but even slight increases can lead to offensive off-flavors, such as notes of rotten eggs, cooked cabbage, or gas leaks.[2][5]
This potency stems from their exceptionally low odor detection thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making their analysis a significant challenge for researchers, scientists, and drug development professionals.[1][2][5] The inherent chemical lability, thermal instability, and susceptibility to oxidation of many VSCs further complicate their accurate identification and quantification.[1][6]
This guide provides a comparative analysis of the critical aspects of sulfur-containing aroma compounds in food systems. We will delve into their formation pathways, compare the leading analytical techniques for their extraction and detection, and provide experimental data to support these comparisons. The objective is to equip you with the field-proven insights and technical knowledge necessary to navigate the complexities of sulfur aroma analysis with scientific integrity.
Formation Pathways: The Genesis of Sulfur Aromas
The presence of sulfur-containing aroma compounds in food is not accidental but the result of specific chemical and biochemical transformations of sulfur-containing precursors. Understanding these pathways is crucial for controlling and modulating flavor profiles in food production. The two primary routes for their formation are enzymatic pathways and thermal generation, primarily through the Maillard reaction.[7]
Enzymatic Formation in Plant-Based Foods
In many fresh vegetables, particularly those from the Allium (e.g., garlic, onions) and Brassica (e.g., cabbage, broccoli, mustard) genera, characteristic sulfur aromas are generated enzymatically when the plant tissue is damaged, such as by cutting or chewing.[7]
-
Allium Vegetables: The key reaction involves the enzyme alliinase , which is physically separated from its substrate, alliin (S-alk(en)yl-L-cysteine sulfoxides), in intact cells.[8][9] Upon tissue disruption, alliinase cleaves alliin into unstable sulfenic acids, which then rapidly undergo condensation reactions to form a variety of thiosulfinates (like allicin in garlic), polysulfides, and other volatile sulfur compounds that define their sharp, pungent aromas.[8]
-
Brassica Vegetables: A similar process occurs in Brassica vegetables, involving the enzyme myrosinase and substrates called glucosinolates .[7][[“]] When the plant cells are ruptured, myrosinase hydrolyzes glucosinolates into glucose and an unstable aglycone. This intermediate then rearranges to form isothiocyanates (e.g., allyl isothiocyanate in mustard, giving a pungent heat), nitriles, and thiocyanates, depending on factors like pH and the presence of specific cofactors.[[“]][11]
Thermal Generation: The Maillard Reaction and Strecker Degradation
During thermal processing, such as roasting, frying, or baking, a complex series of chemical reactions known as the Maillard reaction is a primary source of sulfur-containing aroma compounds.[5][12] This reaction occurs between reducing sugars and amino acids. The sulfur-containing amino acids, cysteine and methionine , are key precursors in this process.[4][12]
A critical subsidiary reaction is the Strecker degradation , where α-dicarbonyl compounds (formed during the Maillard reaction) react with amino acids. When cysteine is involved, it degrades to produce hydrogen sulfide (H₂S), ammonia, and aldehydes.[13] This highly reactive H₂S is a crucial building block, readily reacting with other Maillard intermediates to form a plethora of potent, often heterocyclic, sulfur compounds like thiophenes, thiazoles, and the quintessential coffee aroma compound, 2-furfurylthiol.[5][12][13][14][15]
Comparative Analysis of Analytical Techniques
The analysis of VSCs is analytically demanding due to their low concentrations, high volatility, and reactivity.[1] The choice of methodology can significantly impact the qualitative and quantitative results. A typical workflow involves extraction/concentration, followed by separation and detection.
Extraction and Concentration: A Head-to-Head Comparison
The initial step of isolating VSCs from the complex food matrix is critical. The ideal technique should provide high recovery, minimize artifact formation, and be suitable for the specific food matrix and target analytes.[6][16]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Headspace Solid-Phase Microextraction (HS-SPME) | An equilibrium-based technique where a coated fused-silica fiber is exposed to the headspace above a sample to adsorb volatiles.[17][18] | - Solvent-free, simple, fast, and easily automated.[17] - Good for highly volatile compounds. | - Competitive adsorption can occur, especially in complex matrices.[18] - Fiber selection is crucial and analyte-dependent.[19][20][21] - Matrix effects (e.g., ethanol, fat) can significantly alter partitioning. | - Screening of highly volatile sulfur compounds in beverages (wine, beer) and solid foods (coffee, cheese).[17][22] - Rapid quality control. |
| Solvent-Assisted Flavor Evaporation (SAFE) | A high-vacuum distillation technique that gently separates volatile compounds from a solvent extract of the food at low temperatures (e.g., 40°C).[23][24][25] | - Minimizes thermal degradation and artifact formation.[6][23][24] - Excellent for isolating a wide range of volatiles, including semi-volatiles. - High recovery rates. | - Labor-intensive and time-consuming. - Requires specialized glassware. - Uses organic solvents. | - Comprehensive, quantitative aroma profiling of thermally sensitive foods (e.g., fruit juices, dairy). - Isolation of key odorants for sensory analysis (GC-O).[3][16] |
| Simultaneous Distillation-Extraction (SDE) | A technique where the sample is boiled, and the resulting steam is passed through an organic solvent to continuously extract the volatile compounds. | - Can handle large sample volumes. - Effective for less volatile compounds. | - High temperatures can cause significant thermal degradation and artifact formation.[6][20] - Not suitable for labile compounds. | - Robust, less-labile compounds in matrices that can withstand heating. (Use with caution for sulfur analysis). |
| Stir Bar Sorptive Extraction (SBSE) | A sorptive extraction technique where a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to extract analytes from a liquid sample.[4] | - Higher extraction phase volume than SPME, leading to higher recovery and sensitivity for many compounds.[4] - Solventless. | - Longer extraction times than SPME. - Primarily suited for liquid samples. - PDMS is nonpolar, limiting extraction of very polar compounds. | - Trace analysis in liquid samples like wine and beer.[4] - Monitoring off-flavors. |
Experimental Data Snapshot: Extraction Method Comparison for Natto
A study comparing four extraction methods for the analysis of flavor compounds in natto (fermented soybeans) highlights the selectivity of each technique.
| Compound Class | SPME | DHS | SDE | SAFE |
| Ketones | 14 | 10 | 7 | 8 |
| Acids | 6 | 5 | 1 | 1 |
| Pyrazines | 8 | 7 | 4 | 5 |
| Sulfur Compounds | 4 | 2 | 3 | 3 |
| Esters | 5 | 2 | 10 | 10 |
| Aromatics | 19 | 12 | 21 | 20 |
| Total Identified | 42 | 23 | 31 | 36 |
| (Data synthesized from a comparative study on natto flavor)[15][16][26] |
This data clearly demonstrates that for natto, SPME and Dynamic Headspace Sampling (DHS) were more effective for extracting acidic and pyrazine compounds, while SDE and SAFE showed better performance for esters and aromatics.[16] For sulfur compounds specifically, SPME identified the highest number.[16] This underscores the critical importance of selecting an extraction method based on the target analytes and food matrix.
Separation and Detection: Choosing the Right Tool
After extraction, Gas Chromatography (GC) is the universal standard for separating the complex mixture of volatile compounds. The choice of detector, however, is paramount for achieving the required sensitivity and selectivity for sulfur analysis.
| Detector | Principle | Sensitivity | Selectivity | Key Insights |
| Mass Spectrometry (MS) | Ionizes compounds and separates them based on their mass-to-charge ratio, providing structural information for identification. | Good to Excellent (depending on the analyzer, e.g., Q-TOF, Triple Quad). | Non-selective (detects all ionizable compounds), but can achieve selectivity through modes like SIM or MRM. | - Strength: Provides structural confirmation for unambiguous identification. - Challenge: Co-elution with matrix components can suppress ionization and complicate identification of trace sulfur compounds.[7] |
| Sulfur Chemiluminescence Detector (SCD) | After combustion, sulfur compounds form sulfur monoxide (SO), which reacts with ozone to produce light (chemiluminescence) that is detected by a photomultiplier tube. | Excellent (low ppb to ppt).[14] | Highly selective for sulfur-containing compounds only.[27][28] | - Strength: Simplifies complex chromatograms by only showing sulfur peaks, making it ideal for screening and quantification in complex matrices.[7][8] Its equimolar response simplifies quantification.[27][28] - Limitation: Provides no structural information. |
| Gas Chromatography-Olfactometry (GC-O) | The human nose acts as the detector. Effluent from the GC column is split between a chemical detector (e.g., MS or SCD) and a sniffing port.[29] | Unparalleled for odor-active compounds; can detect compounds below the instrumental detection limit. | The most relevant detector for aroma, as it only responds to compounds that have an odor. | - Strength: Directly links an aroma perception to a specific point in the chromatogram, identifying which compounds are truly contributing to the food's scent.[29] - Limitation: Subjective, requires trained panelists, and is labor-intensive. |
Comparative Insight: For the most comprehensive analysis, coupling detectors is a powerful strategy. A GC-SCD/MS setup provides both sulfur-specific detection and mass spectral data for identification. Even more powerfully, a GC-O-MS/SCD system allows a researcher to simultaneously perceive an odor, see a sulfur-specific peak, and obtain a mass spectrum for identification, providing the highest level of confidence in identifying key sulfur aroma compounds.
Quantitative Data & Sensory Impact
The perceived impact of a sulfur compound depends on its concentration relative to its odor threshold.[6] A compound present at a high concentration may have little sensory impact if it has a high threshold, while a trace compound with an extremely low threshold can be a key aroma contributor.
Table 1: Odor Thresholds of Representative Sulfur Compounds
| Compound | Aroma Descriptor(s) | Odor Threshold (in Water) | Food/Beverage Occurrence |
| Hydrogen Sulfide (H₂S) | Rotten egg | 0.05 - 1.0 µg/L | Wine (off-flavor), dairy |
| Dimethyl Sulfide (DMS) | Cabbage, corn-like, truffle | 0.1 - 30 µg/L | Beer, cooked corn, cabbage |
| Dimethyl Trisulfide (DMTS) | Cooked cabbage, savory | 0.01 µg/L | Cabbage, cauliflower, cooked meat |
| Methanethiol | Rotten cabbage, putrid | 0.02 - 2.0 µg/L | Cheese, wine (off-flavor) |
| 2-Furfurylthiol (FFT) | Roasted coffee | 0.005 ng/L | Coffee, roasted meat, bread |
| 3-Mercaptohexan-1-ol (3MH) | Passion fruit, grapefruit | 60 ng/L | Wine, passion fruit |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | Blackcurrant, cat urine | 0.8 ng/L | Wine, hops, blackcurrant |
| Allyl Isothiocyanate | Pungent, mustard, horseradish | 25 µg/L | Mustard, horseradish, wasabi |
| (Data compiled from multiple sources)[1][2][7][30][31] |
Table 2: Comparative Concentration of Sulfur Compounds in Cooked Beef by Cooking Method
| Compound | Aroma Descriptor | Concentration (µg/kg) - Stewed | Concentration (µg/kg) - Grilled | Key Insight |
| Dimethyl Disulfide | Cabbage, onion | ~9x higher | Baseline | Characteristic of stewing; formed from thermal degradation of precursors.[4] |
| Dimethyl Trisulfide | Savory, cabbage | ~39x higher | Baseline | A key marker for the stewing process, indicating significant thermal reactions.[4] |
| 2-Methylthiophene | Meaty, sulfurous | ~2x higher | Baseline | Formed via Maillard reaction, enhanced by the moist heat of stewing.[4] |
| Methional | Boiled potato | ~35 | ~25 | Present in both but slightly higher in stewed beef. |
| (Data interpreted from a study on beef aroma)[4] |
This data illustrates that the cooking method dramatically alters the profile of VSCs. The enclosed, moist-heat environment of stewing leads to significantly higher concentrations of volatile disulfides and trisulfides compared to the dry, high-heat environment of grilling.[4]
Experimental Protocols: A Validated Approach
To provide a practical comparison, this section outlines two distinct, validated protocols for the analysis of sulfur compounds: a gentle, comprehensive approach using SAFE and a rapid, high-throughput screening method using HS-SPME.
Protocol 1: Comprehensive Analysis via Solvent-Assisted Flavor Evaporation (SAFE) and GC-O/MS
This protocol is designed for in-depth research to obtain a complete profile of volatile and semi-volatile sulfur compounds, minimizing artifact formation.
1. Sample Preparation & Extraction: a. Homogenize 100 g of the food sample (e.g., cooked ground beef) with 200 mL of dichloromethane at 4°C. b. Add an internal standard solution (e.g., 2-methyl-3-furanthiol-d₃) for quantification. c. Stir the mixture for 1 hour at 4°C. d. Filter the slurry through glass wool to separate the solvent extract. e. Dry the extract over anhydrous sodium sulfate (Na₂SO₄) to remove water.
2. SAFE Distillation: a. Assemble the SAFE apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed. b. Apply a high vacuum (approx. 10⁻⁵ mbar). c. Gently heat the dropping funnel containing the extract to 40°C using a water bath.[23][24] d. Slowly add the extract into the distillation flask over a period of 1-2 hours. e. Collect the volatile fraction in the receiving flask, which is cooled with liquid nitrogen.[6]
3. Extract Concentration: a. Allow the collected distillate to thaw to room temperature. b. Extract the aqueous distillate three times with 30 mL of fresh dichloromethane.[25] c. Combine the organic layers and dry again over anhydrous Na₂SO₄. d. Carefully concentrate the extract to a final volume of ~200 µL using a Vigreux column followed by gentle nitrogen stream evaporation.[6]
4. GC-O/MS Analysis: a. Injector: 2 µL cool on-column injection. b. GC Column: DB-Sulphur SCD or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm). c. Oven Program: 40°C (2 min hold), ramp at 6°C/min to 250°C (10 min hold). d. Effluent Split: Split the column effluent 1:1 between the MS detector and a heated sniffing port (250°C). e. MS Detector: Scan range m/z 35-350. f. Olfactometry: Have trained panelists sniff the effluent and record odor descriptors and intensities in real-time.
Protocol 2: Rapid Screening via Headspace SPME and GC-SCD
This protocol is optimized for rapid screening and quantification of highly volatile sulfur compounds, ideal for quality control in a production environment.
1. Sample Preparation: a. Place 5 g of the sample (e.g., ground coffee or 5 mL of wine) into a 20 mL headspace vial. b. For liquid samples like wine, dilute to ~2.5% ethanol with deionized water and add 20% (w/v) NaCl to increase the volatility of analytes.[17] c. Add an appropriate internal standard. d. Seal the vial immediately with a PTFE/silicone septum.
2. HS-SPME Extraction: a. Fiber: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is a good choice for a broad range of VSCs.[17][19] b. Incubation: Equilibrate the vial at 40°C for 15 minutes with agitation. c. Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.[17]
3. GC-SCD Analysis: a. Injector: Splitless mode, 250°C. Desorb the fiber for 5 minutes. b. GC Column: Use a column optimized for sulfur analysis (e.g., DB-Sulfur SCD). c. Oven Program: 35°C (5 min hold), ramp at 8°C/min to 240°C (5 min hold). d. SCD Detector: Set temperature to ~800°C. Optimize ozone and hydrogen flows according to manufacturer specifications for maximum sensitivity.
Self-Validation and Causality:
The choice between these protocols is driven by the research question. Protocol 1 (SAFE) is chosen when the goal is to create a near-complete inventory of aroma compounds without generating artifacts, which is essential for discovery and mechanistic studies. The low-temperature, high-vacuum approach is causally linked to the preservation of thermally labile compounds.[23][24] Protocol 2 (HS-SPME) is selected for its speed and automation capabilities. The causality here is efficiency; by analyzing the headspace, we bypass laborious solvent extraction, making it ideal for routine analysis where the target volatiles are known and sufficiently abundant in the vapor phase.[17] The addition of salt in the SPME protocol is a deliberate choice to increase the ionic strength of the aqueous phase, thereby decreasing the solubility of organic analytes and driving them into the headspace, a phenomenon known as the "salting-out" effect.
Conclusion
The comparative analysis of sulfur-containing aroma compounds is a multifaceted endeavor that demands a deep understanding of their formation chemistry and a strategic approach to their analytical measurement. There is no single "best" method; instead, the optimal strategy is dictated by the specific food matrix, the target analytes, and the ultimate research or quality control objective.
By leveraging gentle extraction techniques like SAFE for comprehensive, artifact-free profiling and rapid methods like HS-SPME for targeted screening, researchers can gain reliable and accurate insights. Combining the specificity of the Sulfur Chemiluminescence Detector with the identification power of Mass Spectrometry and the sensory relevance of Olfactometry provides a powerful, multi-dimensional view. This integrated approach, grounded in an understanding of the enzymatic and thermal pathways that generate these potent odorants, empowers scientists to effectively characterize and control the pivotal role of sulfur compounds in the complex world of food flavor.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl (2-furfurylthio)acetate
As a Senior Application Scientist, it is imperative to not only provide materials for groundbreaking research but also to ensure the safety of the researchers and the protection of our environment. This guide offers a detailed, step-by-step protocol for the proper disposal of Methyl (2-furfurylthio)acetate, grounded in established safety and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring a self-validating system of safety within your laboratory.
Understanding the Chemical: Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is a liquid that, while stable under normal conditions, requires careful handling.[1]
Key Hazard Considerations:
-
Toxicity: The toxicological properties have not been fully investigated.[1] Therefore, it is crucial to handle this chemical with the assumption that it may have adverse health effects.
-
Irritation: It may cause eye and skin irritation.[2]
-
Environmental Impact: It should not be released into the environment.[1] It has low water solubility and is not likely to be mobile in the environment.[1]
-
Flammability: While it has a relatively high flash point of 103.33 °C (218.00 °F), it is still considered a combustible liquid.[3]
| Property | Value | Source |
| Physical State | Liquid | Fisher Scientific[1] |
| Appearance | Colorless to yellow clear liquid | The Good Scents Company[3] |
| Flash Point | 103.33 °C (218.00 °F) | The Good Scents Company[3] |
| Solubility | Insoluble in water | Fisher Scientific[1] |
Immediate Safety and Spill Management
Accidents can happen. A swift and appropriate response to a spill is the first line of defense in ensuring laboratory safety.
2.1. Personal Protective Equipment (PPE):
Before handling this compound, whether for an experiment or for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: While no protective equipment is needed under normal use conditions, ensure adequate ventilation.[1]
2.2. Spill Cleanup Protocol:
In the event of a spill, follow these steps immediately:
-
Ensure adequate ventilation. [1]
-
Remove all sources of ignition. [2]
-
Absorb the spill with an inert, non-combustible absorbent material such as earth, sand, or vermiculite.[2] Do not use combustible materials like sawdust.
-
Collect the absorbed material using a spark-proof tool and place it into a suitable, closed container for disposal.[2]
-
Wash the spill area thoroughly with soap and water.
-
Contaminated clothing should be removed and washed before reuse.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled in accordance with local, regional, and national hazardous waste regulations.[1] The following procedure is a general guideline and should be adapted to comply with your institution's specific protocols and local laws.
3.1. Waste Characterization and Segregation:
The first step in proper waste management is to correctly identify and segregate the waste.
-
Hazardous Waste Determination: All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by your institution's environmental health and safety (EHS) office.[4] Given the uninvestigated toxicological properties of this compound, it should be managed as hazardous waste.
-
Segregation: Incompatible hazardous wastes must be segregated to prevent dangerous reactions.[4] Store waste this compound away from strong oxidizing agents.[1]
3.2. Waste Collection and Containerization:
-
Select a Compatible Container: The best container for your hazardous waste is often the original chemical container.[4] If this is not available, use a container made of a material compatible with the chemical. The container must be in good condition and free of leaks.
-
Label the Container: As soon as you begin accumulating waste, label the container with a hazardous waste tag.[5] The label should clearly identify the contents as "Hazardous Waste: this compound".
-
Keep the Container Closed: Hazardous waste containers must be kept closed at all times, except when adding waste.[5] This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: Store hazardous waste containers within secondary containment, such as a larger, chemically resistant tub or tray.[4] This is to prevent spills from reaching drains.
3.3. Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
3.4. Final Disposal:
-
Do Not Dispose Down the Drain: Due to its environmental hazards and low water solubility, do not empty this compound into drains.[1]
-
Do Not Dispose in Regular Trash: As a hazardous chemical, it must not be disposed of with household garbage.[6]
-
Arrange for Professional Disposal: Dispose of the contents and container to an approved waste disposal plant.[7][8] Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste contractor.
Regulatory Compliance: The "Why" Behind the Procedure
Adherence to these disposal procedures is not just a matter of best practice; it is a legal requirement.
-
OSHA's Laboratory Standard: The Occupational Safety and Health Administration (OSHA) requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[9] This guide should be incorporated into your laboratory's CHP.
-
EPA's Resource Conservation and Recovery Act (RCRA): The Environmental Protection Agency (EPA) regulates the management of hazardous waste from "cradle to grave".[5] This means that the generator of the waste is responsible for its safe management until its final disposal.
By following these procedures, you are ensuring compliance with these key regulations and contributing to a culture of safety and environmental responsibility in your laboratory.
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SAFETY DATA SHEET - this compound. Fisher Scientific.
-
Material Safety Data Sheet - Furfuryl acetate, 99%. Cole-Parmer.
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SAFETY DATA SHEET - S-Furfuryl thioacetate. Fisher Scientific.
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methyl (2-furfuryl thio) acetate. The Good Scents Company.
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Hazardous Waste. U.S. Environmental Protection Agency.
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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Navigating the Safe Handling of Methyl (2-furfurylthio)acetate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle a diverse array of chemical reagents with confidence and safety is paramount. Methyl (2-furfurylthio)acetate, a compound with applications in flavor and fragrance chemistry, presents a unique set of handling considerations due to its properties as a combustible liquid and a skin and eye irritant. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your laboratory.
Understanding the Inherent Risks: A Proactive Approach to Safety
Before any handling of this compound, a thorough understanding of its hazard profile is crucial. The primary risks associated with this compound are:
-
Dermal and Ocular Irritation: Direct contact with the liquid can cause skin and serious eye irritation.[1][2][3] This is a common characteristic of many organic esters and sulfur-containing compounds, which can interact with and disrupt the lipid bilayers of skin cells and the delicate tissues of the eyes.
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[1][3] While generally not requiring respiratory protection under conditions of adequate ventilation, this potential hazard underscores the importance of engineering controls.
-
Combustibility: The compound is a combustible liquid, meaning it can ignite when exposed to an ignition source.[1][3] This necessitates careful management of the laboratory environment to eliminate potential ignition sources.
A foundational principle of laboratory safety is to treat all chemicals of unknown toxicity as potentially hazardous. While the acute toxicity of this compound has not been fully investigated, a prudent approach that minimizes all routes of exposure is the most reliable path to ensuring personnel safety.
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: At a minimum, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[1][4] For operations with a higher risk of splashing, the use of a face shield in conjunction with safety goggles is strongly recommended.
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against incidental contact. For tasks with a greater potential for splashing, a chemically resistant apron is advisable. Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4]
Glove Selection Rationale
The effectiveness of a glove material is determined by its ability to resist degradation (a change in its physical properties) and permeation (the process by which a chemical passes through the material on a molecular level). Based on general chemical resistance data, the following recommendations are provided. It is crucial to note that these are guidelines, and for applications involving prolonged or immersive contact, glove manufacturer-specific data should be consulted, or on-site testing should be performed.
| Glove Material | Expected Performance vs. Acetates & Thioethers | Rationale & Recommendations |
| Nitrile | Good for Splash Protection | Nitrile gloves offer good resistance to a range of chemicals and are a common choice for general laboratory use. However, they are generally not recommended for prolonged contact with strong oxidizing agents, aromatic solvents, ketones, and acetates.[5] For incidental contact with this compound, nitrile gloves should be changed immediately upon contamination. |
| Butyl Rubber | Very Good to Excellent | Butyl rubber provides excellent protection against a wide variety of esters, ketones, and aldehydes.[5] It is a highly recommended choice for handling this compound, especially when the risk of direct contact is significant. |
| Neoprene | Fair to Good | Neoprene offers good resistance to a broad spectrum of chemicals, including some acids and caustics.[5] Its performance against acetates can be variable, making it a suitable choice for splash protection but less ideal for prolonged handling compared to butyl rubber. |
| Natural Rubber (Latex) | Poor to Fair | While offering good dexterity, latex gloves provide less consistent chemical protection against organic solvents like acetates. Given the potential for allergic reactions, latex is often not the preferred choice in a modern laboratory setting.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following workflow should be adopted:
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
